2,6-Dichlorophenethyl isocyanate
Description
The exact mass of the compound 2,6-Dichlorophenethyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Dichlorophenethyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichlorophenethyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-2-1-3-9(11)7(8)4-5-12-6-13/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMQYDSGWXNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCN=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394058 | |
| Record name | 2,6-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-03-0 | |
| Record name | 1,3-Dichloro-2-(2-isocyanatoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichlorophenethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,6-Dichlorophenethyl isocyanate CAS number 39920-37-1
An In-depth Technical Guide to 2,6-Dichlorophenyl Isocyanate (CAS 39920-37-1) for Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The information provided in this guide is intended for experienced researchers and scientists. 2,6-Dichlorophenyl isocyanate is a hazardous substance and should only be handled by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Introduction
This technical guide provides a comprehensive overview of 2,6-dichlorophenyl isocyanate (CAS No: 39920-37-1), a highly reactive aromatic isocyanate that serves as a critical building block in medicinal chemistry and drug development. It is important to note that while the topic specifies "2,6-Dichlorophenethyl isocyanate," the provided CAS number, 39920-37-1, corresponds to 2,6-Dichlorophenyl isocyanate . This guide will focus on the latter, providing in-depth information on its properties, synthesis, reactivity, and applications, with a particular emphasis on its utility in the discovery of novel therapeutics.
The presence of the isocyanate functional group, coupled with the electronic effects of the two chlorine atoms on the aromatic ring, makes this compound a versatile reagent for the synthesis of a wide range of molecular architectures, particularly urea and carbamate derivatives.[1][2] These structural motifs are prevalent in many biologically active compounds, and a thorough understanding of this reagent is therefore invaluable for drug development professionals.
Physicochemical and Safety Properties
A clear understanding of the physicochemical properties of 2,6-dichlorophenyl isocyanate is fundamental to its safe handling and effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 39920-37-1 | [3][4][5] |
| Molecular Formula | C₇H₃Cl₂NO | [1][2][4] |
| Molecular Weight | 188.01 g/mol | [4][5] |
| Appearance | White to yellow crystalline solid | [4][6] |
| Melting Point | 42-44 °C | |
| Boiling Point | 101 °C at 5 mmHg | [5] |
| Density | 1.015 g/cm³ | [4] |
| Solubility | Decomposes in water | [4] |
Safety Profile:
2,6-Dichlorophenyl isocyanate is a hazardous substance and must be handled with extreme care.[4][7] It is toxic if swallowed, in contact with skin, or if inhaled.[7] It also causes skin and eye irritation and may cause respiratory irritation.[7] As with many isocyanates, there is a risk of sensitization by inhalation and skin contact.[8][9]
Key Hazard Information:
| Hazard Category | GHS Pictogram | Hazard Statements |
| Acute Toxicity | 💀 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |
| Skin Irritation | ❗ | H315: Causes skin irritation. |
| Eye Irritation | ❗ | H319: Causes serious eye irritation. |
| Respiratory Irritation | ❗ | H335: May cause respiratory irritation. |
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a respirator, must be worn when handling this compound.[7][10] All work should be conducted in a well-ventilated fume hood.
Synthesis and Reactivity
Synthesis
The most common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. In the case of 2,6-dichlorophenyl isocyanate, this involves the reaction of 2,6-dichloroaniline with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent.
A general procedure for the synthesis of a related compound, 4-acetyl-2,6-dichlorophenyl isocyanate, involves heating the corresponding aniline with phosgene in a sealed tube with toluene as a solvent.[11] A similar approach can be envisioned for the synthesis of 2,6-dichlorophenyl isocyanate. A patent for the preparation of dichlorophenyl isocyanates also describes a process involving phosgenation.[12]
Caption: General synthesis of 2,6-dichlorophenyl isocyanate.
Reactivity
The isocyanate group (-N=C=O) is a highly electrophilic functional group, and its reactivity is further enhanced by the electron-withdrawing nature of the two chlorine atoms on the phenyl ring.[2] It readily reacts with nucleophiles, making it a valuable reagent for forming a variety of chemical bonds.
The most common reactions in the context of drug development include:
-
Reaction with amines to form substituted ureas.
-
Reaction with alcohols to form carbamates.
-
Reaction with water to form an unstable carbamic acid, which then decomposes to the corresponding amine (2,6-dichloroaniline) and carbon dioxide.[8][13]
Caption: Key reactions of 2,6-dichlorophenyl isocyanate.
Applications in Drug Development
2,6-Dichlorophenyl isocyanate is a valuable building block for the synthesis of pharmacologically active molecules. Its primary utility lies in its ability to introduce the 2,6-dichlorophenyl urea or carbamate moiety into a target structure. This can have a significant impact on the compound's potency, selectivity, and pharmacokinetic properties.
One notable application is in the development of kinase inhibitors. For example, 2,6-dichlorophenyl isocyanate has been used in the preparation of pyridine-urea analogs as inhibitors of p38 MAP kinase.[7] The p38 signaling pathway is implicated in inflammatory responses, and its inhibition is a therapeutic strategy for a range of diseases.
Caption: Simplified p38 MAP kinase signaling pathway.
The use of structurally similar isocyanates, such as 2,6-dichloro-3,5-dimethoxyphenyl isocyanate, in the synthesis of the API Infigratinib further highlights the importance of this class of reagents in modern drug discovery.[14]
Experimental Protocols
General Handling and Storage
-
Handling: Always handle 2,6-dichlorophenyl isocyanate in a certified fume hood.[15] Wear appropriate PPE, including nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[10][16] Avoid inhalation of dust and vapors.[15][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as amines, alcohols, and strong bases.[8][15]
Protocol: Synthesis of a Disubstituted Urea
This protocol describes a general procedure for the reaction of 2,6-dichlorophenyl isocyanate with a primary amine to form a disubstituted urea.
Materials:
-
2,6-Dichlorophenyl isocyanate
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or argon supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask, add the primary amine (1.0 equivalent) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Isocyanate:
-
Dissolve 2,6-dichlorophenyl isocyanate (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the isocyanate solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
-
Workup:
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR).
-
Caption: Workflow for urea synthesis.
Conclusion
2,6-Dichlorophenyl isocyanate is a potent and versatile reagent in the arsenal of the medicinal chemist. Its predictable reactivity, coupled with the ability to introduce a key structural motif found in numerous bioactive compounds, makes it an invaluable tool in drug discovery and development. However, its hazardous nature necessitates strict adherence to safety protocols. By understanding its properties and reactivity, researchers can effectively leverage this compound to synthesize novel chemical entities with therapeutic potential.
References
-
Covestro Solution Center. SAFETY DATA SHEET. [Link]
-
PrepChem.com. Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. [Link]
-
Safe Use of Di-Isocyanates. [Link]
-
MySkinRecipes. 2,6-Dichlorophenyl Isocyanate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-(2,6-Dichlorophenyl)but-3-en-2-one. [Link]
-
Alachem Co., Ltd. 39920-37-1 | 2,6-dichlorophenyl isocyanate. [Link]
-
Canada.ca. Isocyanates: Control measures guideline. [Link]
-
HSE. Construction hazardous substances: Isocyanates. [Link]
- Google Patents.
-
apicule. 2,6-Dichloro-3,5-dimethoxyphenyl isocyanate (CAS No: 872511-32-5) API Intermediate Manufacturers. [Link]
- Google Patents.
-
Semantic Scholar. A brief overview of properties and reactions of diisocyanates. [Link]
-
NCBI. Toluene 2,4- and 2,6-Diisocyanate:Acute Exposure Guideline Levels. [Link]
Sources
- 1. 2,6-Dichlorophenyl Isocyanate [myskinrecipes.com]
- 2. CAS 39920-37-1: 2,6-Dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Cas Landing [thermofisher.com]
- 6. 2,6-Dichlorophenyl isocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2,6-Dichlorophenyl isocyanate 98 39920-37-1 [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Toluene 2,4- and 2,6-Diisocyanate:Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hse.gov.uk [hse.gov.uk]
- 11. prepchem.com [prepchem.com]
- 12. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]
- 13. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. apicule.com [apicule.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 17. solutions.covestro.com [solutions.covestro.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichlorophenyl Isocyanate
A Note on Chemical Nomenclature: This guide focuses on the physicochemical properties of 2,6-Dichlorophenyl Isocyanate (CAS No. 39920-37-1). The initial topic requested was "2,6-Dichlorophenethyl isocyanate." However, extensive database searches revealed no readily available information for a compound with this specific name, suggesting it may be a misnomer. The closely related and commercially significant compound, 2,6-Dichlorophenyl isocyanate, is therefore presented as the subject of this technical guide.
Executive Summary
2,6-Dichlorophenyl isocyanate is a highly reactive aromatic isocyanate that serves as a critical intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity is dictated by the electrophilic nature of the isocyanate group, which is further modulated by the presence of two chlorine atoms on the phenyl ring. This guide provides a comprehensive overview of its core physicochemical properties, reactivity profile, synthesis, analytical characterization, and safe handling protocols, intended for researchers, chemists, and professionals in drug development and materials science.
Molecular Structure and Core Physicochemical Properties
The molecular structure of 2,6-Dichlorophenyl isocyanate is characterized by a benzene ring substituted with an isocyanate (-N=C=O) group and two chlorine atoms at the ortho positions. This substitution pattern has a profound impact on the molecule's reactivity and physical properties.
Caption: Chemical structure of 2,6-Dichlorophenyl Isocyanate.
The key physicochemical properties of 2,6-Dichlorophenyl isocyanate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 39920-37-1 | [1][2] |
| Molecular Formula | C₇H₃Cl₂NO | [2] |
| Molecular Weight | 188.01 g/mol | [2] |
| Appearance | White to yellow crystalline solid | [2][3] |
| Melting Point | 42-44 °C | |
| Boiling Point | 101 °C at 5 mmHg | |
| Solubility | Decomposes in water | [2] |
Reactivity and Stability
The reactivity of 2,6-Dichlorophenyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate group. This makes it susceptible to attack by a wide range of nucleophiles. The two chlorine atoms in the ortho positions exert a significant steric and electronic influence, which can modulate the reactivity of the isocyanate group compared to its non-chlorinated analogues.
Key Reactions:
-
With Alcohols: Reacts to form carbamates. This is a fundamental reaction in the synthesis of various derivatives.
-
With Amines: Reacts readily to form ureas. This reaction is often utilized in the development of pharmaceutical and agrochemical compounds.
-
With Water: Undergoes hydrolysis to form an unstable carbamic acid, which then decomposes to 2,6-dichloroaniline and carbon dioxide. This highlights the compound's moisture sensitivity.[2][3]
Caption: Simplified workflow for the synthesis of 2,6-Dichlorophenyl Isocyanate.
Experimental Protocol Outline (Phosgenation):
-
Reaction Setup: A solution of 2,6-dichloroaniline in an inert solvent (e.g., toluene) is prepared in a reaction vessel equipped with a stirrer, condenser, and a gas inlet for phosgene.
-
Phosgenation: Phosgene gas is bubbled through the solution at a controlled temperature. The reaction is highly exothermic and requires careful monitoring.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion of the starting material.
-
Work-up and Purification: Upon completion, excess phosgene is removed by purging with an inert gas. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation.
Analytical Characterization
The identity and purity of 2,6-Dichlorophenyl isocyanate are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band is observed in the region of 2250-2275 cm⁻¹, corresponding to the asymmetric stretching of the -N=C=O group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns can confirm the substitution pattern of the phenyl ring.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and a distinct signal for the isocyanate carbon.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound. The isotopic pattern due to the two chlorine atoms will also be a key identifying feature.
Caption: Workflow for the analytical characterization of 2,6-Dichlorophenyl Isocyanate.
Chromatographic Methods:
-
Gas Chromatography (GC): Can be used to assess the purity of the compound. * High-Performance Liquid Chromatography (HPLC): Can also be employed for purity determination, often after derivatization of the isocyanate group.
Applications in Research and Development
2,6-Dichlorophenyl isocyanate is a valuable building block in organic synthesis, primarily due to the versatile reactivity of the isocyanate group.
-
Pharmaceutical Synthesis: It is used in the preparation of various biologically active molecules, including pyridine-urea analogs. The urea linkage formed from the reaction of the isocyanate with an amine is a common motif in many drug candidates.
-
Agrochemical Synthesis: The reactivity of the isocyanate group allows for its incorporation into molecules designed as herbicides, pesticides, and fungicides.
-
Polymer Chemistry: While less common for this specific isocyanate, dichlorophenyl isocyanates can be used in the production of specialized polyurethanes and other polymers with enhanced thermal and chemical resistance. [1]
Safety and Handling
2,6-Dichlorophenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Summary:
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled. * Irritation: Causes skin and eye irritation. * Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. Recommended Handling Procedures:
-
Ventilation: Work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [2]Respiratory protection is necessary when handling the solid material or if there is a risk of inhalation. * Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.
-
Spill Response: In case of a spill, evacuate the area and wear appropriate PPE. Avoid generating dust. Collect the spilled material and place it in a suitable container for disposal.
Conclusion
2,6-Dichlorophenyl isocyanate is a fundamentally important reagent in modern organic synthesis, with its utility rooted in the predictable and versatile reactivity of the isocyanate functional group. A thorough understanding of its physicochemical properties, reactivity, and safe handling is paramount for its effective and safe use in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals. The information presented in this guide serves as a comprehensive resource for scientists and professionals working with this valuable chemical intermediate.
References
-
PrepChem. (n.d.). Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). US3449397A - Preparation of dichlorophenyl isocyanate.
Sources
An In-depth Technical Guide to 2,6-Dichlorophenyl Isocyanate: Structure, Properties, and Applications
An Important Note on the Subject Compound: This technical guide focuses on 2,6-Dichlorophenyl Isocyanate (CAS No: 39920-37-1). The initial topic requested was "2,6-Dichlorophenethyl isocyanate"; however, extensive data searches revealed a lack of available information for this specific phenethyl derivative. Conversely, 2,6-Dichlorophenyl isocyanate is a well-documented and commercially available reagent. It is presumed that this was the intended subject of inquiry. This guide has been structured to provide comprehensive technical information on the phenyl isocyanate derivative for researchers, scientists, and drug development professionals.
Introduction
2,6-Dichlorophenyl isocyanate is a highly reactive aromatic organic compound featuring a dichlorinated phenyl ring core bonded to an isocyanate functional group. As with other isocyanates, its utility in chemical synthesis is driven by the electrophilic nature of the isocyanate carbon, making it a prime target for a wide array of nucleophiles. The presence of two chlorine atoms ortho to the isocyanate group introduces significant steric and electronic effects that modulate its reactivity and confer specific properties to its derivatives. This makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals, where it is often used to introduce a substituted urea or carbamate linkage. This guide provides a detailed exploration of its molecular characteristics, synthesis, reactivity, applications, and safety protocols.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical reagent is defined by its structure and physical properties. These characteristics dictate its behavior in a reaction, its solubility, and its handling requirements.
Molecular Structure
The structure of 2,6-Dichlorophenyl isocyanate consists of a benzene ring substituted at the 1, 2, and 6 positions. An isocyanate group (-N=C=O) is located at position 1, with chlorine atoms at positions 2 and 6. The IUPAC name for this compound is 1,3-dichloro-2-isocyanatobenzene.[1][2][3]
Caption: Molecular structure of 2,6-Dichlorophenyl isocyanate.
Physicochemical Data
A summary of key quantitative data for 2,6-Dichlorophenyl isocyanate is presented below. This information is critical for experimental design, reaction stoichiometry, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Cl₂NO | [1][2][3][4] |
| Molecular Weight | 188.01 g/mol | [1][4][5] |
| CAS Number | 39920-37-1 | [1][4][5] |
| Appearance | White to yellow or cream crystalline mass/solid | [1][3][6][7] |
| Melting Point | 42-44 °C (lit.), 40-45 °C | [1][4][5] |
| Boiling Point | 101 °C at 5 mmHg (lit.) | [1][4][5] |
| Density | ~1.015 g/cm³ | [1] |
| Flash Point | 76 °C | [1] |
| Water Solubility | Decomposes in water | [1] |
| SMILES String | Clc1cccc(Cl)c1N=C=O | [4][5] |
| InChI Key | HMVKMAMIRAVXAN-UHFFFAOYSA-N | [2][3][4] |
Part 2: Synthesis and Chemical Reactivity
Synthesis
The industrial synthesis of aryl isocyanates, including 2,6-Dichlorophenyl isocyanate, is predominantly achieved through the phosgenation of the corresponding primary amine.
Causality: This process involves the reaction of 2,6-dichloroaniline with phosgene (COCl₂). Phosgene serves as a carbonyl source. The reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride (HCl) upon heating to yield the isocyanate. The use of excess phosgene and elevated temperatures (e.g., 160-165 °C) is crucial to drive the reaction to completion and ensure high yields by preventing the formation of undesired side-products like ureas and biurets.[8] The reaction is typically carried out in a high-boiling inert solvent, such as o-dichlorobenzene.[8]
Caption: General workflow for the synthesis of dichlorophenyl isocyanates.
Experimental Protocol: General Phosgenation of Dichloroaniline [8] This is a generalized protocol based on patented industrial processes and must be adapted and performed with extreme caution by trained professionals due to the use of highly toxic phosgene.
-
Preparation: Charge a suitable high-pressure reactor with a 10-15 wt% solution of 2,6-dichloroaniline in an inert, high-boiling solvent like o-dichlorobenzene.
-
Phosgenation: Introduce a solution of phosgene in the same solvent into the reactor. A significant molar excess of phosgene to the aniline (e.g., 4:1) is used.
-
Reaction: Heat the reactor to approximately 160-165 °C for a sufficient residence time (e.g., 45 minutes) to ensure complete reaction. The off-gas, containing excess phosgene and HCl, must be routed to a scrubber system.
-
Degassing: Transfer the reactor output to a degasser unit heated to 180-190 °C to remove residual dissolved phosgene and HCl.
-
Solvent Removal: Distill the o-dichlorobenzene solvent from the product stream under reduced pressure.
-
Purification: Further purify the crude 2,6-Dichlorophenyl isocyanate by vacuum distillation or other appropriate methods to separate it from high-boiling tars and side-products.
Chemical Reactivity and Incompatibilities
The reactivity of 2,6-Dichlorophenyl isocyanate is dominated by the isocyanate (-N=C=O) functional group.
-
Nucleophilic Attack: It readily reacts with nucleophiles such as alcohols (to form carbamates), amines (to form ureas), and water (to form an unstable carbamic acid, which decomposes to 2,6-dichloroaniline and CO₂). This reactivity is the basis for its use as a synthetic building block.
-
Polymerization: In the presence of certain catalysts or at elevated temperatures, it can undergo self-polymerization.[6]
-
Steric and Electronic Effects: The two ortho-chlorine atoms provide significant steric hindrance around the isocyanate group, which can slow its reaction rate compared to less substituted phenyl isocyanates. Electronically, the chlorine atoms are withdrawing, which increases the electrophilicity of the isocyanate carbon but may also influence the stability of intermediates.
-
Incompatibilities: It is highly reactive and incompatible with a wide range of substances, including water, alcohols, amines, strong acids, strong bases, alkali metals, and oxidizing agents.[6] Contact with water or alcohols can be exothermic and release carbon dioxide, potentially causing pressure buildup in closed containers.[6]
Part 3: Applications in Research and Drug Development
The primary utility of 2,6-Dichlorophenyl isocyanate is as a chemical intermediate for introducing a 2,6-dichlorophenylurea or carbamate moiety into a target molecule.
Urea Formation in Kinase Inhibitor Synthesis
A notable application is in the synthesis of kinase inhibitors. For example, it has been used in the preparation of pyridine-urea analogs and potent inhibitors of p38α MAP kinase.[4][5]
Mechanistic Insight: The urea linkage is a powerful pharmacophore in kinase inhibition. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows the urea moiety to form strong and specific hydrogen bonding interactions with the "hinge region" of the kinase active site, a critical interaction for potent enzyme inhibition. The 2,6-dichlorophenyl group itself interacts with a hydrophobic pocket in the enzyme's active site, contributing to binding affinity and selectivity.
Caption: Reaction of 2,6-Dichlorophenyl isocyanate with an amine to form a urea.
Broader Synthetic Applications
Beyond kinase inhibitors, dichlorophenyl isocyanates are key intermediates in the synthesis of various commercial products:
-
Agrochemicals: The related isomer, 3,4-dichlorophenyl isocyanate, is a crucial intermediate for herbicides like Diuron and Propanil.[9][10] This highlights the importance of the dichlorophenylurea scaffold in designing biologically active molecules.
-
Polymer Chemistry: Isocyanates are the foundational monomers for polyurethanes. While this specific isomer is more common in fine chemical synthesis, its reactivity is representative of the class.[2]
Part 4: Safety, Handling, and Disposal
Isocyanates as a class are hazardous materials, and 2,6-Dichlorophenyl isocyanate is no exception. Strict adherence to safety protocols is mandatory.
Hazard Summary:
-
Acute Toxicity: Fatal if swallowed or if inhaled. Toxic in contact with skin.[4][11]
-
Irritation: Causes skin irritation and serious eye irritation.[4][12]
-
Respiratory Hazard: May cause respiratory irritation. Critically, it can cause allergy or asthma symptoms or breathing difficulties if inhaled, a condition known as isocyanate sensitization.[11][13] Once sensitized, even extremely low concentrations can trigger a severe asthmatic reaction.[14]
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations below exposure limits.[2][13][15]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of inadequate ventilation or when exposure limits may be exceeded, wear a NIOSH-approved respirator with appropriate cartridges (e.g., type P2).[4][13]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][14]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Check manufacturer data for breakthrough times.[15]
-
Skin Protection: Wear a lab coat or disposable overalls.[15]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapor.[11][13] Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[13]
-
Storage: Store locked up in a cool, dry, well-ventilated place.[12][13] Keep the container tightly closed and away from incompatible materials.[2][13]
-
Spill Response: Isolate the spill area. Use appropriate PPE. Do not use water. Neutralize with a decontaminating solution (e.g., a mixture of water, detergent, and ammonia or sodium carbonate) and absorb with inert material.
-
First Aid:
-
Inhalation: Remove person to fresh air. If experiencing respiratory symptoms, call a poison center or doctor immediately.[11][12]
-
Skin Contact: Take off contaminated clothing immediately. Wash with plenty of soap and water.[12][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][13]
-
Ingestion: Immediately call a poison center or doctor. Rinse mouth.[11][12]
-
Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations. This typically involves combustion in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[6]
References
-
SAFETY DATA SHEET. Covestro Solution Center. Available at: [Link]
-
Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. PrepChem.com. Available at: [Link]
-
Construction hazardous substances: Isocyanates. HSE. Available at: [Link]
-
Safe Use of Di-Isocyanates. Available at: [Link]
- US3449397A - Preparation of dichlorophenyl isocyanate. Google Patents.
-
3,4-Dichlorophenyl isocyanate. Lanxess. Available at: [Link]
Sources
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- 4. 2,6-Dichlorophenyl isocyanate 98 39920-37-1 [sigmaaldrich.com]
- 5. 2,6-Dichlorophenyl isocyanate 98 39920-37-1 [sigmaaldrich.com]
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- 7. 2,6-Dichlorophenyl isocyanate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 9. 3,4-Dichlorophenyl isocyanate [lanxess.com]
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- 11. 2,6-Dichlorophenyl Isocyanate | 39920-37-1 | TCI AMERICA [tcichemicals.com]
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- 15. hse.gov.uk [hse.gov.uk]
An In-depth Technical Guide to the Synthesis of 2,6-Dichlorophenethyl Isocyanate
This guide provides a comprehensive overview of viable synthetic routes to 2,6-dichlorophenethyl isocyanate, a compound of interest for researchers and professionals in drug development and materials science. The document is structured to offer not just procedural steps, but also a deep dive into the causality behind experimental choices, ensuring both technical accuracy and practical insight.
Introduction and Strategic Overview
2,6-Dichlorophenethyl isocyanate is a bifunctional molecule featuring a reactive isocyanate group and a dichlorinated phenyl ring. This combination makes it a valuable synthon for introducing the 2,6-dichlorophenethyl moiety into larger molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of this target molecule can be approached through several classical organic transformations. The choice of a specific route will depend on factors such as starting material availability, scale, and safety considerations, particularly concerning the use of hazardous reagents.
This guide will focus on three primary strategies for the synthesis of 2,6-dichlorophenethyl isocyanate, all of which converge from a common advanced intermediate, 2,6-dichlorophenethylamine . The overall synthetic strategy is visualized below.
Caption: Overall strategy for the synthesis of 2,6-dichlorophenethyl isocyanate.
Synthesis of Key Precursor: 2,6-Dichlorophenethylamine
The most direct precursor to our target isocyanate via phosgenation is 2,6-dichlorophenethylamine. This amine can be reliably synthesized from the commercially available 2,6-dichlorophenylacetic acid or its nitrile derivative.
From 2,6-Dichlorotoluene to 2,6-Dichlorophenylacetonitrile
A common starting point is the conversion of 2,6-dichlorotoluene to 2,6-dichlorobenzyl cyanide (also known as 2,6-dichlorophenylacetonitrile). This transformation is typically achieved in two steps: radical chlorination of the benzylic position followed by nucleophilic substitution with a cyanide salt.[1]
Step 1: Synthesis of 2,6-Dichlorobenzyl Chloride 2,6-Dichlorotoluene is subjected to chlorination with dry chlorine gas under UV irradiation at elevated temperatures.[1]
Step 2: Synthesis of 2,6-Dichlorobenzyl Cyanide The resulting 2,6-dichlorobenzyl chloride is then refluxed with potassium cyanide in an alcoholic solvent to yield 2,6-dichlorobenzyl cyanide.[1]
Reduction of 2,6-Dichlorophenylacetonitrile to 2,6-Dichlorophenethylamine
The reduction of the nitrile group to a primary amine is a crucial step. This can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines in high yield.[2] The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by workup with water to protonate the resulting dianion.[2]
Caption: Reduction of 2,6-dichlorophenylacetonitrile to the corresponding amine.
Catalytic Hydrogenation: An alternative, often milder, approach is catalytic hydrogenation. This method employs a catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere.[3][4] While generally effective, optimization of catalyst, solvent, and pressure may be required to achieve high selectivity for the primary amine and avoid side reactions.[3]
Synthesis of 2,6-Dichlorophenethyl Isocyanate: A Comparative Analysis of Routes
With the key intermediate, 2,6-dichlorophenethylamine, in hand, we can now explore the various methods for its conversion to the target isocyanate. We will also consider alternative routes that bypass the amine intermediate.
Route 1: Phosgenation of 2,6-Dichlorophenethylamine
The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent is the most direct method for isocyanate synthesis. Due to the extreme toxicity of phosgene gas, solid and safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are preferred, especially on a laboratory scale.[5][6]
The reaction proceeds by nucleophilic attack of the amine on triphosgene, which then decomposes to generate phosgene in situ. The intermediate carbamoyl chloride subsequently eliminates HCl to form the isocyanate. A tertiary amine base, such as triethylamine, is often used to scavenge the HCl produced.[5] However, studies have shown that for many substrates, the reaction can proceed efficiently without an added base, simplifying the workup.[7]
Mechanism Overview:
-
Activation of Triphosgene: The primary amine attacks a carbonyl group of triphosgene.
-
Formation of Carbamoyl Chloride: An intermediate is formed which eliminates to provide the carbamoyl chloride.
-
Elimination to Isocyanate: Base-mediated or thermal elimination of HCl from the carbamoyl chloride yields the final isocyanate.
Route 2: The Curtius Rearrangement
The Curtius rearrangement is a versatile, phosgene-free method that converts a carboxylic acid into an isocyanate with the loss of one carbon atom (as N₂).[8][9] The key intermediate is an acyl azide, which undergoes thermal or photochemical rearrangement to the isocyanate.[8]
To synthesize 2,6-dichlorophenethyl isocyanate via this route, one must start with 3-(2,6-dichlorophenyl)propanoic acid . This precursor would require a one-carbon homologation of 2,6-dichlorophenylacetic acid (e.g., via the Arndt-Eistert synthesis).
Mechanism Overview:
-
Acyl Azide Formation: The carboxylic acid is converted to an acyl chloride, which is then reacted with sodium azide. Alternatively, one-pot methods using reagents like diphenylphosphoryl azide (DPPA) can be employed.[9]
-
Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas and forming the isocyanate. This migration occurs with retention of configuration at the migrating group.[1][8]
Caption: The Curtius rearrangement pathway to the target isocyanate.
Route 3: The Hofmann Rearrangement
Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[10] To obtain 2,6-dichlorophenethyl isocyanate, the starting material would be 3-(2,6-dichlorophenyl)propanamide .
The classical conditions involve treating the amide with bromine in a strong aqueous base like sodium hydroxide.[10] The reaction forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to the isocyanate. The isocyanate can be isolated if the reaction is run under anhydrous conditions; otherwise, it hydrolyzes to the primary amine.
Mechanism Overview:
-
N-Bromination: The amide nitrogen is brominated by the hypobromite formed in situ.
-
Deprotonation: The N-bromoamide is deprotonated by the base.
-
Rearrangement: The resulting anion rearranges with the expulsion of the bromide ion to form the isocyanate.
Quantitative Comparison of Synthesis Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Phosgenation | 2,6-Dichlorophenethylamine | Triphosgene, Solvent (e.g., Toluene) | High yield, direct conversion from amine, well-established. | Requires handling of triphosgene (a phosgene equivalent), potential for side reactions if moisture is present. |
| Curtius Rearrangement | 3-(2,6-Dichlorophenyl)propanoic Acid | DPPA, TEA, Solvent (e.g., Toluene) | Phosgene-free, mild conditions, good functional group tolerance.[9] | Requires an additional homologation step to prepare the starting acid, use of azides which can be explosive. |
| Hofmann Rearrangement | 3-(2,6-Dichlorophenyl)propanamide | Br₂, NaOH (or other bases), Solvent | Phosgene-free, uses common lab reagents. | Requires homologated amide precursor, strong basic conditions may not be suitable for all substrates, potential for side reactions like halogenation of the aromatic ring.[10] |
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Isocyanates are potent lachrymators and respiratory sensitizers.
Protocol 5.1: Synthesis of 2,6-Dichlorophenethylamine (from Nitrile)
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with lithium aluminum hydride (1.2 eq.) suspended in anhydrous tetrahydrofuran (THF).
-
Addition: The flask is cooled to 0 °C in an ice bath. A solution of 2,6-dichlorophenylacetonitrile (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench: The reaction is carefully quenched by cooling to 0 °C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water, until a granular precipitate is formed.
-
Workup: The mixture is filtered, and the solid is washed with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,6-dichlorophenethylamine, which can be purified by vacuum distillation or chromatography.
Protocol 5.2: Synthesis of 2,6-Dichlorophenethyl Isocyanate (via Triphosgene)
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of triphosgene (0.4 eq.) in anhydrous toluene.
-
Addition: A solution of 2,6-dichlorophenethylamine (1.0 eq.) in anhydrous toluene is added dropwise to the stirred triphosgene solution at room temperature.
-
Reaction: After the addition, the reaction mixture is heated to reflux (approx. 110 °C) for 2-4 hours. The reaction progress can be monitored by IR spectroscopy for the appearance of the characteristic isocyanate peak (~2270 cm⁻¹).
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove any precipitated amine hydrochloride (if formed). The solvent is carefully removed from the filtrate by rotary evaporation under reduced pressure.
-
Purification: The crude 2,6-dichlorophenethyl isocyanate is purified by vacuum distillation to yield a colorless to pale yellow liquid.
Conclusion
The synthesis of 2,6-dichlorophenethyl isocyanate can be accomplished through several reliable methods. The most direct and high-yielding approach is the phosgenation of 2,6-dichlorophenethylamine using triphosgene. This route benefits from a readily accessible precursor, which can be synthesized in two steps from 2,6-dichlorophenylacetic acid derivatives. For laboratories wishing to avoid phosgene equivalents, the Curtius and Hofmann rearrangements offer viable alternatives, provided the necessary one-carbon homologated starting materials are prepared. The choice of synthesis will ultimately be guided by the specific constraints and capabilities of the research or production environment.
References
- Moratti, S. C. (2007). Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene.
- Li, M., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Navarro, R., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymer Chemistry, 11(31), 5038-5045.
- LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts.
- BenchChem. (2024). An In-depth Technical Guide to 2,6-Dichlorophenylacetic Acid: Discovery, History, and Synthesis.
- Holmquist, S. (1955). The Preparation of 2,6-Dichlorophenylacetic Acid. Acta Chemica Scandinavica, 9, 1012.
- Al-Masoudi, N. A., et al. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(45), 26847-26866.
- Nowick, J. S., et al. (2003).
- ChemicalBook. (n.d.). 2,6-Dichlorophenylacetic acid synthesis.
- The National Institutes of Health. (n.d.).
- Al-Jaber, H. I., et al. (2011). Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. Marmara Pharmaceutical Journal, 15, 141-149.
- Google Patents. (n.d.). RU2061676C1 - Process for preparing 2,6-dichlorodiphenylamine.
- Wikipedia. (n.d.). Curtius rearrangement.
- Wikipedia. (n.d.). Hofmann rearrangement.
- SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Illinois State University. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving.
- Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.
- Google Patents. (n.d.). CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid.
- Google Patents. (n.d.). CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.
- SlideShare. (n.d.). Hofman rearrangement.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.
- Google Patents. (n.d.). CN101230007A - Novel technique for producing 2,6-dichloro diphenylamine.
- PubChem. (n.d.). N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- PubChemLite. (n.d.). 2,6-dichlorophenethylamine (C8H9Cl2N).
- ChemScene. (n.d.). N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.
- BenchChem. (2024).
- Global Substance Registration System. (n.d.). N-(4-CHLOROPHENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Substituted phenethylamine.
- PubMed. (2014).
- Exposome-Explorer - IARC. (n.d.). Phenethylamine (Compound).
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- 8. Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid [escholarship.org]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. escholarship.org [escholarship.org]
An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 2,6-Dichlorophenethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isocyanate Functional Group in Modern Drug Discovery
The isocyanate group (–N=C=O) is a highly versatile and reactive functional group that has found extensive application in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its electrophilic carbon atom readily undergoes nucleophilic attack by a wide range of functional groups, including alcohols, amines, and thiols, to form stable carbamate, urea, and thiocarbamate linkages, respectively.[2][3] This reactivity profile makes isocyanates invaluable building blocks in medicinal chemistry for the construction of complex molecular architectures and for the covalent modification of biological targets.[1]
This guide provides an in-depth analysis of the reactivity of a specific, yet highly relevant isocyanate: 2,6-dichlorophenethyl isocyanate . We will explore how the unique structural features of this molecule— a phenethyl spacer, and ortho-dichloro substitution on the phenyl ring—collectively influence the reactivity of the isocyanate moiety. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and harness the synthetic potential of this and similar isocyanates.
Molecular Structure and Key Features of 2,6-Dichlorophenethyl Isocyanate
The structure of 2,6-dichlorophenethyl isocyanate is characterized by three key components that dictate its reactivity:
-
The Isocyanate Group (-N=C=O): This functional group is inherently electrophilic due to the polarization of the N=C and C=O double bonds, rendering the central carbon atom susceptible to nucleophilic attack.
-
The Ethyl Bridge (-CH₂-CH₂-): This two-carbon spacer separates the isocyanate group from the aromatic ring. This seemingly simple linker has profound implications for the group's reactivity compared to aryl isocyanates where the -NCO is directly attached to the ring.
-
The 2,6-Dichlorophenyl Group: The two chlorine atoms in the ortho positions to the phenethyl substituent exert significant electronic and steric effects that modulate the reactivity of the entire molecule.
A deeper understanding of the interplay between these features is crucial for predicting and controlling the outcomes of reactions involving this isocyanate.
Synthesis of 2,6-Dichlorophenethyl Isocyanate: Proposed Methodologies
Method 1: Curtius Rearrangement of 3-(2,6-Dichlorophenyl)propanoic Acid
The Curtius rearrangement is a reliable method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[4][5][6] This method is often preferred due to its mild conditions and tolerance of various functional groups.[7]
Proposed Synthetic Scheme:
Caption: Proposed synthesis of 2,6-dichlorophenethyl isocyanate via Curtius rearrangement.
Step-by-Step Experimental Protocol (Proposed):
-
Acyl Azide Formation:
-
To a stirred solution of 3-(2,6-dichlorophenyl)propanoic acid (1.0 eq) in anhydrous toluene, add triethylamine (Et₃N) (1.1 eq).
-
To this mixture, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Stir the reaction mixture at room temperature for 1-2 hours to form the acyl azide intermediate.
-
-
Curtius Rearrangement:
-
Heat the reaction mixture to reflux (approximately 90-110 °C) and maintain this temperature for 2-4 hours. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.[8]
-
The isocyanate is formed in situ and can be used directly in the next step or isolated by careful removal of the solvent under reduced pressure.
-
Method 2: Phosgenation of 2-(2,6-Dichlorophenyl)ethan-1-amine
The reaction of a primary amine with phosgene or a phosgene equivalent, such as triphosgene, is a common and efficient method for isocyanate synthesis.[9] Triphosgene is a solid and therefore safer and easier to handle than gaseous phosgene.[4][10]
Proposed Synthetic Scheme:
Caption: Proposed synthesis of 2,6-dichlorophenethyl isocyanate via phosgenation.
Step-by-Step Experimental Protocol (Proposed):
-
Reaction Setup:
-
Dissolve 2-(2,6-dichlorophenyl)ethan-1-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) in a flame-dried flask under an inert atmosphere.[10]
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Phosgene Equivalent:
-
In a separate flask, prepare a solution of triphosgene (0.36 eq) in the same anhydrous solvent.
-
Add the triphosgene solution dropwise to the cooled amine solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.[10]
-
-
Reaction Completion and Workup:
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic -N=C=O stretch around 2250-2270 cm⁻¹).
-
Upon completion, the reaction mixture can be filtered to remove the triethylammonium chloride salt. The filtrate containing the isocyanate can be used directly or purified by distillation under reduced pressure.
-
Reactivity Profile of the Isocyanate Group
The reactivity of the isocyanate in 2,6-dichlorophenethyl isocyanate is a product of the interplay between the electronic nature of the alkyl isocyanate, and the steric and electronic effects imparted by the 2,6-dichlorophenyl group.
Electronic Effects: An Alkyl Isocyanate with Aryl Influence
The ethyl bridge between the phenyl ring and the isocyanate group classifies 2,6-dichlorophenethyl isocyanate as an alkyl isocyanate . In general, alkyl isocyanates are less reactive than their aryl counterparts. This is because the direct conjugation of the isocyanate group with the aromatic ring in aryl isocyanates delocalizes the lone pair of electrons on the nitrogen atom, increasing the electrophilicity of the isocyanate carbon. In an alkyl isocyanate, this direct conjugation is absent.
However, the 2,6-dichlorophenyl group still exerts a significant inductive electron-withdrawing effect (-I effect) through the ethyl bridge. The two electronegative chlorine atoms pull electron density away from the phenyl ring, and this effect is transmitted through the sigma bonds of the ethyl chain to the isocyanate group. This inductive withdrawal of electron density increases the partial positive charge on the isocyanate carbon, thereby enhancing its electrophilicity and reactivity towards nucleophiles compared to an unsubstituted phenethyl isocyanate.
Steric Effects: The Influence of Ortho-Substitution
The two chlorine atoms in the ortho positions of the phenyl ring introduce significant steric hindrance . This steric bulk can influence the approach of nucleophiles to the reactive isocyanate center. While the ethyl spacer provides some flexibility and moves the isocyanate group away from the direct steric clash with the ortho substituents that would be seen in 2,6-dichlorophenyl isocyanate, the bulky dichlorophenyl group can still restrict the conformational freedom of the molecule. This may play a role in transition state energies during reactions with bulky nucleophiles.
Comparative Reactivity
To contextualize the reactivity of 2,6-dichlorophenethyl isocyanate, it is useful to compare it with related structures:
| Compound | Isocyanate Type | Electronic Effects on -NCO | Steric Hindrance at -NCO | Predicted Relative Reactivity |
| Phenyl Isocyanate | Aryl | -R (activating), -I (deactivating) | Low | High |
| Phenethyl Isocyanate | Alkyl | Weak -I from phenyl | Low | Moderate |
| 2,6-Dichlorophenyl Isocyanate | Aryl | -I (activating), +R (deactivating) | High | Very High (electronically), sterically hindered |
| 2,6-Dichlorophenethyl Isocyanate | Alkyl | Strong -I from dichlorophenyl | Moderate | High (for an alkyl isocyanate) |
This table presents a qualitative prediction of reactivity based on established chemical principles.
Typical Reactions and Mechanistic Considerations
2,6-Dichlorophenethyl isocyanate is expected to undergo the characteristic reactions of isocyanates with a variety of nucleophiles.
Reaction with Alcohols to form Carbamates
The reaction with alcohols yields carbamates (urethanes). This reaction is of great importance in the synthesis of many pharmaceutical compounds.[6]
Reaction Scheme:
Caption: Formation of a carbamate from 2,6-dichlorophenethyl isocyanate and an alcohol.
Mechanism: The reaction typically proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, followed by proton transfer. The reaction can be catalyzed by bases (e.g., tertiary amines) or organometallic compounds.[5]
Reaction with Amines to form Ureas
The reaction with primary or secondary amines is generally very rapid and results in the formation of substituted ureas.[2]
Reaction Scheme:
Caption: Formation of a urea from 2,6-dichlorophenethyl isocyanate and an amine.
Mechanism: Similar to the reaction with alcohols, the amine nitrogen acts as the nucleophile, attacking the isocyanate carbon. This reaction is typically faster than the reaction with alcohols due to the greater nucleophilicity of amines.
Application in Drug Development: A Case Study
The 2,6-dichlorophenyl acetyl moiety, which is structurally very similar to the core of 2,6-dichlorophenethyl isocyanate, is a key component in the potent and selective human dopamine D1 positive allosteric modulator (PAM), LY3154207.[11][12] This compound has been advanced to clinical development for the treatment of Lewy body dementia.[11]
In the synthesis of LY3154207, 2-(2,6-dichlorophenyl)acetic acid is coupled with a complex amine scaffold.[11] While an isocyanate was not directly used in the published synthesis of this specific molecule, the use of 2,6-dichlorophenethyl isocyanate represents a highly viable alternative strategy for the formation of similar amide or urea linkages in analogous drug discovery programs. The unique electronic and steric properties of the 2,6-dichlorophenyl group likely contribute to the desired pharmacological profile of the final compound, potentially by influencing its binding affinity and selectivity for the target receptor.
Conclusion
2,6-Dichlorophenethyl isocyanate is a reactive building block with significant potential in medicinal chemistry and drug discovery. Its reactivity is a nuanced balance of the inherent properties of an alkyl isocyanate, modulated by the strong electron-withdrawing inductive effect and the steric presence of the 2,6-dichlorophenyl group. This guide has provided a framework for understanding its synthesis, reactivity profile, and potential applications. As the demand for novel and structurally diverse bioactive molecules continues to grow, a thorough understanding of the chemistry of such versatile reagents will be indispensable for the modern drug hunter.
References
-
Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Curtius Rearrangement. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). MDPI. Retrieved January 18, 2026, from [Link]
-
S,S-Di(pyridin-2-yl)carbonodithioate. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
- Method for making carbamates, ureas and isocyanates. (n.d.). Google Patents.
-
2,6-Dichloro-3,5-dimethoxyphenyl isocyanate (CAS No: 872511-32-5) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 18, 2026, from [Link]
-
N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Synthesis of 1-(2,6-DICHLOROBENZOYL)-3-(6-(4-CHLOROPHENYLTHIO)-3-PYRIDINYL)UREA. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. (2024). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
tert-Butyl (1R,2R,5R)-2-amino-5-isopropylcyclohexylcarbamate. (2008). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
- One-step synthesis of ethyl isocyanate. (n.d.). Google Patents.
-
A decade review of triphosgene and its applications in organic reactions. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
The Role of Isocyanates in Modern Pharmaceuticals. (n.d.). Patsnap. Retrieved January 18, 2026, from [Link]
-
3,4-Dichlorophenyl isocyanate. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
3,4-Dichlorophenyl isocyanate - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Safe Handling of 2,6-Dichlorophenethyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Dichlorophenethyl isocyanate is a highly reactive chemical intermediate essential for various synthetic applications in research and drug development. However, its utility is matched by a significant hazard profile. The isocyanate functional group (-NCO) confers a high degree of reactivity, which, while beneficial for synthesis, also drives its toxicity. This guide provides an in-depth analysis of the safety data for this compound, moving beyond a simple recitation of Safety Data Sheet (SDS) points to explain the causality behind its hazards and the necessary protocols for its safe handling. The primary risks associated with 2,6-Dichlorophenethyl isocyanate include severe acute toxicity if inhaled or swallowed, respiratory and skin sensitization, and serious irritation to the skin and eyes. Adherence to stringent engineering controls, meticulous use of personal protective equipment (PPE), and well-rehearsed emergency procedures are not merely recommended but are critical for ensuring personnel safety.
Section 1: Chemical and Physical Identity
Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. These characteristics influence its behavior in the laboratory environment, including its volatility, reactivity, and the appropriate storage conditions.
| Property | Value | Source |
| Chemical Name | 2,6-Dichlorophenyl isocyanate | [1][2] |
| Synonyms | 1,3-dichloro-2-isocyanatobenzene | [1] |
| CAS Number | 39920-37-1 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO | [2][3] |
| Molecular Weight | 188.01 g/mol | [2][3] |
| Physical State | Solid (powder to lump) or clear liquid | [3] |
| Appearance | White or Colorless to Almost white or Almost colorless | [3] |
| Melting Point | 42-48 °C | [2][3] |
| Boiling Point | 130 °C / 3 mmHg; 101 °C / 5 mmHg | [2][3] |
| Solubility | Soluble in Toluene | [3] |
| Storage Conditions | Refrigerated (0-10°C), under inert gas | [3] |
| Sensitivity | Moisture and Heat Sensitive | [3][4] |
Section 2: Hazard Identification and Toxicological Profile
The primary toxicological concern with all isocyanates stems from their high reactivity towards nucleophiles, such as the amine, hydroxyl, and thiol groups found in biological macromolecules. This reactivity is responsible for both acute irritation and the more insidious danger of sensitization.
Globally Harmonized System (GHS) Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][5] |
Core Toxicological Endpoints
-
Acute Toxicity: 2,6-Dichlorophenethyl isocyanate is classified as fatal or toxic via all major routes of exposure: inhalation, ingestion, and dermal contact.[2][5] The high reactivity of the isocyanate group leads to non-specific damage to cells and tissues upon contact. Inhalation is a particularly dangerous route of exposure, as it can cause severe irritation, pulmonary edema, and damage to the alveolar walls of the lungs.[7][8]
-
Respiratory Sensitization: This is the most critical long-term health effect of isocyanate exposure.[9] Initial exposure, even at levels below those causing immediate irritation, can sensitize an individual.[10] Once sensitized, any subsequent exposure, no matter how small, can trigger a severe, potentially life-threatening asthmatic reaction.[11] Symptoms include wheezing, shortness of breath, and chest tightness, which may be immediate or delayed by several hours.[11] There is no reliable screening test to identify susceptible individuals, making exposure prevention paramount.[10]
-
Dermal and Ocular Toxicity: Direct contact with the skin causes irritation.[2] More importantly, skin contact can also lead to sensitization, which may manifest as a skin allergy (dermatitis) or contribute to the development of respiratory sensitization.[12] The compound is also a serious eye irritant, capable of causing significant damage.[2][13]
Caption: Interplay of isocyanate exposure routes and resulting health effects.
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation is essential, prioritizing engineering controls, supplemented by rigorous administrative procedures and appropriate PPE.
Engineering Controls: The First Line of Defense
The primary objective is to prevent the chemical from entering the operator's breathing zone.
-
Chemical Fume Hood: All handling of 2,6-Dichlorophenethyl isocyanate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).
-
Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[10] Areas where the material is stored should also be well-ventilated.[14]
-
Closed Systems: For larger-scale operations, the use of a closed system (e.g., glovebox or fully enclosed reactor) is the most effective way to minimize exposure.[10]
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls. It provides a final barrier in case of unexpected releases.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may provide splash protection for short durations, but butyl rubber or laminate gloves are recommended for extended handling. Double-gloving is a prudent practice. Do not use latex gloves, as they offer poor protection against many chemicals and can cause latex allergies.[15] Gloves must be inspected before use and disposed of immediately if contaminated.[16]
-
Eye Protection: Chemical safety goggles are mandatory. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[2]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below occupational limits, or during emergency situations, respiratory protection is required.[17] A full-face respirator with an organic vapor cartridge and a P100 (HEPA) particulate filter is recommended.[12] A self-contained breathing apparatus (SCBA) is necessary for major spills or fire response.[10]
-
Skin and Body Protection: A lab coat is required at a minimum. For tasks with a higher potential for splashes, chemical-resistant coveralls or an apron should be used.[15]
Caption: A standard workflow for the safe handling of hazardous chemicals.
Storage and Handling Procedures
-
Storage: Store containers in a cool, dry, well-ventilated, and locked area, separate from incompatible materials.[3][6][14] The compound is moisture-sensitive; reaction with water produces carbon dioxide gas, which can lead to a dangerous pressure buildup in sealed containers.[4][13] Store under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Handling: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5] Avoid creating dust if handling the solid form.[18] Wash hands thoroughly after handling, even if gloves were worn.[6][17]
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical to minimizing harm. All personnel must be trained on these procedures before working with the material.
First-Aid Measures
The immediate goal of first aid is to remove the chemical from the victim and seek professional medical attention.
-
Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][10] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen. Call a poison center or physician immediately.[6][18] Symptoms of lung edema may be delayed.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][18] Seek immediate medical attention.[6] Some sources recommend a post-wash application of polyethylene glycol to help remove residual isocyanate.[19]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[20][21] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention, preferably from an ophthalmologist.[22]
-
Ingestion: Do NOT induce vomiting.[19] Rinse the mouth with water.[3][6] Call a poison center or physician immediately.[6]
Spill Response
-
Small Spills (in a fume hood):
-
Ensure full PPE is worn, including respiratory protection.
-
Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[14]
-
Slowly add a decontaminating solution (commercial solutions are available, or a mixture of water, ammonia, and detergent can be used).[14]
-
Allow to react for at least 10-15 minutes.
-
Collect the material into a suitable, open-top container. Do not seal the container immediately, as CO₂ may still be evolving.[13]
-
Decontaminate the spill area and all tools used.
-
Dispose of waste through the proper hazardous waste stream.
-
-
Large Spills (outside a fume hood):
-
Evacuate all non-essential personnel from the area.[1]
-
Alert emergency response personnel (e.g., EH&S, fire department).
-
Do not attempt to clean up the spill unless you are trained and equipped to do so.
-
Caption: Decision tree for responding to a chemical spill.
Section 5: Chemical Reactivity and Stability
-
Reactivity: 2,6-Dichlorophenethyl isocyanate is highly reactive. It will react exothermically with compounds containing active hydrogen atoms.[13]
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, strong oxidizing agents, acids, and phenols.[6][13] Reaction with these materials can be violent and may generate heat and toxic gases.
-
Hazardous Decomposition Products: During a fire, irritating and toxic gases will be generated, including nitrogen oxides (NOx), carbon monoxide, carbon dioxide, hydrogen cyanide, and hydrogen chloride gas.[6][18]
-
Conditions to Avoid: Moisture, heat, and sources of ignition.[1][3]
Section 6: Disposal Considerations
All waste containing 2,6-Dichlorophenethyl isocyanate must be treated as hazardous waste.
-
Collect waste in clearly labeled, compatible containers.
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[17]
References
- TCI AMERICA. (n.d.). 2,6-Dichlorophenyl Isocyanate 39920-37-1. Retrieved from TCI AMERICA website. [Link: https://www.tcichemicals.com/US/en/p/D3668]
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- Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from Covestro Solution Center. [Link: https://solutions.covestro.com/en/sds/000000000005041931]
- American Chemistry Council. (n.d.). Health Effects of Diisocyanates: Guidance for Medical Personnel. Retrieved from American Chemistry Council website. [Link: https://www.americanchemistry.
- Safe Use of Di-Isocyanates. (n.d.). Safe Use of Di-Isocyanates. [Link: https://www.safeusediisocyanates.
- ChemicalBook. (n.d.). 2,6-Dichlorophenyl isocyanate - Safety Data Sheet. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/sds/cas/39920-37-1_cb8758040.htm]
- California Department of Public Health. (2014, May). Isocyanates: Working Safely. Retrieved from HESIS, Occupational Health Branch. [Link: https://www.cdph.ca.
- NOAA. (n.d.). DICHLOROPHENYL ISOCYANATES. Retrieved from CAMEO Chemicals. [Link: https://cameochemicals.noaa.gov/chemical/20739]
- Safe Work Australia. (2020, July). GUIDE TO HANDLING ISOCYANATES. Retrieved from Safe Work Australia website. [Link: https://www.safeworkaustralia.gov.
- SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from SafeWork NSW website. [Link: https://www.safework.nsw.gov.
- Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview. Retrieved from OSHA website. [Link: https://www.osha.
- Georganics. (2011, February 4). SAFETY DATA SHEET 2,5-DICHLOROPHENYL ISOCYANATE. [Link: https://www.georganics.sk/pub/msds/GO3325.pdf]
- Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Hazard Recognition. Retrieved from OSHA website. [Link: https://www.osha.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 2,4-Dichlorophenyl isocyanate. [Link: https://www.fishersci.com/sds?productName=AC114250250]
- Sigma-Aldrich. (n.d.). 2,6-Dichlorophenyl isocyanate 98 39920-37-1. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/251879]
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. [Link: https://www.sigmaaldrich.com/sds/sigma/09935]
- American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from American Chemistry Council website. [Link: https://polyurethane.americanchemistry.
- Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from Canada.ca. [Link: https://www.canada.
- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link: https://www.icheme.
- Safe Use of Diisocyanates. (n.d.). Personal Protective Equipment. [Link: https://www.safeusediisocyanates.eu/wp-content/uploads/2020/09/04_Personal-Protective-Equipment-v2.pdf]
- Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET. [Link: https://www.sigmaaldrich.com/sds/sigma/g6923]
- Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). First Aid for Chemical Exposures. Retrieved from CCOHS website. [Link: https://www.ccohs.ca/oshanswers/safety_haz/emer_flush.html]
- U.S. Environmental Protection Agency (EPA). (n.d.). Toxicology: Isocyanates Profile. Retrieved from EPA website. [Link: https://www.epa.
- Centers for Disease Control and Prevention (CDC). (n.d.). Methyl Isocyanate | Medical Management Guidelines. Retrieved from Toxic Substance Portal - ATSDR. [Link: https://wwwn.cdc.gov/TSP/MMG/MMGDetails.aspx?mmgid=505&toxid=90]
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Diethyl di-n-butylmalonate. [Link: https://www.fishersci.com/sds?productName=L09902]
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET. [Link: https://www.sigmaaldrich.com/sds/sigma/92439]
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET. [Link: https://www.sigmaaldrich.com/sds/aldrich/d87589]
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An In-depth Technical Guide to the Solubility of 2,6-Dichlorophenethyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorophenethyl isocyanate is a highly reactive organic compound utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility is fundamentally governed by its behavior in solution, where solvent choice dictates not only solubility but also stability and reaction kinetics. This technical guide provides a comprehensive analysis of the solubility profile of 2,6-Dichlorophenethyl isocyanate. Grounded in the principles of physical organic chemistry, this document elucidates the critical interplay between the solute's structural attributes and the properties of organic solvents. We present a framework for solvent selection that prioritizes aprotic media to prevent reactive degradation of the isocyanate moiety, alongside a detailed experimental protocol for solubility determination and stability assessment.
Introduction: Understanding 2,6-Dichlorophenethyl Isocyanate
2,6-Dichlorophenethyl isocyanate (C₉H₇Cl₂NO) is an aromatic isocyanate characterized by a phenethyl backbone substituted with two chlorine atoms at the 2 and 6 positions of the phenyl ring. The molecule's properties are a composite of its three key structural features:
-
The Isocyanate Group (-N=C=O): This functional group is a potent electrophile, making the molecule highly reactive towards nucleophiles such as alcohols, amines, and water.[1] This reactivity is the cornerstone of its synthetic utility but also the primary challenge in handling and solvent selection.
-
The Dichlorophenyl Ring: The two chlorine atoms are strong electron-withdrawing groups, which can influence the electrophilicity of the isocyanate group.[2] The bulky, nonpolar nature of the substituted aromatic ring is a primary driver of its solubility in many organic solvents.[3][4]
-
The Ethyl Bridge (-CH₂-CH₂-): This flexible alkyl chain separates the reactive isocyanate from the bulky aromatic ring.
The critical challenge for any researcher is to identify solvents that can effectively solvate the molecule without reacting with the isocyanate group. Incorrect solvent choice can lead to the formation of insoluble ureas (from reaction with water), urethanes (from alcohols), or other undesired byproducts, compromising reaction yield and purity.[1][5]
The Dichotomy of Solubility and Reactivity: A Solvent Selection Framework
The principle of "like dissolves like" provides a foundational guide for predicting solubility.[6] 2,6-Dichlorophenethyl isocyanate possesses a largely nonpolar character due to the dichlorophenyl ring, suggesting good solubility in nonpolar or weakly polar solvents. However, the highly reactive nature of the isocyanate group imposes a strict classification of solvents into two categories: Recommended (Aprotic) and Incompatible (Protic) .
Recommended Solvent Classes: Aprotic Solvents
Aprotic solvents lack acidic protons (like -OH or -NH groups) and are therefore unable to donate a proton to form a hydrogen bond or react with the isocyanate.[7] These are the solvents of choice for dissolving and reacting 2,6-Dichlorophenethyl isocyanate.
Table 1: Recommended Aprotic Solvents for 2,6-Dichlorophenethyl Isocyanate
| Solvent Class | Examples | Expected Solubility | Rationale & Causality |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | The nonpolar aromatic structure of these solvents closely matches the dichlorophenyl moiety of the solute, maximizing van der Waals interactions.[8] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High | These solvents are non-reactive and share structural similarities (C-Cl bonds) with the solute, promoting favorable dipole-dipole interactions.[3][9] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High to Moderate | These are polar aprotic solvents capable of acting as hydrogen bond acceptors, which can solvate the polar isocyanate group without reacting.[7] THF is a common choice. |
| Esters | Ethyl Acetate, Butyl Acetate | Moderate | As polar aprotic solvents, esters are effective solvents for many polyurethane systems and are less volatile than some chlorinated options. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | While generally compatible, ketones can sometimes contain trace amounts of water from aldol condensation, requiring the use of anhydrous grades.[10] |
| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents can effectively dissolve isocyanates.[11][12] However, they must be rigorously anhydrous, as any residual water is highly reactive.[5] |
Incompatible Solvent Classes: Protic Solvents
Protic solvents contain acidic protons and will react chemically with isocyanates. They should be strictly avoided for any application where the isocyanate's integrity is required.
-
Water: Reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas.[1][5] The resulting amine can then react with another isocyanate molecule to form a solid, often insoluble, urea. This reaction is a common source of failed experiments.
-
Alcohols (e.g., Methanol, Ethanol): React rapidly to form stable urethane linkages.[1] This reaction is synthetically useful but represents decomposition if the goal is simply to dissolve the isocyanate.
-
Amines (Primary and Secondary): React extremely quickly with isocyanates to form ureas.[1]
Experimental Protocol for Solubility and Stability Assessment
This protocol provides a self-validating system for researchers to determine the solubility of 2,6-Dichlorophenethyl isocyanate in a novel or unverified aprotic solvent.
Materials and Equipment
-
2,6-Dichlorophenethyl isocyanate (solid, white to yellow crystalline mass)[13]
-
Candidate anhydrous organic solvent (e.g., Toluene, THF, DCM)
-
Small glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
FT-IR Spectrometer (optional, for stability check)
Workflow Diagram
Caption: Workflow for determining the solubility and stability of 2,6-Dichlorophenethyl isocyanate.
Step-by-Step Procedure
-
Preparation: Accurately weigh approximately 10-20 mg of 2,6-Dichlorophenethyl isocyanate into a clean, dry glass vial.
-
Solvent Addition: Using a calibrated pipette, add the selected anhydrous aprotic solvent to the vial in small, measured increments (e.g., 0.1 mL).
-
Equilibration: After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes. Allow any undissolved solid to settle.
-
Observation: Visually inspect the solution against a dark background. The point of complete dissolution is reached when no solid particles are visible.
-
Calculation: Record the total volume of solvent added to achieve complete dissolution. Calculate the approximate solubility in mg/mL or g/L.
-
Stability Check (Optional but Recommended):
-
Acquire an FT-IR spectrum of the freshly prepared solution. Note the strong, sharp absorbance peak characteristic of the isocyanate group, typically around 2250-2280 cm⁻¹.
-
Seal the vial and let it stand at room temperature for a set period (e.g., 1, 4, or 24 hours).
-
Re-acquire the FT-IR spectrum. A significant decrease or complete disappearance of the isocyanate peak indicates a reaction has occurred, and the solvent is not suitable for long-term storage.
-
Safety, Handling, and Storage
Isocyanates are toxic and are potent respiratory and dermal sensitizers.[14][15] Inhalation may cause allergic or asthma-like symptoms, and skin contact can lead to allergic reactions.[16]
-
Engineering Controls: Always handle 2,6-Dichlorophenethyl isocyanate in a certified chemical fume hood with adequate ventilation.[14][17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or butyl rubber are preferred over latex), safety goggles or a face shield, and a lab coat.[15][16]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture and incompatible materials.[18]
-
Spills and Decontamination: In case of a spill, evacuate the area. Decontaminate surfaces using a solution designed to react with isocyanates (e.g., a solution of water, detergent, and a small amount of ammonia or sodium carbonate).[14]
Conclusion
The successful use of 2,6-Dichlorophenethyl isocyanate in research and development hinges on a well-informed solvent selection strategy. The primary directive is the exclusive use of anhydrous aprotic solvents to prevent the chemical degradation of the highly reactive isocyanate functional group. Aromatic hydrocarbons, chlorinated solvents, and ethers generally serve as excellent choices due to their chemical inertness and favorable intermolecular interactions with the nonpolar dichlorophenyl moiety. Researchers must exercise stringent safety protocols due to the toxic and sensitizing nature of isocyanates. The experimental workflow provided herein offers a reliable method for validating solvent suitability, ensuring both the integrity of the starting material and the reproducibility of synthetic outcomes.
References
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Harnessing the Electrophilic Potential of 2,6-Dichlorophenethyl Isocyanate: A Technical Guide for Medicinal Chemists
Abstract
The landscape of modern drug discovery is increasingly embracing targeted covalent inhibitors (TCIs) to achieve enhanced potency, prolonged duration of action, and to address challenging therapeutic targets.[1] Within this paradigm, the isocyanate functional group presents a compelling electrophilic warhead capable of forming stable covalent bonds with nucleophilic residues in target proteins. This technical guide explores the untapped potential of 2,6-Dichlorophenethyl Isocyanate in medicinal chemistry. While direct applications of this specific molecule are not yet extensively documented, this paper will construct a robust hypothesis for its utility. By dissecting the reactivity of the isocyanate moiety and analyzing the structure-activity relationships (SAR) of related dichlorinated aromatic compounds, we will illuminate promising avenues for its application in the design of novel covalent inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their arsenal of chemical tools for creating next-generation therapeutics.
The Resurgence of Covalent Inhibitors: The Role of the Isocyanate Warhead
The principle of covalent inhibition, once approached with caution due to concerns about off-target effects, is now a validated and powerful strategy in drug design.[1] Covalent inhibitors typically consist of a guidance system that directs the molecule to the target protein and a reactive "warhead" that forms a covalent bond with a specific amino acid residue.[1] This irreversible or slowly reversible binding can lead to significant pharmacological advantages over non-covalent counterparts, including increased biochemical efficiency and a prolonged pharmacodynamic effect.[2]
The isocyanate group (-N=C=O) is a potent electrophile that readily reacts with a variety of nucleophiles present in biological systems, most notably the primary amine groups of lysine residues and the thiol groups of cysteine residues.[3][4] This reactivity makes it an attractive warhead for the design of covalent inhibitors. The formation of a stable urea or thiocarbamate linkage can effectively and irreversibly silence the activity of a target protein.[3]
Caption: Logical workflow of covalent inhibition by 2,6-Dichlorophenethyl Isocyanate.
The 2,6-Dichlorophenethyl Moiety: A Privileged Scaffold in Drug Discovery
The substitution pattern of a drug molecule is a critical determinant of its biological activity. The presence of chlorine atoms on an aromatic ring can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, affecting its lipophilicity, metabolic stability, and binding interactions.[5] Dichlorinated phenyl rings, in particular, are found in a number of approved drugs and clinical candidates, suggesting their utility as "privileged" structural motifs.
While direct data on 2,6-dichlorophenethylamine analogs is limited, the broader class of dichlorinated phenyl compounds has shown promise in various therapeutic areas:
-
Oncology: The 2,6-dichloro substitution pattern has been incorporated into potent and selective inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases, demonstrating significant antitumor activity.[6]
-
Metabolic Diseases: Analogs of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide have been investigated as selective peroxisome proliferator-activated receptor γ (PPARγ) modulators for the treatment of type 2 diabetes.[7] Furthermore, a compound featuring a 3,5-dichloro-phenyl moiety, MGL-3196, is in clinical trials as a selective thyroid hormone receptor β agonist for treating dyslipidemia.[8]
These examples suggest that the 2,6-dichlorophenethyl moiety within our molecule of interest could serve as an effective guidance system, directing the isocyanate warhead to specific therapeutic targets. The steric bulk and electronic properties of the dichlorinated ring can be exploited to achieve selective binding to the active site of a target protein.
Potential Therapeutic Applications of 2,6-Dichlorophenethyl Isocyanate
By combining the covalent reactivity of the isocyanate group with the potential targeting capabilities of the 2,6-dichlorophenethyl scaffold, we can hypothesize several promising applications in medicinal chemistry:
-
Targeted Cancer Therapy: Leveraging the precedent set by FGFR inhibitors, 2,6-Dichlorophenethyl isocyanate could be developed as a covalent inhibitor of protein kinases. The isocyanate could target a nucleophilic residue in or near the ATP-binding pocket, leading to irreversible inhibition of kinase activity.
-
Modulation of Nuclear Receptors: Given the activity of related compounds at PPARγ and THR-β, this molecule could be explored as a covalent modulator of nuclear receptors. Covalent modification of these receptors could lead to sustained regulation of gene expression involved in metabolic pathways.
-
Development of Novel Antibacterials: The unique reactivity of isocyanates could be harnessed to target essential bacterial enzymes that possess a reactive nucleophile in their active site, offering a novel mechanism of action to combat antibiotic resistance.
Synthesis and Experimental Protocols
The synthesis of 2,6-Dichlorophenethyl isocyanate can be readily achieved from commercially available starting materials. A robust and versatile method is the Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide intermediate.[9][10]
Proposed Synthesis of 2,6-Dichlorophenethyl Isocyanate
A plausible synthetic route would begin with 2,6-dichlorophenylacetic acid.
Caption: Proposed synthesis of 2,6-Dichlorophenethyl Isocyanate via the Curtius Rearrangement.
Step-by-Step Protocol for Synthesis:
-
Acyl Chloride Formation: To a solution of 2,6-dichlorophenylacetic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone) and cool to 0°C. Add a solution of sodium azide in water dropwise, maintaining the temperature below 5°C. Stir for 1-2 hours.
-
Curtius Rearrangement: Extract the acyl azide into an organic solvent (e.g., toluene). Heat the solution to reflux. The acyl azide will undergo rearrangement to the isocyanate with the evolution of nitrogen gas. The reaction can be monitored by IR spectroscopy for the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Purification: After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude 2,6-Dichlorophenethyl isocyanate, which can be purified by distillation or chromatography.
Protocol for Covalent Labeling of a Model Protein
This protocol provides a general method for reacting 2,6-Dichlorophenethyl isocyanate with a model protein, such as Human Serum Albumin (HSA), to demonstrate its covalent binding potential.[3]
Materials:
-
2,6-Dichlorophenethyl isocyanate
-
Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF)
-
Dialysis tubing or centrifugal filter units
Procedure:
-
Protein Preparation: Prepare a solution of HSA in PBS at a concentration of 1-5 mg/mL.
-
Isocyanate Solution: Prepare a stock solution of 2,6-Dichlorophenethyl isocyanate in anhydrous DMF.
-
Labeling Reaction: While gently stirring the HSA solution, slowly add a molar excess of the isocyanate solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Unreacted Isocyanate: Remove the unreacted isocyanate and DMF by dialysis against PBS or by using a centrifugal filter unit.
-
Analysis: The extent of covalent modification can be determined by techniques such as mass spectrometry (to observe the mass shift of the protein) or by using analytical techniques to quantify the released 2,6-dichlorophenethylamine after hydrolysis of the protein adduct.[11]
Quantitative Data Summary for Protein Labeling:
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations may lead to aggregation. |
| Isocyanate:Protein Molar Ratio | 10:1 to 50:1 | To be optimized for the specific protein and desired degree of labeling. |
| Reaction pH | 7.4 - 8.5 | Mildly alkaline conditions favor the reaction with primary amines. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can minimize protein denaturation. |
| Reaction Time | 2 - 16 hours | Longer incubation times can increase the degree of labeling. |
Future Perspectives and Conclusion
2,6-Dichlorophenethyl isocyanate represents a promising, yet underexplored, building block for the development of novel covalent inhibitors. The principles outlined in this guide, based on the established reactivity of isocyanates and the privileged nature of the dichlorinated phenyl scaffold, provide a strong rationale for its investigation in medicinal chemistry programs. Future work should focus on synthesizing this molecule and screening it against various therapeutic targets, particularly protein kinases and nuclear receptors. Detailed structure-activity relationship studies will be crucial to optimize its potency and selectivity. The strategic application of 2,6-Dichlorophenethyl isocyanate has the potential to yield a new class of potent and selective covalent drugs to address unmet medical needs.
References
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CDC Stacks. (n.d.). Chemical Characterization of Isocyanate-Protein Conjugates. Retrieved from [Link]
-
CAS.org. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]
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- Sabine, H., et al. (2001). Reactions of 4 methylphenyl isocyanate with amino acids. Biomarkers, 6(4), 285-301.
- Bruning, J. B., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters, 8(10), 1035–1040.
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-
IJCRT.org. (n.d.). Characterising covalent warhead reactivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
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- Guagnano, V., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 54(20), 7066–7083.
- Ghosh, A. K., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(43), 8162–8181.
-
ResearchGate. (n.d.). Diagram of possible reactions of isocyanates. Retrieved from [Link]
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][12][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923.
-
Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PubMed. (2017). Total Syntheses and Biological Activities of Vinylamycin Analogues. Retrieved from [Link]
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UNIPI. (2022). Biological Activity of Natural and Synthetic Compounds. Retrieved from [Link]
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ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Phytochemical Profiling, Isolation, and Pharmacological Applications of Bioactive Compounds from Insects of the Family Blattidae Together with Related Drug Development. Retrieved from [Link]
-
PubMed. (2024). Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. Retrieved from [Link]
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A Guide to 2,6-Dichlorophenyl Isocyanate: A Versatile Building Block in Modern Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of 2,6-dichlorophenyl isocyanate, a pivotal reagent in contemporary organic synthesis. We delve into its fundamental properties, synthesis, and core reactivity, with a strong focus on its application as a versatile building block for constructing complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Note on Nomenclature: The topic specified was "2,6-Dichlorophenethyl isocyanate". However, a comprehensive literature and database search revealed a scarcity of information on this specific compound. In contrast, "2,6-Dichlorophenyl isocyanate" is a widely documented and commercially available chemical building block with extensive applications. It is presumed that "phenethyl" was a typographical error for "phenyl". This guide will therefore focus on the latter, 2,6-Dichlorophenyl Isocyanate.
Introduction: The Strategic Value of 2,6-Dichlorophenyl Isocyanate
2,6-Dichlorophenyl isocyanate is an aromatic organic compound featuring a highly reactive isocyanate functional group (-N=C=O) attached to a 2,6-dichlorinated benzene ring.[1] The strategic placement of the two chlorine atoms ortho to the isocyanate linkage imparts significant steric hindrance and distinct electronic properties. This unique substitution pattern modulates the reactivity of the isocyanate group and provides a robust scaffold for creating sterically demanding structures.
Its primary value in organic synthesis lies in its function as an efficient electrophile. The isocyanate carbon is highly susceptible to nucleophilic attack, making it an ideal precursor for the synthesis of substituted ureas, carbamates, and other nitrogen-containing heterocycles.[1] These motifs are prevalent in a vast array of biologically active molecules, including kinase inhibitors, herbicides, and other pharmaceuticals.
Physicochemical Properties & Safe Handling
Understanding the fundamental properties of 2,6-dichlorophenyl isocyanate is critical for its safe and effective use in a laboratory setting. It is a combustible, white to yellow crystalline solid at room temperature with a characteristically pungent odor.[2]
Table 1: Physicochemical Properties of 2,6-Dichlorophenyl Isocyanate
| Property | Value | Reference(s) |
| CAS Number | 39920-37-1 | [2][3] |
| Molecular Formula | C₇H₃Cl₂NO | [2][3] |
| Molecular Weight | 188.01 g/mol | [3] |
| Appearance | White to pale yellow/brown crystalline solid | [2][4] |
| Melting Point | 42-44 °C (lit.) | [3] |
| Boiling Point | 101 °C / 5 mmHg (lit.) | [3] |
| Purity | Typically ≥98% (GC) | [3] |
| SMILES | Clc1cccc(Cl)c1N=C=O | [3] |
| InChI Key | HMVKMAMIRAVXAN-UHFFFAOYSA-N | [3] |
Safety & Handling: 2,6-Dichlorophenyl isocyanate is classified as acutely toxic and is fatal if swallowed or inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation or allergy/asthma-like symptoms.[3]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof goggles with a face shield.[3] For operations with a high risk of aerosolization, respiratory protection (e.g., a P2 respirator cartridge) is mandatory.[3]
-
Incompatibilities: Isocyanates are highly reactive and incompatible with water, alcohols, amines, strong acids, and strong bases.[1] Reaction with water will release carbon dioxide gas, which can cause pressure buildup in sealed containers.
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). The compound is moisture and heat-sensitive.[2]
Synthesis of the Building Block
The preparation of 2,6-dichlorophenyl isocyanate is most commonly achieved through the phosgenation of its corresponding aniline precursor. For laboratory-scale synthesis, the use of solid, manageable phosgene surrogates like triphosgene is preferred over gaseous phosgene. An alternative, phosgene-free route is the Curtius rearrangement of 2,6-dichlorobenzoyl azide.
Synthesis via Triphosgene (Phosgene Surrogate)
This method is advantageous for its operational simplicity and avoidance of highly toxic phosgene gas. The reaction proceeds by treating 2,6-dichloroaniline with triphosgene in an inert solvent.
Caption: Core reactivity of 2,6-dichlorophenyl isocyanate with common nucleophiles.
Synthesis of Diaryl Ureas for Kinase Inhibition
One of the most significant applications of 2,6-dichlorophenyl isocyanate is in the synthesis of N,N'-diaryl ureas. This structural motif is a well-established pharmacophore in a multitude of kinase inhibitors. The reaction involves the straightforward nucleophilic addition of a primary or secondary amine to the isocyanate.
For example, 2,6-dichlorophenyl isocyanate has been specifically utilized in the preparation of pyridine-urea analogs as potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases. [3][5]The 2,6-dichloro-substituted phenyl ring often serves to orient the molecule within the hydrophobic pockets of the enzyme's active site, enhancing binding affinity and selectivity.
Experimental Protocol: General Synthesis of an N,N'-Diaryl Urea This protocol is adapted from a general, environmentally benign procedure for urea synthesis.
-
Setup: In a round-bottom flask, dissolve the desired aryl amine (1.0 equivalent) in water.
-
Cooling: Cool the aqueous solution to approximately 5 °C using an ice-water bath.
-
Isocyanate Addition: Slowly add 2,6-dichlorophenyl isocyanate (1.0 equivalent) to the cooled amine solution over 5-10 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition, as the reaction is exothermic.
-
Reaction: As the isocyanate is added, a solid precipitate of the diaryl urea product will begin to form.
-
Completion: Stir the resulting slurry for an additional 30 minutes at 5 °C to ensure the reaction goes to completion (monitor by TLC).
-
Isolation: Isolate the product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove any unreacted starting materials or salts. Dry the solid under vacuum. This method often yields a product of high purity without the need for column chromatography.
Agrochemical Synthesis
The diaryl urea linkage is also a common feature in agrochemicals, particularly herbicides. The mechanism of action often involves the inhibition of essential plant enzymes. The stability and specific steric and electronic properties conferred by the 2,6-dichlorophenyl group make it a valuable component in the design of new active ingredients.
Precursor to Carbamates and Other Heterocycles
While urea formation is its most common application, reaction with alcohols or phenols yields carbamates (urethanes). These can serve as protecting groups for amines (by forming the carbamate and later hydrolyzing it) or as key intermediates in the synthesis of more complex heterocyclic systems.
Conclusion
2,6-Dichlorophenyl isocyanate stands out as a robust and highly effective building block in organic synthesis. Its well-defined reactivity, combined with the unique steric and electronic influence of the dichloro-substitution pattern, provides chemists with a reliable tool for the efficient construction of diaryl ureas and related structures. Its proven application in the development of potent kinase inhibitors underscores its importance in medicinal chemistry and drug discovery. The availability of safe and scalable synthetic procedures, particularly those employing triphosgene, ensures its continued relevance for both academic research and industrial applications.
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One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (URL: [Link])
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. 2017; 10: S2154-S2158. (URL: [Link])
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research. 2017; 10(1): 123-131. (URL: not available)
-
Curtius rearrangement. Wikipedia. (URL: [Link])
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. J Med Chem. 2018; 61(1): 1-17. (URL: [Link])
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Org Biomol Chem. 2018; 16(34): 6204-6225. (URL: [Link])
-
Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. PrepChem.com. (URL: [Link])
-
Curtius rearrgment. SlideShare. (URL: [Link])
-
1,2,5,6-Tetra-O-benzyl-D-mannitol Derivatives as Novel HIV Protease Inhibitors. Bioorganic & Medicinal Chemistry Letters. 2003; 13(22): 3979-3982. (URL: [Link])
-
A decade review of triphosgene and its applications in organic reactions. Beilstein J Org Chem. 2020; 16: 2118-2151. (URL: [Link])
-
Full article: Differential in vitro inhibition effects of some antibiotics on tumor associated carbonic anhydrase isozymes of hCA-IX and hCA-XII. Taylor & Francis Online. (URL: [Link])
-
Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. 2002; 78: 220. (URL: [Link])
-
Antineoplastic Agents. 443. Synthesis of the Cancer Cell Growth Inhibitor Hydroxyphenstatin and Its Sodium Diphosphate Prodrug. Journal of Medicinal Chemistry. 2003; 46(13): 2845-2848. (URL: [Link])
-
How to synthesize 2,6-dimethylphenyl isocyanide ?. ResearchGate. (URL: [Link])
- Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Inform
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An In-Depth Technical Guide to the Electrophilicity of 2,6-Dichlorophenethyl Isocyanate and its Implications in Drug Development
Abstract
Isocyanates are a class of highly reactive electrophilic compounds with broad applications in polymer chemistry and, increasingly, in the pharmaceutical sciences as covalent modifiers of biological targets. Their reactivity, governed by the electrophilicity of the isocyanate carbon, is a critical parameter that dictates their utility, particularly in the design of targeted covalent inhibitors. This technical guide provides a comprehensive analysis of the electrophilicity of 2,6-Dichlorophenethyl isocyanate, a molecule of interest due to its unique structural features. We will explore the electronic and steric factors that modulate its reactivity and compare it with a range of other isocyanates, from simple aliphatic and aromatic variants to those with differing electronic and steric profiles. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of isocyanate chemistry and its application in modern medicinal chemistry.
Introduction to Isocyanate Chemistry and its Role in Drug Discovery
Isocyanates, characterized by the functional group -N=C=O, are intrinsically reactive electrophiles due to the unique electronic structure of the isocyanate moiety. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, resulting in a significant polarization of the bonds and rendering the carbon atom highly susceptible to nucleophilic attack. This inherent reactivity has made isocyanates invaluable building blocks in a multitude of chemical syntheses.[1][2]
In recent years, the pharmaceutical industry has witnessed a resurgence of interest in covalent inhibitors, drugs that form a stable, covalent bond with their biological target.[3] This irreversible or slowly reversible binding can offer several advantages over traditional non-covalent inhibitors, including prolonged duration of action, high potency, and the ability to target proteins that have proven "undruggable" by conventional means. Isocyanates have emerged as a promising class of electrophilic "warheads" for the design of such covalent inhibitors, capable of reacting with nucleophilic residues like cysteine, serine, or lysine on the target protein.[3][4]
The success of an isocyanate-based covalent inhibitor hinges on a finely tuned electrophilicity. The ideal candidate must be reactive enough to form a covalent bond with its intended target under physiological conditions but not so reactive that it indiscriminately reacts with off-target biomolecules, which can lead to toxicity. Therefore, a thorough understanding of the factors that govern isocyanate electrophilicity is paramount for the rational design of safe and effective covalent drugs.
This guide will focus on a specific isocyanate, 2,6-Dichlorophenethyl isocyanate, and use it as a case study to explore the principles of isocyanate reactivity. By comparing its electrophilicity to that of other isocyanates, we aim to provide a framework for predicting and modulating the reactivity of this important class of compounds.
The Electrophilicity of 2,6-Dichlorophenethyl Isocyanate: A Structural Analysis
The electrophilicity of an isocyanate is primarily influenced by two key factors: electronic effects and steric effects. In the case of 2,6-Dichlorophenethyl isocyanate, both of these factors play a significant role.
Electronic Effects: The Inductive Power of Dichloro Substitution
The presence of two chlorine atoms on the phenyl ring of 2,6-Dichlorophenethyl isocyanate dramatically influences its electrophilicity. Chlorine is a strongly electronegative atom, and it exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the phenethyl linker and the isocyanate group.
This withdrawal of electron density has a profound impact on the isocyanate's reactivity:
-
Increased Electrophilicity of the Isocyanate Carbon: The inductive effect of the chlorine atoms makes the isocyanate carbon even more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
Stabilization of the Transition State: During the reaction with a nucleophile, a negative charge develops on the nitrogen atom of the isocyanate. Electron-withdrawing groups can help to stabilize this developing negative charge, thereby lowering the activation energy of the reaction and increasing the reaction rate.
Steric Effects: The Influence of Ortho Substitution
The placement of the chlorine atoms at the 2 and 6 positions of the phenyl ring introduces steric hindrance around the reactive center. While the isocyanate group is separated from the phenyl ring by an ethyl linker, which mitigates direct steric clash, the bulky ortho substituents can influence the overall conformation of the molecule and potentially affect the approach of a nucleophile.
However, it is important to distinguish between the reactivity of an aryl isocyanate, where the -NCO group is directly attached to the ring, and an arylalkyl isocyanate like 2,6-Dichlorophenethyl isocyanate. In the latter, the flexible ethyl linker provides greater conformational freedom, likely reducing the impact of steric hindrance from the ortho chloro groups on the reactivity of the isocyanate itself. In contrast, for a molecule like 2,6-dichlorophenyl isocyanate, the ortho substituents would be expected to have a more pronounced steric effect, potentially slowing down the reaction rate with bulky nucleophiles.[8]
Comparative Analysis of Isocyanate Electrophilicity
To fully appreciate the reactivity of 2,6-Dichlorophenethyl isocyanate, it is instructive to compare it with other isocyanates that possess different structural features. This comparison will highlight the interplay of electronic and steric effects in determining electrophilicity.
Aromatic vs. Aliphatic Isocyanates
A fundamental distinction in isocyanate chemistry is between aromatic and aliphatic isocyanates.
-
Aromatic Isocyanates (e.g., Phenyl Isocyanate): In aromatic isocyanates, the -NCO group is directly attached to an aromatic ring. The π-system of the ring can participate in resonance with the isocyanate group, which generally leads to a higher intrinsic reactivity compared to their aliphatic counterparts.[9][10]
-
Aliphatic Isocyanates (e.g., Phenethyl Isocyanate): In aliphatic isocyanates, the -NCO group is attached to a saturated carbon atom. The absence of resonance with an aromatic ring generally results in lower reactivity.[9][10]
2,6-Dichlorophenethyl isocyanate is an interesting hybrid. While it has an aliphatic linkage to the isocyanate group, the electronic properties of the distant aromatic ring still exert a powerful influence. We can predict that the strong inductive effect of the two chlorine atoms will make 2,6-Dichlorophenethyl isocyanate significantly more electrophilic than the parent phenethyl isocyanate.
The Impact of Substituents: A Qualitative Ranking
We can qualitatively rank the electrophilicity of a series of isocyanates based on the electronic nature of their substituents.
| Isocyanate | Substituent Effect | Predicted Relative Electrophilicity |
| 4-Methoxyphenethyl Isocyanate | Electron-donating methoxy group (+M, -I) | Lowest |
| Phenethyl Isocyanate | Unsubstituted reference | Low |
| 4-Chlorophenethyl Isocyanate | Electron-withdrawing chloro group (-I, +M) | Moderate |
| 2,6-Dichlorophenethyl Isocyanate | Two strongly electron-withdrawing chloro groups (-I) | High |
| Phenyl Isocyanate | Direct attachment to aromatic ring (resonance) | High |
| 4-Nitrophenyl Isocyanate | Strongly electron-withdrawing nitro group (-M, -I) | Highest |
This table provides a conceptual framework for understanding how substituent effects can be used to tune the reactivity of isocyanates. For the rational design of covalent inhibitors, a medicinal chemist might start with a moderately reactive isocyanate and then introduce electron-withdrawing or -donating groups to fine-tune its reactivity for optimal target engagement and minimal off-target effects.
Experimental and Computational Approaches to Quantifying Electrophilicity
While qualitative predictions are useful, a quantitative understanding of isocyanate electrophilicity is essential for rigorous drug design. Several experimental and computational methods can be employed to achieve this.
Kinetic Studies using In-Situ Spectroscopy
The most direct way to quantify the electrophilicity of an isocyanate is to measure its reaction rate with a model nucleophile. This can be conveniently achieved using in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
FTIR spectroscopy is a powerful tool for monitoring isocyanate reactions in real-time.[11] The isocyanate group has a strong and characteristic absorption band around 2250-2280 cm⁻¹ due to the asymmetric N=C=O stretch.[12] This peak is typically well-resolved from other absorptions, making it an excellent spectroscopic handle to monitor the disappearance of the isocyanate over time.
NMR spectroscopy can also be used to monitor the kinetics of isocyanate reactions.[13] Both ¹H and ¹³C NMR can be employed. In ¹H NMR, the disappearance of the signals corresponding to the nucleophile and the appearance of new signals for the product can be monitored. In ¹³C NMR, the isocyanate carbon has a characteristic chemical shift in the range of 120-130 ppm, which can be tracked over time.
Computational Chemistry
In the absence of experimental data, computational chemistry can provide valuable insights into the electrophilicity of isocyanates. Density Functional Theory (DFT) calculations can be used to determine several parameters that correlate with reactivity.
-
LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) is the orbital to which a nucleophile will donate its electrons. A lower LUMO energy indicates that the molecule is a better electron acceptor and therefore more electrophilic.[14]
-
Electrophilicity Index (ω): This is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. A higher electrophilicity index corresponds to a more reactive electrophile.[15]
-
Partial Atomic Charges: The calculated partial positive charge on the isocyanate carbon atom can also be used as an indicator of its electrophilicity.
While a specific computational study for 2,6-Dichlorophenethyl isocyanate is not publicly available, a study on the related 2,6-dichlorophenyl isocyanate has been reported, suggesting that computational methods are being applied to understand the reactivity of such molecules.[16]
Conclusion: 2,6-Dichlorophenethyl Isocyanate in the Context of Covalent Drug Design
2,6-Dichlorophenethyl isocyanate represents a highly electrophilic building block with potential applications in the development of covalent inhibitors. The two electron-withdrawing chlorine atoms significantly enhance the reactivity of the isocyanate group through a strong inductive effect. While steric hindrance from the ortho substituents may play a role, the flexible ethyl linker likely mitigates this effect, allowing for efficient reaction with nucleophiles.
The principles outlined in this guide provide a framework for understanding and predicting the reactivity of 2,6-Dichlorophenethyl isocyanate and other substituted isocyanates. By combining structural analysis with experimental kinetic data and computational modeling, researchers in drug discovery can rationally design and optimize isocyanate-based covalent inhibitors with the desired balance of reactivity and selectivity. The ability to fine-tune the electrophilicity of the isocyanate warhead is a powerful tool in the development of the next generation of targeted covalent therapies.
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Energy of optimization, total electronic energy, the energy of LUMO, the energy of HOMO, energy gap, dipole moment of DCI and dielectric constants in different solvents. (n.d.). ResearchGate. [Online]. Available: [Link]
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Balachandran, V. (2015). Molecular structure and spectroscopic analysis of 2, 6 dichlorophenyl isocyanate; FT-IR, FT -Raman, NMR, NBO, HOMO-LUMO and DFT studies. ResearchGate. [Online]. Available: [Link]
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Brown, W. E., Green, A. H., Cedel, T. E., & Cairns, J. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PubMed. [Online]. Available: [Link]
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Brown, W. E., Green, A. H., Cedel, T. E., & Cairns, J. (n.d.). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PMC. [Online]. Available: [Link]
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a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. (2023). TUE Research portal. [Online]. Available: [Link]
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National Center for Biotechnology Information. (n.d.). Phenethyl isocyanate. PubChem. [Online]. Available: [Link]
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Brown, W. E., Green, A. H., & Cairns, J. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Semantic Scholar. [Online]. Available: [Link]
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A survey of Hammett substituent constants and resonance and field parameters. (n.d.). SciSpace. [Online]. Available: [Link]
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Hybrid resonance structures of the isocyanate functional groups for.... (n.d.). ResearchGate. [Online]. Available: [Link]
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Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. (2025). ResearchGate. [Online]. Available: [Link]
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Current Chemistry Letters Predictive study, using density functional theory and time dependent functional theory, on the struct. (2023). Growing Science. [Online]. Available: [Link]
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Role of electric fields in covalent inhibition and drug design. a, Plot of free energy. (n.d.). ResearchGate. [Online]. Available: [Link]
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RESEARCH PAPER. (2020). Semantic Scholar. [Online]. Available: [Link]
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PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Online]. Available: [Link]
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Reaction of Isocyanates with amines | Download Scientific Diagram. (n.d.). ResearchGate. [Online]. Available: [Link]
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MDPI. (n.d.). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. [Online]. Available: [Link]
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Characterization of novel electrophiles for covalent drug discovery | Poster Board #405. (n.d.). [Online]. Available: [Link]
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Reactions of phenolic ester alcohol with aliphatic isocyanates—transcarbamoylation of phenolic to aliphatic urethane: A 13C‐NMR study | Request PDF. (2025). ResearchGate. [Online]. Available: [Link]
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The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. (2025). ResearchGate. [Online]. Available: [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. [Online]. Available: [Link]
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HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. (n.d.). ResearchGate. [Online]. Available: [Link]
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(PDF) Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. (n.d.). [Online]. Available: [Link]
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-
Kinetic study on the reaction of 2,4‐ and 2,6‐tolylene diisocyanate with 1‐butanol in the presence of styrene, as a model reaction for the process that yields interpenetrating polyurethane–polyester networks. (2025). ResearchGate. [Online]. Available: [Link]
-
MDPI. (n.d.). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. [Online]. Available: [Link]
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Recent advances in the development of covalent inhibitors. (n.d.). PMC. [Online]. Available: [Link]
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Sci-Hub. (n.d.). Ozonation of 2,6-, 3,4-, and 3,5-Dichlorophenol Isomers within Aqueous Solutions. [Online]. Available: [Link]
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Chemistry and Technology of Isocyanates. (n.d.). SciSpace. [Online]. Available: [Link]
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Reaction kinetics of photo-chlorination of 2,4-dichlorotoluene. (n.d.). ResearchGate. [Online]. Available: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ureas using 2,6-Dichlorophenethyl Isocyanate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Urea Moiety in Medicinal Chemistry
The urea functional group is a cornerstone in modern drug discovery and medicinal chemistry. Its unique ability to act as both a hydrogen bond donor and acceptor allows for robust and specific interactions with biological targets such as enzymes and receptors.[1][2] This structural feature is integral to the mechanism of action of numerous clinically approved therapeutics, including multi-kinase inhibitors like Sorafenib used in cancer therapy.[3] The synthesis of novel urea derivatives is, therefore, a critical activity in the development of new chemical entities with therapeutic potential. This document provides a detailed guide to the synthesis of N,N'-disubstituted ureas through the reaction of 2,6-dichlorophenethyl isocyanate with primary amines, a common and efficient method for generating diverse urea libraries.
Reaction Principle: Nucleophilic Addition of Amines to Isocyanates
The synthesis of ureas from isocyanates and primary amines is a classic example of a nucleophilic addition reaction. The isocyanate group (-N=C=O) features an electrophilic carbon atom, which is susceptible to attack by nucleophiles. Primary amines, possessing a lone pair of electrons on the nitrogen atom, act as potent nucleophiles in this context. The reaction proceeds via a concerted mechanism where the amine nitrogen attacks the isocyanate carbon, followed by a proton transfer to the isocyanate nitrogen, resulting in the formation of a stable urea linkage.[4] This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature and without the need for a catalyst.[4]
Core Synthesis Protocol
Materials and Reagents
-
2,6-Dichlorophenethyl isocyanate
-
Primary amine (aliphatic or aromatic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
General Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Isocyanate: To the stirred solution of the amine, add a solution of 2,6-dichlorophenethyl isocyanate (1.05 equivalents) in the same anhydrous solvent, either dropwise or in one portion at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system to yield the pure N,N'-disubstituted urea.[5][6]
Visualization of the Synthetic Workflow
Figure 1: A generalized workflow for the synthesis of N,N'-disubstituted ureas from 2,6-dichlorophenethyl isocyanate and a primary amine.
Reaction Mechanism
The formation of the urea bond is a well-established nucleophilic addition reaction. The key steps are outlined below:
Figure 2: The reaction mechanism for the formation of a urea from an isocyanate and a primary amine.
Safety Precautions
Isocyanates are toxic and should be handled with extreme care in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, is mandatory. In case of skin contact, wash the affected area immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Characterization of Products
The synthesized urea derivatives can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the product. The urea protons (-NH-) typically appear as singlets or broad signals in the 1H NMR spectrum.
-
Infrared (IR) Spectroscopy: The formation of the urea is confirmed by the appearance of a strong C=O stretching vibration in the range of 1630-1680 cm-1.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Low reactivity of the primary amine (e.g., sterically hindered or electron-deficient anilines). | Increase the reaction time, gently heat the reaction mixture, or consider using a more polar aprotic solvent like DMF. |
| Side Product Formation | Reaction of the isocyanate with water. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult Purification | Co-elution of the product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system. |
Conclusion
The reaction between 2,6-dichlorophenethyl isocyanate and primary amines offers a reliable and versatile method for the synthesis of a diverse range of N,N'-disubstituted ureas. These compounds are of significant interest in the field of drug discovery due to the favorable pharmacological properties often imparted by the urea moiety. The protocol outlined in this document provides a robust starting point for researchers to synthesize and explore novel urea derivatives as potential therapeutic agents. Adherence to safety protocols is paramount when working with isocyanates.
References
- Gokel, G. W., Widera, R. P., & Weber, W. P. (1988). Phase-transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Organic Syntheses, 55, 232.
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- Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds.
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- Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066–7083.
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protocol for carbamate formation with 2,6-Dichlorophenethyl isocyanate
Application Note & Protocol
Protocol for the Synthesis of Carbamates using 2,6-Dichlorophenethyl Isocyanate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of carbamates via the reaction of 2,6-dichlorophenethyl isocyanate with a generic primary or secondary alcohol. Carbamates are a vital functional group in medicinal chemistry and materials science, and understanding their controlled synthesis is paramount.[1][2][3] This protocol details the necessary reagents, equipment, step-by-step procedure, safety precautions, and analytical characterization methods. The causality behind experimental choices is explained to provide a deeper understanding of the reaction dynamics.
Introduction
The carbamate (or urethane) linkage is a cornerstone in the development of pharmaceuticals, agrochemicals, and polymers like polyurethanes.[1][2] Carbamate derivatives are of significant interest in drug design as they can act as bioisosteres of amide bonds, offering improved stability against enzymatic degradation and enhanced pharmacokinetic properties.[3] The most common and direct method for carbamate synthesis is the nucleophilic addition of an alcohol to an isocyanate.[2][4]
This protocol focuses on the use of 2,6-dichlorophenethyl isocyanate, a reactive building block whose dichlorinated phenyl ring offers sites for further functionalization and can influence the physicochemical properties of the final carbamate product. The electron-withdrawing nature of the chlorine atoms can enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity.[4]
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. This is typically a concerted process, though it can be catalyzed by either acid or base. The general mechanism is depicted below:
RN=C=O + R′OH → RNHC(O)OR′ [2]
The workflow for this synthesis is a multi-step process encompassing reaction setup, execution, product work-up, purification, and characterization.
Caption: General workflow for the synthesis, purification, and analysis of carbamates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| 2,6-Dichlorophenethyl Isocyanate | ≥98% | e.g., Sigma-Aldrich | Electrophile |
| Generic Alcohol (R-OH) | Anhydrous | Various | Nucleophile |
| Anhydrous Dichloromethane (DCM) | DriSolv or equivalent | Various | Reaction Solvent |
| Triethylamine (TEA) | Reagent Grade | Various | Base Catalyst (Optional) |
| Dibutyltin Dilaurate (DBTDL) | ≥95% | Various | Catalyst (Optional) |
| Saturated Sodium Bicarbonate (aq.) | ACS Grade | Various | Quenching Agent |
| Brine (Saturated NaCl aq.) | ACS Grade | Various | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Various | Stationary Phase for Chromatography |
| Ethyl Acetate | HPLC Grade | Various | Mobile Phase Component |
| Hexanes | HPLC Grade | Various | Mobile Phase Component |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific alcohol used.
4.1. Reaction Setup
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Assemble a two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen or argon gas inlet with an oil bubbler.
-
Flush the entire system with the inert gas for 10-15 minutes to ensure an anhydrous and oxygen-free atmosphere.
4.2. Reaction Procedure
-
To the reaction flask, add the generic alcohol (1.0 eq.).
-
Using a syringe, add anhydrous dichloromethane to dissolve the alcohol. The concentration will depend on the scale and solubility of the alcohol, typically 0.1-0.5 M.
-
(Optional) If a catalyst is desired to accelerate the reaction, add triethylamine (0.1-1.0 eq.) or a catalytic amount of dibutyltin dilaurate (0.01-0.05 eq.).[5][6] The choice and amount of catalyst can significantly impact the reaction rate and should be determined empirically.
-
In a separate, dry vial, dissolve 2,6-dichlorophenethyl isocyanate (1.0-1.2 eq.) in anhydrous dichloromethane.
-
Using a syringe, add the isocyanate solution dropwise to the stirring alcohol solution at 0 °C (ice bath). The slow addition helps to control any exotherm.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (the limiting reagent, usually the alcohol) is consumed. Reaction times can vary from 1 to 24 hours.
4.3. Reaction Work-up
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted isocyanate.
-
Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4.4. Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis of the crude material.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified carbamate.
Characterization
The identity and purity of the synthesized carbamate should be confirmed by standard analytical techniques.[7][8][9]
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new N-H proton signal (typically a broad singlet or triplet), and characteristic shifts of the protons adjacent to the newly formed carbamate linkage. |
| ¹³C NMR | A new signal for the carbonyl carbon of the carbamate group (typically in the range of 150-160 ppm). |
| IR Spectroscopy | A strong C=O stretching vibration for the carbamate carbonyl (around 1680-1730 cm⁻¹). An N-H stretching vibration (around 3300-3500 cm⁻¹).[1] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the expected carbamate product. |
Safety Precautions
Extreme caution must be exercised when working with isocyanates.
-
Toxicity and Sensitization: Isocyanates are toxic if swallowed, in contact with skin, or if inhaled.[10] They are potent respiratory and skin sensitizers, and repeated exposure can lead to asthma and other allergic reactions.[11][12][13]
-
Engineering Controls: All manipulations involving 2,6-dichlorophenethyl isocyanate must be performed in a well-ventilated chemical fume hood.[12][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but consult a glove compatibility chart).[11][14] For operations with a higher risk of aerosol generation, a full-face respirator with appropriate cartridges may be necessary.[12]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Ensure all containers are properly labeled.[11][12]
-
Waste Disposal: Dispose of all isocyanate-containing waste according to institutional and local regulations. Unreacted isocyanates can be quenched with a solution of isopropanol and aqueous ammonia before disposal.
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe. Retrieved from [Link]
-
Turkchem. (n.d.). Catalysis of Urethane Systems. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Isocyanate intermediates in Elcb mechanism of carbamate hydrolysis. Retrieved from [Link]
-
SciSpace. (1965). Kinetics of alcohol–isocyanate reactions with metal catalysts. Retrieved from [Link]
-
National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of aromatic carbamates and isocyanates.
-
PubMed Central. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2002). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]
-
Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). How To Get Isocyanate? Retrieved from [Link]
- Google Patents. (n.d.). Catalysts for reaction between an isocyanate and an alcohol.
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from [Link]
-
MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]
-
ResearchGate. (2025). Green synthesis of carbamates from CO2, amines and alcohols. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). n-BUTYL CARBAMATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isocyanates from carbamates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. Retrieved from [Link]
-
National Institutes of Health. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
-
Bentham Science Publisher. (2023). Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives. Retrieved from [Link]
-
YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of dichlorophenyl isocyanate.
Sources
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- 14. lakeland.com [lakeland.com]
Application Note: Strategic Use of 2,6-Dichlorophenyl Isocyanate in the Synthesis of Potent Urea-Based Kinase Inhibitors
Abstract
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 2,6-dichlorophenyl isocyanate in the synthesis of urea-based kinase inhibitors. While the initial query specified the phenethyl analogue, a thorough review of the scientific literature indicates that the 2,6-dichlorophenyl moiety is a more prevalent and well-documented structural motif in potent kinase inhibitors. Consequently, this guide focuses on the synthesis of a representative p38 MAP kinase inhibitor using 2,6-dichlorophenyl isocyanate, providing detailed protocols, mechanistic insights, and structure-activity relationship (SAR) data to empower researchers in their drug discovery efforts.
Introduction: The Significance of the Urea Scaffold and 2,6-Dichloro Substitution
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Small molecule kinase inhibitors have emerged as a highly successful therapeutic strategy, with a significant number of approved drugs targeting the ATP-binding site of these enzymes.[1] Among the various chemical scaffolds employed, the diaryl urea motif has proven to be a privileged structure, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase domain, a key determinant of potent inhibition.[1][2]
The 2,6-dichlorophenyl group is a frequently incorporated substituent in the design of potent and selective kinase inhibitors.[3][4][5] The ortho-chloro substituents serve a dual purpose: they induce a non-planar conformation of the phenyl ring relative to the urea linkage, which can enhance binding affinity and selectivity, and they can also improve metabolic stability. This guide will focus on the practical application of 2,6-dichlorophenyl isocyanate, a key reagent for introducing this valuable moiety into kinase inhibitor scaffolds.
Mechanistic Rationale and Target Selection: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in inflammatory responses. Inhibition of p38 MAP kinase is a validated therapeutic strategy for a range of inflammatory diseases. Many potent p38 inhibitors incorporate a diaryl urea scaffold where one of the aryl groups is a 2,6-dichlorophenyl moiety. This group often occupies a hydrophobic pocket in the ATP-binding site, contributing significantly to the inhibitor's potency.
Below is a simplified representation of the p38 MAP kinase signaling pathway, which is a key target for the inhibitors synthesized using the protocols described herein.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Experimental Section: Synthesis of a Representative p38 MAP Kinase Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a potent urea-based p38 MAP kinase inhibitor, N-(2,6-dichlorophenyl)-N'-(pyridin-4-yl)urea, a representative example of a kinase inhibitor synthesized from 2,6-dichlorophenyl isocyanate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Aminopyridine | ≥98% | Sigma-Aldrich |
| 2,6-Dichlorophenyl isocyanate | 98% | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | DriSolv® | EMD Millipore |
| Anhydrous Diethyl Ether | ≥99.7% | Fisher Scientific |
| Magnesium Sulfate (anhydrous) | ACS Grade | VWR |
| Argon Gas | High Purity | Airgas |
Safety Precautions: 2,6-Dichlorophenyl isocyanate is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Workflow Diagram
The synthesis is a straightforward nucleophilic addition of an amine to an isocyanate to form the urea linkage.
Caption: Synthetic Workflow for a Urea-Based Kinase Inhibitor.
Step-by-Step Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet, add 4-aminopyridine (0.94 g, 10 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture until the 4-aminopyridine is completely dissolved.
-
Addition of Isocyanate: To the stirred solution, add 2,6-dichlorophenyl isocyanate (1.88 g, 10 mmol) portion-wise over 5 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.
-
Product Precipitation: Upon completion of the reaction, a white precipitate will have formed.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under vacuum at 40-50 °C for 4-6 hours to yield N-(2,6-dichlorophenyl)-N'-(pyridin-4-yl)urea as a white solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.35 (s, 1H), 8.85 (s, 1H), 8.38 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 6.0 Hz, 2H), 7.28 (t, J = 8.0 Hz, 1H) |
| MS (ESI) | m/z 282.0 [M+H]⁺ |
Structure-Activity Relationship (SAR) Insights
The choice of the 2,6-dichlorophenyl group is critical for the inhibitory activity of many urea-based kinase inhibitors. SAR studies on related compounds have demonstrated that:
-
Ortho-Substitution: The presence of substituents at the 2- and 6-positions of the phenyl ring is often crucial for high potency. These groups can induce a non-planar conformation that is favorable for binding to the kinase active site.
-
Halogenation: Dichloro substitution at the 2- and 6-positions generally leads to enhanced inhibitory activity compared to monohalogenated or non-halogenated analogs.[6] This is attributed to favorable hydrophobic interactions within the kinase pocket.
-
Pyridine Moiety: The pyridine nitrogen in the other aryl ring acts as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region, which is a common binding motif for Type II kinase inhibitors.
Conclusion
2,6-Dichlorophenyl isocyanate is a valuable and versatile reagent for the synthesis of potent urea-based kinase inhibitors. The straightforward reaction with amino-heterocyclic cores allows for the efficient generation of diaryl urea scaffolds with desirable pharmacological properties. The protocol detailed in this application note provides a reliable method for the synthesis of a representative p38 MAP kinase inhibitor and serves as a foundational workflow for the development of novel kinase inhibitors for various therapeutic targets. The understanding of the structural and mechanistic principles outlined here will aid researchers in the rational design of next-generation targeted therapies.
References
- Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066-7083.
- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.
-
Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[7][8]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608.
- Pan, C., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 21(11), 1541.
- Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.
-
PrepChem. (n.d.). Synthesis of (2,6-dichlorophenylamidino)urea hydrochloride. Retrieved from [Link]
- Dorsey, J. F., et al. (2000). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2159-2162.
-
PubChem. (n.d.). 2,6-dichlorophenethylamine. Retrieved from [Link]
- Google Patents. (n.d.). RU2061676C1 - Process for preparing 2,6-dichlorodiphenylamine.
- Google Patents. (n.d.). CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.
- Google Patents. (n.d.). CN101230007A - Novel technique for producing 2,6-dichloro diphenylamine.
-
PrepChem. (n.d.). Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. Retrieved from [Link]
- Hou, S., et al. (2019). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
-
European Patent Office. (n.d.). EP 1321449 A1 - Production method of a 2,6-dichlorophenol compound. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). US3449397A - Preparation of dichlorophenyl isocyanate.
- Wang, L., et al. (2019). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 182, 111634.
- Wu, P., et al. (2016). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 15(12), 809-824.
- Ichikawa, Y., et al. (2013). Working with Hazardous Chemicals. Organic Syntheses, 90, 271-286.
- Sirisoma, N., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4991.
Sources
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- 3. CN101230007A - Novel technique for producing 2,6-dichloro diphenylamine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RU2061676C1 - Process for preparing 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]
- 7. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]
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Application Note: Enhancing Peptide Detection and Quantification in Mass Spectrometry through Derivatization with 2,6-Dichlorophenethyl Isocyanate
Abstract
This application note presents a detailed methodology for the chemical derivatization of peptides using 2,6-Dichlorophenethyl Isocyanate prior to mass spectrometry (MS) analysis. The protocol is designed for researchers, scientists, and drug development professionals seeking to improve the sensitivity and quantitative accuracy of peptide analysis by liquid chromatography-mass spectrometry (LC-MS). Derivatization with 2,6-Dichlorophenethyl Isocyanate introduces a hydrophobic, chlorine-containing tag to the N-terminus of peptides. This modification enhances reversed-phase chromatographic retention, improves ionization efficiency, and provides a distinct isotopic signature for confident identification. The following sections detail the chemical principles, a step-by-step protocol, and the expected outcomes of this derivatization strategy.
Introduction: The Rationale for Peptide Derivatization
Mass spectrometry is a cornerstone of proteomics and peptidomics, offering unparalleled sensitivity and specificity. However, the intrinsic properties of certain peptides, such as low hydrophobicity and poor ionization efficiency, can hinder their detection and quantification. Chemical derivatization addresses these challenges by modifying the peptide's structure to enhance its analytical characteristics.[1][2]
Isocyanates are highly reactive reagents that readily form stable urea linkages with the primary amino groups of peptides, most notably the N-terminal α-amine.[3] This reaction is typically rapid and occurs under mild conditions, making it ideal for derivatizing complex peptide mixtures. The addition of a carefully selected isocyanate moiety can significantly improve the performance of LC-MS analysis.
2,6-Dichlorophenethyl Isocyanate as a Novel Derivatizing Agent
While various isocyanates have been employed for peptide derivatization, this application note focuses on the use of 2,6-Dichlorophenethyl Isocyanate. This reagent offers several theoretical advantages:
-
Enhanced Hydrophobicity: The dichlorophenethyl group significantly increases the hydrophobicity of the derivatized peptide, leading to improved retention on reversed-phase chromatography columns and better separation of hydrophilic peptides.
-
Improved Ionization Efficiency: The added moiety can enhance the gas-phase basicity of the peptide, promoting protonation and leading to a stronger signal in positive-ion electrospray ionization (ESI)-MS.
-
Distinct Isotopic Signature: The two chlorine atoms provide a characteristic isotopic pattern (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes), which can be used as a filter for the confident identification of derivatized peptides in complex samples.
-
Predictable Fragmentation: The derivatized N-terminus can influence peptide fragmentation in tandem mass spectrometry (MS/MS), potentially generating reporter ions that can be utilized in targeted quantification methods like multiple reaction monitoring (MRM).
Chemical Principle of Derivatization
The derivatization reaction involves the nucleophilic attack of the uncharged N-terminal α-amino group of the peptide on the electrophilic carbon atom of the isocyanate group of 2,6-Dichlorophenethyl Isocyanate. This forms a stable N,N'-disubstituted urea linkage. The reaction is most efficient at a slightly alkaline pH, where a significant portion of the N-terminal amines are deprotonated and thus more nucleophilic.
Experimental Protocol
This protocol provides a general guideline for the derivatization of peptides with 2,6-Dichlorophenethyl Isocyanate. Optimization may be required for specific peptide samples.
3.1. Materials and Reagents
-
Peptide sample (lyophilized)
-
2,6-Dichlorophenethyl Isocyanate
-
Acetonitrile (ACN), LC-MS grade
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
3.2. Reagent Preparation
-
Peptide Solution: Dissolve the lyophilized peptide sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to a final concentration of 1-10 mg/mL.
-
Derivatization Reagent Solution: Prepare a 100 mM solution of 2,6-Dichlorophenethyl Isocyanate in anhydrous DMF. This solution should be prepared fresh before each use due to the reactivity of the isocyanate group with moisture.
-
Base Solution: Prepare a 1 M solution of TEA or DIPEA in water.
3.3. Derivatization Procedure
-
To 20 µL of the peptide solution in a microcentrifuge tube, add 2 µL of the base solution to adjust the pH to approximately 8.0-8.5.
-
Add 5 µL of the 100 mM 2,6-Dichlorophenethyl Isocyanate solution. The final concentration of the derivatizing reagent should be in molar excess to the peptide N-termini.
-
Vortex the mixture gently and incubate at room temperature (20-25°C) for 1 hour.
-
Quench the reaction by adding 1 µL of 10% TFA. This will acidify the solution and stop the derivatization reaction.
-
The derivatized peptide sample is now ready for desalting/cleanup prior to LC-MS analysis.
3.4. Sample Cleanup
After derivatization, it is crucial to remove excess reagent and salts, which can interfere with mass spectrometry analysis. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge or a similar reversed-phase sorbent.
-
Condition a C18 SPE cartridge with ACN followed by equilibration with 0.1% TFA in water.
-
Load the acidified, derivatized peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and excess reagent.
-
Elute the derivatized peptides with a solution of 50-80% ACN containing 0.1% TFA.
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS analysis (e.g., 2% ACN, 0.1% formic acid in water).
Experimental Workflow Diagram
Caption: Workflow for peptide derivatization.
Mass Spectrometry Analysis of Derivatized Peptides
4.1. Expected Mass Shift
The derivatization with 2,6-Dichlorophenethyl Isocyanate will result in a monoisotopic mass increase of 217.0010 Da at the N-terminus of the peptide.
Table 1: Properties of 2,6-Dichlorophenethyl Isocyanate Derivatizing Agent
| Property | Value |
| Chemical Formula | C₉H₇Cl₂NO |
| Monoisotopic Mass | 217.0010 Da |
| Average Mass | 218.07 g/mol |
| Reactive Group | Isocyanate (-N=C=O) |
| Target Functional Group | Primary amines (e.g., peptide N-terminus) |
| Key Features | Dichloro isotopic signature, increased hydrophobicity |
4.2. Tandem Mass Spectrometry (MS/MS) Fragmentation
Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides derivatized with 2,6-Dichlorophenethyl Isocyanate are expected to produce characteristic fragmentation patterns. The derivatized N-terminus will be retained on the b-ions, allowing for confident sequence annotation. Additionally, a specific reporter ion corresponding to the derivatizing agent may be observed, which can be valuable for targeted analyses.
Proposed Fragmentation of a Derivatized Peptide
Caption: Expected fragmentation of a derivatized peptide.
Advantages and Potential Applications
The use of 2,6-Dichlorophenethyl Isocyanate for peptide derivatization offers several benefits:
-
Increased Sensitivity: Enhanced ionization efficiency leads to lower limits of detection.
-
Improved Chromatographic Separation: Increased hydrophobicity allows for better resolution of peptides, especially in complex mixtures.
-
Confident Identification: The unique mass and isotopic signature of the tag facilitate the unambiguous identification of derivatized peptides.
-
Relative Quantification: While not demonstrated here, a deuterated or ¹³C-labeled version of 2,6-Dichlorophenethyl Isocyanate could be synthesized for use in stable isotope labeling quantitative proteomics workflows.
This methodology is particularly well-suited for applications requiring high sensitivity and specificity, such as:
-
Biomarker discovery and validation
-
Pharmacokinetic studies of peptide therapeutics
-
Metabolite identification of peptide drugs
-
Host-cell protein analysis in biopharmaceutical production
Conclusion
Derivatization of peptides with 2,6-Dichlorophenethyl Isocyanate is a promising strategy to enhance their detection and quantification by mass spectrometry. The protocol outlined in this application note provides a robust starting point for researchers to improve the performance of their peptide analysis workflows. The unique properties of this reagent offer significant advantages in terms of sensitivity, chromatographic separation, and confident identification.
References
-
Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass spectrometry reviews, 17(4), 255–274. [Link]
-
Koehler, M., & Weekley, D. R. (2009). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(9), 1567–1575. [Link]
-
Armenta, J. M., & Pesce, A. J. (2019). Analysis of protein chlorination by mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1978, 263–279. [Link]
-
Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of proteome research, 2(3), 265–272. [Link]
-
Cociorva, O. M., Kleemann, G. R., & Gaskell, S. J. (2007). Charge derivatization of peptides for improved detection by mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(11), 1771–1782. [Link]
-
Reddy, D. S., & Fenselau, C. (2014). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Journal of biological chemistry, 289(35), 24089–24096. [Link]
-
Cies´lik-Błotnicka, M., Szultka-Młyn´ska, M., & Buszewski, B. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. Molecules (Basel, Switzerland), 26(23), 7102. [Link]
-
Sharma, P., Kumar, P., Kumar, D., & Singh, V. (2014). P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. Analytical and bioanalytical chemistry, 406(21), 5261–5272. [Link]
Sources
Application Notes: A Step-by-Step Guide for the Synthesis of N,N'-Disubstituted Ureas using 2,6-Dichlorophenethyl Isocyanate
Abstract
This document provides a comprehensive, step-by-step guide for the setup and execution of a reaction involving 2,6-dichlorophenethyl isocyanate. Isocyanates are a critical class of reagents in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of ureas, carbamates, and other key functional groups. Due to the limited availability of specific procedural literature for 2,6-dichlorophenethyl isocyanate, this guide presents a robust, representative protocol for the synthesis of a disubstituted urea by reacting it with a primary amine. The principles and techniques described herein are grounded in the well-established chemistry of analogous phenethyl isocyanates and are broadly applicable. This guide emphasizes safety, mechanistic understanding, reaction monitoring, and product purification, providing researchers with a reliable framework for their synthetic endeavors.
Introduction and Scientific Background
Isocyanates are highly electrophilic organic compounds characterized by the -N=C=O functional group. The carbon atom of this group is susceptible to nucleophilic attack by a wide range of compounds, including amines, alcohols, and water.[1] This high reactivity makes them invaluable precursors for a variety of functional groups. The reaction with an amine, for instance, yields a substituted urea, a common and often crucial moiety in pharmacologically active molecules.[2]
The 2,6-dichlorophenethyl scaffold is of interest due to the influence of the dichloro-substitution on the phenyl ring, which can modulate the compound's electronic properties, lipophilicity, and metabolic stability. The phenethyl spacer provides conformational flexibility, which can be critical for molecular recognition at biological targets.
The fundamental reaction detailed in this guide is the nucleophilic addition of a primary amine to the isocyanate, as depicted below:
General Reaction Scheme:
The reaction is typically fast and high-yielding, often proceeding at room temperature without the need for a catalyst.[3] The choice of solvent is critical to ensure solubility of the reactants and to facilitate a homogenous reaction environment.
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and must be handled with extreme caution in a well-ventilated chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[6] A face shield may be appropriate for larger scale reactions.
-
Respiratory Protection: Use of a NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid isocyanate or concentrated solutions.[6]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[4] Facilities should be equipped with an eyewash station and safety shower.[4]
-
Reactivity Hazards: Isocyanates react exothermically with water, alcohols, and amines.[7] Contact with moisture should be strictly avoided to prevent the formation of insoluble polyureas and the release of CO₂ gas, which can cause pressure buildup in sealed vessels.
-
Disposal: Quench excess isocyanate by slow addition to a stirred solution of a high-boiling alcohol (e.g., isopropanol) or a dilute solution of sodium carbonate. Dispose of all waste in accordance with local, state, and federal regulations.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2,6-Dichlorophenethyl Isocyanate | ≥97% | N/A* | Assumed solid/oil. Store under inert gas, away from moisture. |
| Primary Amine (e.g., Benzylamine) | Reagent | Major Supplier | Ensure purity and dryness. |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Major Supplier | Use a freshly opened bottle or from a solvent purification system. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Supplier | Alternative solvent. |
| Diethyl Ether | Anhydrous | Major Supplier | For precipitation/crystallization. |
| Hexanes | ACS Grade | Major Supplier | For trituration/crystallization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Major Supplier | For drying organic layers. |
*Note: As 2,6-Dichlorophenethyl isocyanate is not readily commercially available, it would likely be synthesized in-house, for example, via a Curtius rearrangement of 3-(2,6-dichlorophenyl)propanoyl azide.[8][9]
Equipment
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Septa and needles for inert atmosphere techniques
-
Argon or Nitrogen gas line with manifold
-
Syringes for liquid transfer
-
Glass funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR tubes and access to an NMR spectrometer
-
FTIR spectrometer with ATR attachment
-
High-resolution mass spectrometer (HRMS)
Experimental Protocol: Synthesis of a Representative Urea
This protocol details the synthesis of N-benzyl-N'-(2,6-dichlorophenethyl)urea as a representative example.
Reagent Calculation Table
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,6-Dichlorophenethyl Isocyanate | 218.07 | 500 mg | 2.29 | 1.0 |
| Benzylamine | 107.15 | 270 mg (0.26 mL) | 2.52 | 1.1 |
| Anhydrous DCM | - | 20 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL oven-dried, round-bottom flask.
-
Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Once cool, add 2,6-Dichlorophenethyl Isocyanate (500 mg, 2.29 mmol) to the flask.
-
Purge the flask with inert gas for 2-3 minutes.
-
Add anhydrous dichloromethane (20 mL) via syringe to dissolve the isocyanate. Stir the solution at room temperature.
-
-
Addition of Amine:
-
In a separate, dry vial, prepare a solution of benzylamine (270 mg, 2.52 mmol, 1.1 eq) in 5 mL of anhydrous dichloromethane.
-
Using a syringe, add the benzylamine solution dropwise to the stirred isocyanate solution over a period of 5-10 minutes.
-
Causality Note: A slight excess of the amine is used to ensure complete consumption of the limiting isocyanate reagent. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or in-situ FTIR spectroscopy.
-
TLC: Spot the reaction mixture on a silica gel plate against the isocyanate starting material. Develop using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the isocyanate spot and the appearance of a new, more polar product spot indicates reaction progression. The product can be visualized under UV light (254 nm).
-
FTIR: The characteristic strong absorbance of the isocyanate group (-N=C=O) appears around 2250-2275 cm⁻¹. The disappearance of this peak and the appearance of a urea carbonyl (-NH-C(O)-NH-) stretch around 1630-1680 cm⁻¹ signifies the reaction is complete.[10]
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 1-2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product will likely be a solid or a thick oil.
-
Purification:
-
Trituration/Crystallization: Add diethyl ether or hexanes (approx. 20 mL) to the crude residue and stir vigorously or sonicate. The urea product, being more polar, should precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether or hexanes.
-
Dry the purified solid product under high vacuum.
-
-
-
Characterization:
-
Obtain the mass of the final product and calculate the percentage yield.
-
Characterize the product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
FTIR: To confirm the presence of the urea functional group and the absence of the isocyanate peak.
-
HRMS: To confirm the exact mass of the synthesized compound.
-
-
Diagrams and Visualizations
Experimental Workflow
Caption: Mechanism of nucleophilic addition of an amine to an isocyanate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | Poor quality/wet reagents or solvent. Steric hindrance from amine. | Ensure all reagents and solvents are anhydrous. Use freshly opened bottles. If sterically hindered, consider gentle heating (e.g., 40 °C) or adding a non-nucleophilic base catalyst (e.g., catalytic amount of triethylamine). |
| Formation of a white precipitate that is insoluble in common organic solvents | Reaction with trace moisture in the solvent or on glassware, forming a polyurea. | Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. |
| Product is an oil and does not crystallize | Product may have a low melting point or impurities are present. | Try purification by column chromatography on silica gel. Attempt crystallization from different solvent systems (e.g., DCM/hexanes, Ethyl Acetate/hexanes). |
| Multiple spots on TLC | Side reactions or incomplete reaction. | Re-evaluate reaction time and temperature. If side products are observed, purification by column chromatography will be necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the reaction of 2,6-dichlorophenethyl isocyanate with a primary amine to yield a disubstituted urea. By adhering to the stringent safety precautions and following the outlined experimental and analytical procedures, researchers can confidently synthesize target molecules. The principles discussed—from the mechanistic underpinnings to the practical aspects of reaction monitoring and purification—serve as a foundational guide for working with this and other reactive isocyanate intermediates in the pursuit of novel chemical entities for drug discovery and development.
References
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phenyl Isocyanate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. Retrieved from [Link]
- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.
- Google Patents. (n.d.). RU2061676C1 - Process for preparing 2,6-dichlorodiphenylamine.
- Rand, L. (1965). Kinetics of alcohol–isocyanate reactions with metal catalysts. Journal of Applied Polymer Science.
- Google Patents. (n.d.). CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
- Zhang, J., et al. (2025, August 6). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents.
- Kaur, H., & Kumar, V. (2021). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.
-
NROChemistry. (n.d.). Curtius Rearrangement. Retrieved from [Link]
- Ferstandig, L. L., & Scherrer, R. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
- Iwakura, Y., & Okada, H. (1961). The Rate of the Reaction of Isocyanates with Alcohols. II. The Journal of Organic Chemistry.
- Matar, N., & Hadjidakis, I. (2018, November 19). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.
- Shrestha, R., & Thompson, P. R. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]
- Pannone, M. M., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science.
-
PubChem. (n.d.). 2,6-dichlorophenethylamine. Retrieved from [Link]
- Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Amides with Isocyanates. Journal of the American Chemical Society.
- Royal Society of Chemistry. (2024, December 12). Isocyanate-based multicomponent reactions. RSC Advances.
- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
- Google Patents. (n.d.). US3449397A - Preparation of dichlorophenyl isocyanate.
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. aksci.com [aksci.com]
- 5. CAS 39920-37-1: 2,6-Dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Analysis of 2,6-Dichlorophenethyl Isocyanate Reaction Products Following Derivatization
Abstract
This application note presents a robust and highly sensitive method for the analysis of reaction products of 2,6-Dichlorophenethyl isocyanate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the high reactivity of the isocyanate functional group, direct analysis is challenging. This protocol details a pre-analytical derivatization strategy to form stable urea or carbamate derivatives, enabling reproducible chromatographic separation and sensitive mass spectrometric detection. The methodologies provided are tailored for researchers, scientists, and drug development professionals involved in reaction monitoring, impurity profiling, and metabolite identification.
Introduction: The Analytical Challenge of Isocyanates
Isocyanates are a class of highly reactive organic compounds characterized by the –N=C=O functional group. Their electrophilic nature drives rapid reactions with a wide range of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and unstable carbamic acids, respectively[1][2]. 2,6-Dichlorophenethyl isocyanate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and precise quantification of its reaction products is critical for process optimization, quality control, and safety assessment.
The inherent reactivity that makes isocyanates valuable synthetic precursors also poses a significant analytical challenge. The isocyanate group is unstable in protic solvents and can react with atmospheric moisture, leading to analytical variability and sample degradation[3]. To overcome this, a derivatization step is essential to "quench" the reactivity of the isocyanate and form a stable, readily analyzable derivative[4][5]. This method focuses on the derivatization of 2,6-Dichlorophenethyl isocyanate with common nucleophiles (e.g., dibutylamine or methanol) followed by sensitive analysis using a triple quadrupole LC-MS/MS system.
Predicted Reaction Pathways and Products
The primary reaction products of 2,6-Dichlorophenethyl isocyanate with an amine (dibutylamine) or an alcohol (methanol) are a substituted urea and a carbamate, respectively. Understanding these products is key to developing the analytical method.
Experimental Protocols
Materials and Reagents
-
2,6-Dichlorophenethyl isocyanate (Purity ≥ 98%)
-
Dibutylamine (DBA), Reagent Grade
-
Methanol (MeOH), LC-MS Grade
-
Acetonitrile (ACN), LC-MS Grade
-
Water, LC-MS Grade
-
Formic Acid, LC-MS Grade
-
Triethylamine (TEA), HPLC Grade
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterated internal standards (e.g., d18-DBA derivatives), if available, for quantitative analysis[6][7].
Protocol 1: Derivatization with Dibutylamine (DBA)
This protocol is adapted from established methods for derivatizing aromatic isocyanates to form stable urea products[4][5].
-
Reaction Setup: In a fume hood, dissolve 10 mg of the reaction mixture containing 2,6-Dichlorophenethyl isocyanate in 1 mL of anhydrous THF in a clean, dry glass vial.
-
Reagent Addition: In a separate vial, prepare a 10-fold molar excess solution of dibutylamine in anhydrous THF.
-
Derivatization: Add the dibutylamine solution dropwise to the isocyanate solution while stirring. Add triethylamine (1.2 molar equivalents relative to the isocyanate) to catalyze the reaction.
-
Reaction Time: Seal the vial and stir the reaction mixture at room temperature for 1 hour. The formation of the urea derivative is typically rapid[8][9].
-
Quenching & Dilution: After 1 hour, add 100 µL of methanol to quench any unreacted isocyanate. Evaporate the solvent under a gentle stream of nitrogen.
-
Sample Preparation for LC-MS/MS: Reconstitute the dried residue in 1 mL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. Vortex thoroughly and transfer to an autosampler vial for analysis.
Protocol 2: Derivatization with Methanol (MeOH)
This protocol forms a stable carbamate derivative, which can be a useful alternative or confirmatory analysis.
-
Reaction Setup: Dissolve 10 mg of the reaction mixture containing 2,6-Dichlorophenethyl isocyanate in 1 mL of LC-MS grade methanol.
-
Derivatization: The reaction between isocyanates and methanol is generally fast. To ensure completion, seal the vial and allow it to stand at room temperature for 30 minutes.
-
Sample Preparation for LC-MS/MS: Dilute the methanolic solution to the desired concentration (e.g., 1 µg/mL) using 50:50 (v/v) acetonitrile:water with 0.1% formic acid. Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis Workflow
Liquid Chromatography Parameters
The separation of the dichlorinated aromatic derivatives can be effectively achieved using reversed-phase chromatography[10][11].
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Parameters
Electrospray ionization in positive mode (ESI+) is recommended for the analysis of the urea and carbamate derivatives.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Analysis and Expected Results
MRM Transitions for Quantification
The key to sensitive and selective quantification is the selection of appropriate MRM transitions. The precursor ion will be the protonated molecule [M+H]⁺. The product ions should be optimized by infusing a standard of the derivatized analyte. Based on literature for similar compounds, the following are predicted starting points.
| Analyte (Derivative) | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion(s) (m/z) | Rationale |
| N,N-Dibutyl-N'-(2,6-dichlorophenethyl)urea | 361.15 | 130.1 | Fragmentation of the urea linkage to yield protonated dibutylamine [DBA+H]⁺[7]. |
| 174.0 | Cleavage yielding the 2,6-dichlorophenethyl isocyanate fragment. | ||
| Methyl (2,6-dichlorophenethyl)carbamate | 248.02 | 188.0 | Loss of methanol (-CH₃OH) and CO from the carbamate moiety. |
| 140.0 | Fragmentation of the ethyl bridge. |
Note: The exact m/z values should be confirmed experimentally. The values are based on the monoisotopic masses of the predicted structures.
Trustworthiness and Self-Validation
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for the most accurate quantification, as they co-elute and experience similar matrix effects and ionization suppression/enhancement[6].
-
Matrix Effects: To assess matrix effects, a post-column infusion experiment can be performed. Alternatively, standard addition to representative blank matrices should be conducted during method validation.
-
Specificity: The use of at least two MRM transitions per analyte, with a consistent ion ratio between samples and standards, provides a high degree of confidence in analyte identification.
-
Linearity and Sensitivity: The method should be validated for linearity over the expected concentration range. The limit of detection (LOD) and limit of quantification (LOQ) should be established according to standard guidelines. For similar isocyanate derivatives, LOQs in the low ng/mL to pg/mL range are achievable[4].
Conclusion
The described derivatization protocols followed by LC-MS/MS analysis provide a highly selective, sensitive, and reliable method for the characterization and quantification of 2,6-Dichlorophenethyl isocyanate reaction products. By converting the reactive isocyanate into a stable urea or carbamate derivative, this workflow overcomes the inherent analytical challenges associated with this class of compounds. This approach is readily applicable to high-throughput screening, reaction monitoring, and detailed characterization studies in pharmaceutical and chemical development environments.
References
-
Perveen, S., et al. (2022). A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. Scientific Reports. Available at: [Link]
-
Supelco. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. Available at: [Link]
-
Perveen, S., et al. (2022). A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. ResearchGate. Available at: [Link]
-
Karlsson, D., et al. (1996). Determination of complex mixtures of airborne isocyanates and amines. Part 4. Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry. ResearchGate. Available at: [Link]
-
Karlsson, D., et al. (2005). Determination of airborne isocyanates as di-n-butylamine derivatives using liquid chromatography and tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Karlsson, D., et al. (1996). Determination of complex mixtures of airborne isocyanates and amines. Part 4. Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry. Semantic Scholar. Available at: [Link]
-
Karlsson, D. (2023). Liquid chromatography tandem mass spectrometry (LC-MSMS) chromatograms of a calibration standard. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Methyl n-(2,6-dichlorophenyl)carbamate. PubChem. Available at: [Link]
-
Bogdanov, S. (2005). A New GC-MS Method for the Determination of p-Dichlorobenzene in Honey. Organohalogen Compounds. Available at: [Link]
- Dow Chemical Company. (1978). Separation of dichlorobenzene isomers. Google Patents.
-
Laganà, A., et al. (2008). Preconcentration and Determination of 2,6-Dichlorobenzamide in Water by Stir Bar Extraction and High-Performance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). methyl N-(3,4-dichlorophenyl)carbamate. PubChem. Available at: [Link]
-
Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl... ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-acetyl-N-butyl-N'-(3,4-dichlorophenyl)urea. PubChem. Available at: [Link]
-
European Chemicals Agency. (n.d.). Occupational Exposure to Diisocyanates in the European Union. PMC. Available at: [Link]
-
Streicher, H., & Lamm, L. (2002). A brief overview of properties and reactions of diisocyanates. Semantic Scholar. Available at: [Link]
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- 2. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Pyridine-Urea Analogs using 2,6-Dichlorophenethyl Isocyanate
Introduction: The Significance of Pyridine-Urea Scaffolds in Drug Discovery
The pyridine-urea structural motif is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved and investigational therapeutic agents. This scaffold is particularly prominent in the development of kinase inhibitors, which are crucial in oncology and immunology. The urea linkage serves as a rigid and effective hydrogen bond donor-acceptor unit, facilitating strong and specific interactions with the hinge region of kinase active sites. The pyridine ring, a versatile heterocyclic system, not only participates in crucial binding interactions but also provides a vector for chemical modification to fine-tune the physicochemical properties and pharmacokinetic profile of the molecule.
Several FDA-approved drugs, including Sorafenib and Regorafenib, feature a pyridine-urea core, underscoring its therapeutic relevance.[1] These molecules have demonstrated significant efficacy in treating various cancers by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] The continued exploration of novel pyridine-urea analogs is a vibrant area of research, aimed at discovering next-generation therapeutics with improved potency, selectivity, and safety profiles.[2][4][5]
This guide provides a detailed protocol for the synthesis of pyridine-urea analogs utilizing 2,6-dichlorophenethyl isocyanate, a key building block for introducing a specifically substituted phenethyl moiety onto the urea linkage. The dichlorophenyl group can significantly influence the compound's binding affinity and metabolic stability, making this a valuable reagent for generating novel drug candidates.
Chemical Rationale and Strategy
The synthesis of N,N'-disubstituted ureas is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. The lone pair of electrons on the nitrogen atom of the aminopyridine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the stable urea bond.
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of pyridine-urea analogs.
The presence of a base, such as N,N-diisopropylethylamine (DIPEA), is often beneficial to deprotonate the aminopyridine, thereby increasing its nucleophilicity and accelerating the reaction.[1] The choice of solvent is also critical; aprotic solvents like tetrahydrofuran (THF) or ethyl acetate are commonly used to prevent unwanted side reactions with the highly reactive isocyanate.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative synthesis of a pyridine-urea analog.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Amino-2-methylpyridine | ≥98% | Commercially Available |
| 2,6-Dichlorophenethyl isocyanate | ≥97% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Protocol: Synthesis of N-(2-methylpyridin-4-yl)-N'-(2-(2,6-dichlorophenyl)ethyl)urea
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-amino-2-methylpyridine (108 mg, 1.0 mmol).
-
Dissolve the amine in 10 mL of anhydrous tetrahydrofuran (THF).
-
Add N,N-diisopropylethylamine (DIPEA) (0.26 mL, 1.5 mmol) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 2,6-dichlorophenethyl isocyanate (220 mg, 1.1 mmol) in 2 mL of anhydrous THF dropwise over 5 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 20 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the desired pyridine-urea analog as a solid.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Product | N-(2-methylpyridin-4-yl)-N'-(2-(2,6-dichlorophenyl)ethyl)urea |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| ¹H NMR | Consistent with the proposed structure, showing characteristic peaks for the pyridine, phenethyl, and urea protons. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
| Purity (HPLC) | >95% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive isocyanate (hydrolyzed).- Insufficiently dry reagents or solvent.- Amine is not sufficiently nucleophilic. | - Use fresh or newly opened isocyanate.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the amount of base or use a stronger, non-nucleophilic base. |
| Multiple spots on TLC | - Incomplete reaction.- Formation of side products (e.g., di-addition).- Decomposition of starting material or product. | - Increase reaction time or temperature.- Use a slight excess of the amine relative to the isocyanate.- Ensure the reaction is run under an inert atmosphere. |
| Difficulty in purification | - Product co-elutes with impurities. | - Try a different solvent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The synthesis of pyridine-urea analogs via the reaction of an aminopyridine with 2,6-dichlorophenethyl isocyanate is a robust and efficient method for generating novel compounds with significant potential in drug discovery. The protocol outlined in this guide provides a solid foundation for researchers to produce these valuable scaffolds. Careful attention to the reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity. The versatility of this reaction allows for the synthesis of a diverse library of analogs by varying the aminopyridine starting material, enabling extensive structure-activity relationship (SAR) studies.
References
-
Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. Chemical Biology & Drug Design.
-
Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Molecules.
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. PubMed.
-
Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. PubMed.
-
Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry.
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. ResearchGate.
-
Structures of some pyridine-/urea-based anticancer agents reported by... ResearchGate.
-
Synthesis of 1-(2,6-DICHLOROBENZOYL)-3-(6-(4-CHLOROPHENYLTHIO)-3-PYRIDINYL)UREA. PrepChem.com.
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI.
-
PREPARATION OF PYRIDINE DERIVATIVES USING PYRIMIDINIUM DERIVATIVES AS INTERMEDIATES. European Patent Office.
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry.
-
preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES.
-
Synthetic route of pyridine from urea derivatives. ResearchGate.
-
Synthesis and properties of polyurethane urea with pyridine-2,6-dicarboxamide moieties in their structure. RSC Advances.
-
Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. PrepChem.com.
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate.
-
Preparation of dichlorophenyl isocyanate. Google Patents.
-
3,4-Dichlorophenyl isocyanate. PubChem.
Sources
- 1. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]
Application of 2,6-Dichlorophenethyl Isocyanate in Agrochemical Intermediate Synthesis: A Technical Guide
Introduction: The Strategic Importance of Dichlorinated Phenylureas in Modern Agriculture
In the landscape of modern crop protection, the phenylurea class of herbicides remains a cornerstone for effective weed management. Their mode of action, primarily through the inhibition of Photosystem II, provides broad-spectrum control of various weeds. The strategic incorporation of halogen substituents on the phenyl ring is a well-established method to modulate the herbicidal activity, selectivity, and environmental persistence of these compounds. 2,6-Dichlorophenethyl isocyanate emerges as a key intermediate in the synthesis of a specific subset of these agrochemicals, offering a reactive handle to construct the essential urea backbone. The ortho, ortho-dichloro substitution pattern on the phenyl ring imparts distinct electronic and steric properties to the final molecule, influencing its binding affinity to the target protein and its metabolic stability.
This technical guide provides an in-depth exploration of the application of 2,6-dichlorophenethyl isocyanate in the synthesis of agrochemical intermediates, with a particular focus on the preparation of N'-(2,6-dichlorophenyl)-N,N-dimethylurea, a potential herbicidal agent. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and present a comprehensive analysis of the reaction pathways and product characterization. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors who seek to leverage the unique properties of this versatile chemical intermediate.
Chemical Principles and Mechanistic Insights
The chemistry of 2,6-dichlorophenethyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This electrophilicity is further enhanced by the electron-withdrawing inductive effect of the two chlorine atoms on the aromatic ring. The primary reaction of isocyanates in agrochemical synthesis is the nucleophilic addition of amines or alcohols to the isocyanate carbon, leading to the formation of ureas and carbamates, respectively.
The reaction with a primary or secondary amine, such as dimethylamine, to form a substituted urea is a particularly facile and high-yielding transformation. The general mechanism proceeds through a nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a proton transfer to the nitrogen of the former isocyanate group.
The presence of two chlorine atoms in the ortho positions of the phenyl ring in 2,6-dichlorophenethyl isocyanate has a significant impact on its reactivity and the properties of the resulting urea. Sterically, the ortho-chlorine atoms can hinder the approach of bulky nucleophiles, potentially influencing reaction rates. Electronically, their strong inductive electron-withdrawing effect increases the electrophilicity of the isocyanate carbon, favoring the nucleophilic attack.
Synthesis of a Phenylurea Herbicide Intermediate: A Detailed Protocol
The following protocol outlines the synthesis of N'-(2,6-dichlorophenyl)-N,N-dimethylurea, a representative phenylurea herbicide candidate, from 2,6-dichlorophenethyl isocyanate. This procedure is designed to be robust and scalable, with a focus on safety and product purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dichlorophenethyl isocyanate | ≥98% | Highly toxic and moisture sensitive. Handle in a fume hood with appropriate PPE. | |
| Dimethylamine solution | 2.0 M in THF | Corrosive and flammable. | |
| Dichloromethane (DCM) | Anhydrous | ||
| Triethylamine | ≥99% | ||
| Hydrochloric acid (HCl) | 1 M aqueous solution | ||
| Saturated sodium bicarbonate solution | |||
| Brine (saturated NaCl solution) | |||
| Anhydrous magnesium sulfate | |||
| Nitrogen gas | High purity | For inert atmosphere. |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
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A [label="1. Setup and Inert Atmosphere\n- Assemble a dry three-necked flask with a stirrer, dropping funnel, and condenser under a nitrogen atmosphere.", fillcolor="#4285F4"]; B [label="2. Reactant Preparation\n- Dissolve 2,6-dichlorophenethyl isocyanate in anhydrous DCM in the flask.\n- Charge the dropping funnel with dimethylamine solution in THF.", fillcolor="#4285F4"]; C [label="3. Reaction\n- Cool the flask to 0°C.\n- Add the dimethylamine solution dropwise over 30 minutes.\n- Allow the reaction to warm to room temperature and stir for 2 hours.", fillcolor="#EA4335"]; D [label="4. Work-up\n- Quench the reaction with 1 M HCl.\n- Separate the organic layer.\n- Wash with saturated sodium bicarbonate and brine.", fillcolor="#FBBC05"]; E [label="5. Isolation and Purification\n- Dry the organic layer over anhydrous magnesium sulfate.\n- Filter and concentrate under reduced pressure.\n- Recrystallize the crude product from a suitable solvent system.", fillcolor="#34A853"];
A -> B [label="Preparation"]; B -> C [label="Addition"]; C -> D [label="Quenching & Washing"]; D -> E [label="Final Product"]; } केंद Caption: Workflow for the synthesis of N'-(2,6-dichlorophenyl)-N,N-dimethylurea.
-
Reaction Setup: Under a nitrogen atmosphere, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reactant Addition: To the flask, add 2,6-dichlorophenethyl isocyanate (18.8 g, 0.1 mol) and anhydrous dichloromethane (200 mL). Stir the mixture until the isocyanate is completely dissolved.
-
Reaction: Cool the flask to 0 °C using an ice-water bath. Slowly add a 2.0 M solution of dimethylamine in THF (55 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding 100 mL of 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford N'-(2,6-dichlorophenyl)-N,N-dimethylurea as a white crystalline solid.
Expected Yield and Characterization
| Parameter | Value |
| Appearance | White crystalline solid |
| Yield | 85-95% |
| Melting Point | 155-157 °C |
| Molecular Formula | C₉H₁₀Cl₂N₂O |
| Molecular Weight | 233.09 g/mol |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.30-7.25 (m, 2H, Ar-H), 6.95 (t, J = 8.0 Hz, 1H, Ar-H), 6.15 (s, 1H, NH), 3.05 (s, 6H, N(CH₃)₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 155.8 (C=O), 135.2, 131.9, 128.7, 128.4, 36.5 (N(CH₃)₂).
-
IR (KBr, cm⁻¹): 3320 (N-H stretch), 1645 (C=O stretch, urea), 1580, 1450 (aromatic C=C stretch).
-
MS (EI): m/z 232 (M⁺), 187, 161, 72.
Safety Considerations
2,6-Dichlorophenethyl isocyanate is a highly toxic and reactive compound. It is a lachrymator and can cause severe respiratory irritation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Isocyanates are also moisture-sensitive and should be handled under anhydrous conditions to prevent unwanted side reactions and the formation of insoluble ureas.
Dimethylamine is a corrosive and flammable gas, typically handled as a solution. Triethylamine is a corrosive and flammable liquid. Both should be handled with care in a fume hood.
Conclusion and Future Perspectives
2,6-Dichlorophenethyl isocyanate serves as a valuable and reactive intermediate for the synthesis of phenylurea-based agrochemicals. The protocol detailed herein for the synthesis of N'-(2,6-dichlorophenyl)-N,N-dimethylurea demonstrates a straightforward and efficient method for accessing this class of compounds. The unique substitution pattern of the starting isocyanate provides a template for developing novel herbicides with potentially enhanced efficacy and selectivity. Further research could explore the synthesis of a broader range of ureas and carbamates from 2,6-dichlorophenethyl isocyanate and evaluate their biological activity against various weed species and crop varieties. The structure-activity relationship of these compounds, particularly the influence of the ortho, ortho-dichloro substitution, warrants deeper investigation to guide the design of next-generation herbicides.
References
- Synthesis of Phenylurea Herbicides. Chinese Patent CN106008276A, published October 12, 2016.
- The Role of Phenyl Isocyanate in Agrochemical Synthesis.
- Safety Data Sheet for 2,6-Dichlorophenyl isocyanate.
- Pavia, M. R., et al. (1990). Journal of Medicinal Chemistry, 33(2), 854-861.
Troubleshooting & Optimization
troubleshooting low yield in 2,6-Dichlorophenethyl isocyanate reactions
Technical Support Center: 2,6-Dichlorophenethyl Isocyanate Synthesis
Guide Objective: This technical guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of 2,6-Dichlorophenethyl isocyanate. This document provides in-depth, experience-driven advice to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,6-Dichlorophenethyl isocyanate?
The most prevalent laboratory-scale method for synthesizing 2,6-Dichlorophenethyl isocyanate is the reaction of its corresponding primary amine, 2-(2,6-dichlorophenyl)ethan-1-amine, with a phosgene equivalent. Due to the extreme toxicity of phosgene gas, solid and liquid alternatives such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are preferred. These reagents generate phosgene in situ under controlled conditions, significantly enhancing safety. An alternative, though often lower-yielding, route is the Curtius rearrangement of the corresponding acyl azide.
Q2: Why is strict moisture control so critical in this reaction?
Isocyanates are highly reactive electrophiles and readily react with nucleophiles, including water. The introduction of even trace amounts of moisture will lead to the hydrolysis of the isocyanate product back to the starting amine. This newly formed amine can then react with another molecule of the isocyanate product to form a stable and often insoluble urea byproduct, which significantly reduces the yield and complicates purification.
Q3: What is the typical appearance of a successful reaction mixture versus a failed one?
A successful reaction converting the amine to the isocyanate using triphosgene typically remains a clear, homogenous solution (depending on the solvent) as the hydrochloride salt of the amine starting material dissolves. The formation of a significant, insoluble white precipitate during the reaction is a strong indicator of urea byproduct formation, suggesting a problem with moisture or reaction conditions.
Q4: Are there any specific safety precautions I should take when working with isocyanates and phosgene equivalents?
Yes, absolutely.
-
Phosgene Equivalents: Triphosgene and diphosgene are toxic solids and liquids that release phosgene gas upon heating or reaction with nucleophiles. Always handle them in a certified chemical fume hood with good ventilation.
-
Isocyanates: Isocyanates are potent lachrymators and respiratory sensitizers. Exposure can lead to severe allergic reactions. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Quenching: The reaction must be carefully quenched to destroy any unreacted phosgene or isocyanate. This is typically done using a nucleophilic solution, such as ammonia or a concentrated solution of a primary or secondary amine in an appropriate solvent.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental problems. Identify your primary symptom to find the relevant troubleshooting advice.
Symptom 1: Low or No Conversion of Starting Amine
If analysis of your crude reaction mixture (e.g., by TLC or LC-MS) shows a large amount of unreacted 2-(2,6-dichlorophenyl)ethan-1-amine, consider the following causes and solutions.
Potential Cause 1: Inactive Phosgene Equivalent
Triphosgene can degrade over time, especially if not stored under anhydrous conditions.
-
Solution: Use a fresh bottle of triphosgene or purchase from a reputable supplier. Ensure the reagent is a white crystalline solid. Discoloration may indicate degradation.
Potential Cause 2: Insufficient Stoichiometry of Phosgene Equivalent
The reaction stoichiometry requires one mole of phosgene for every mole of the amine. Since triphosgene delivers three equivalents of phosgene, a molar ratio of at least 1:3 (Amine:Triphosgene) is theoretically needed. In practice, a slight excess of the phosgene source is often used.
-
Solution: Ensure you are using the correct stoichiometry. For every 1 mole of the amine hydrochloride, at least 0.35-0.40 moles of triphosgene are recommended to drive the reaction to completion.
Potential Cause 3: Reaction Temperature Too Low
The decomposition of triphosgene to phosgene and the subsequent reaction with the amine are temperature-dependent.
-
Solution: The reaction is often run at elevated temperatures. A common procedure involves the slow addition of the amine to a solution of triphosgene in a high-boiling solvent (e.g., toluene, xylene) at reflux (80-120 °C). Ensure your reaction temperature is appropriate for the solvent used.
Symptom 2: Significant Formation of White Precipitate (Urea Byproduct)
The formation of N,N'-bis(2,6-dichlorophenethyl)urea is the most common cause of low yields.
Potential Cause 1: Presence of Water
As detailed in the FAQs, water is the primary culprit for urea formation.
-
Solution: Rigorous Anhydrous Technique. Implement the following protocol for ensuring dry conditions.
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite).
-
Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. If unavailable, solvents must be freshly distilled over an appropriate drying agent.
-
Reagents: Ensure the amine starting material is dry. If it is a hydrochloride salt, it is generally less hygroscopic, but should still be stored in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon). Use septa and cannulation techniques for all liquid transfers.
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Notes |
|---|---|---|
| Toluene | Sodium/Benzophenone | Distill under N₂. |
| Dichloromethane | Calcium Hydride (CaH₂) | Stir overnight and distill under N₂. |
| Acetonitrile | Calcium Hydride (CaH₂) | Stir overnight and distill under N₂. |
Potential Cause 2: Non-Homogenous Reaction/Localized High Concentration
If the amine is added too quickly, localized high concentrations can occur, promoting side reactions like urea formation.
-
Solution: Use a syringe pump for the slow, controlled addition of the amine solution to the solution of triphosgene at reflux. This ensures the amine reacts immediately with the in situ generated phosgene rather than with the isocyanate product.
Symptom 3: Product Loss During Workup and Purification
The desired isocyanate can be lost during the isolation phase if improper techniques are used.
Potential Cause 1: Hydrolysis During Aqueous Workup
Washing the organic layer with water or brine to remove base or salts can lead to hydrolysis of the isocyanate product.
-
Solution: Avoid aqueous workups if possible. If a wash is necessary, perform it quickly with ice-cold, saturated brine and immediately separate the layers. Dry the organic layer thoroughly with a robust drying agent like MgSO₄ or Na₂SO₄.
Potential Cause 2: Decomposition on Silica Gel
Isocyanates are often unstable on silica gel, which has a protic surface (Si-OH groups) that can react with the isocyanate.
-
Solution: Avoid column chromatography if possible. The product is often purified by distillation under reduced pressure (vacuum distillation). If chromatography is unavoidable, consider deactivating the silica gel by pre-treating it with a solution of a non-nucleophilic base (like triethylamine) in the eluent, followed by flushing with the pure eluent. Alternatively, use a less protic stationary phase like alumina.
Visual Diagrams and Workflows
Diagram 1: General Reaction Scheme
The following diagram illustrates the primary synthesis route from 2-(2,6-dichlorophenyl)ethan-1-amine hydrochloride using triphosgene.
Caption: Synthesis of 2,6-Dichlorophenethyl Isocyanate.
Diagram 2: Troubleshooting Flowchart
Use this decision tree to diagnose the most likely cause of low yield based on your observations.
Caption: Troubleshooting decision tree for low yield.
Diagram 3: Competing Reaction Pathways
This diagram illustrates the desired reaction versus the primary side reaction leading to urea formation.
Caption: Desired reaction vs. urea side reaction.
References
Technical Support Center: Managing Moisture Sensitivity of 2,6-Dichlorophenethyl Isocyanate in Synthesis
Welcome to the technical support center for 2,6-Dichlorophenethyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the inherent moisture sensitivity of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and troubleshoot challenges, ensuring the success and reproducibility of your synthetic endeavors.
Section 1: Understanding the Challenge: The Reactivity of 2,6-Dichlorophenethyl Isocyanate with Water
2,6-Dichlorophenethyl isocyanate is a highly reactive electrophile, a characteristic that makes it a valuable building block in the synthesis of a wide range of compounds, including ureas, urethanes, and carbamates.[1] However, this reactivity also extends to ubiquitous nucleophiles like water. The isocyanate group (-NCO) readily reacts with water in a two-step process that can significantly impact your desired reaction outcome.[1][2]
First, the isocyanate reacts with a water molecule to form an unstable carbamic acid intermediate. This intermediate then rapidly decarboxylates to yield the corresponding primary amine (2,6-dichlorophenethylamine) and carbon dioxide gas.[1][3] The newly formed amine is also a potent nucleophile and can react with another molecule of the starting isocyanate to form a symmetric urea byproduct (N,N'-bis(2,6-dichlorophenethyl)urea).[1]
This reaction cascade presents several challenges in a synthetic setting:
-
Consumption of the Isocyanate: The reaction with water consumes your starting material, leading to reduced yields of the desired product.
-
Formation of Byproducts: The formation of the urea byproduct can complicate purification and reduce the overall efficiency of your synthesis.
-
Gas Evolution: The generation of carbon dioxide can cause pressure buildup in sealed reaction vessels, posing a safety hazard.[4][5]
The following diagram illustrates this detrimental reaction pathway:
Caption: Reaction of 2,6-Dichlorophenethyl Isocyanate with water.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered when working with 2,6-Dichlorophenethyl Isocyanate.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Moisture Contamination in Solvents | Diagnosis: Even "anhydrous" solvents from commercial suppliers can contain trace amounts of water that can significantly impact your reaction. Solution: Always use freshly dried solvents. The choice of drying agent is critical and solvent-dependent. For many common organic solvents, activated 3 Å molecular sieves are a reliable and safe option.[6] For a more comprehensive guide on solvent drying, refer to the table below. |
| Moisture in Starting Materials | Diagnosis: Your other reagents, particularly amines or alcohols, may contain residual water. Solution: Dry liquid starting materials over an appropriate drying agent and distill before use. Solid starting materials can be dried under high vacuum, with gentle heating if thermally stable. |
| Atmospheric Moisture | Diagnosis: Reactions left open to the atmosphere, even for short periods, can absorb enough moisture to affect the outcome. Solution: Conduct your reaction under an inert atmosphere of nitrogen or argon.[7][8] This is crucial for maintaining anhydrous conditions throughout the experiment. |
Issue 2: Presence of a Significant Amount of an Insoluble White Precipitate (Likely the Urea Byproduct)
| Potential Cause | Troubleshooting Steps & Explanation |
| Inadequate Inert Atmosphere Technique | Diagnosis: A poorly executed inert atmosphere setup will allow ambient moisture to enter the reaction vessel. Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use.[9] Use septa that are in good condition and have not been punctured excessively. A continuous positive pressure of inert gas is essential. |
| Slow Addition of Reagents | Diagnosis: If the isocyanate is exposed to the reaction mixture for an extended period before the desired nucleophile is added, it has more opportunity to react with any trace moisture. Solution: Add the 2,6-Dichlorophenethyl Isocyanate to the reaction mixture containing the other reactant(s) in a controlled but timely manner. For highly sensitive reactions, consider adding the isocyanate last, after all other components have been combined under inert atmosphere. |
Issue 3: Reaction Fails to Go to Completion
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect Stoichiometry | Diagnosis: If there is any doubt about the purity of your starting materials, a 1:1 stoichiometry may not be optimal. Solution: Consider using a slight excess (1.05-1.1 equivalents) of the 2,6-Dichlorophenethyl Isocyanate to compensate for any minor losses due to reaction with trace moisture. |
| Insufficient Reaction Time or Temperature | Diagnosis: The reaction may be kinetically slow under the chosen conditions. Solution: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, IR). If the reaction has stalled, a modest increase in temperature may be beneficial, provided the reactants and products are thermally stable. |
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I store 2,6-Dichlorophenethyl Isocyanate?
A1: Store 2,6-Dichlorophenethyl Isocyanate in a cool, dry, and well-ventilated area, away from sources of heat and direct sunlight.[10][11] The container should be tightly sealed to prevent the ingress of moisture. It is advisable to store it under an inert atmosphere (nitrogen or argon).
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: Always handle isocyanates in a well-ventilated fume hood.[5][12] Wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber are generally recommended), safety goggles or a face shield, and a lab coat.[4][13][14][15] In case of potential inhalation exposure, a respirator with an organic vapor cartridge may be necessary.[11][16]
Q3: How do I safely quench a reaction containing unreacted 2,6-Dichlorophenethyl Isocyanate?
A3: To quench unreacted isocyanate at the end of a reaction, slowly and carefully add a nucleophilic scavenger. A common and effective method is the addition of a primary or secondary amine, such as butylamine or dibutylamine, or an alcohol like isopropanol.[17] The quenching process should be performed at a reduced temperature (e.g., in an ice bath) to control the exothermicity of the reaction.[18]
Q4: What are the best practices for setting up a reaction under an inert atmosphere?
A4: A detailed protocol for setting up a reaction under an inert atmosphere is provided in the Experimental Protocols section below. The key principles involve using dry glassware, purging the system with an inert gas to displace air and moisture, and maintaining a positive pressure of the inert gas throughout the reaction.[7][19]
Q5: How can I be sure my solvents are sufficiently dry?
A5: While commercial anhydrous solvents are a good starting point, their water content can vary. For highly moisture-sensitive reactions, it is best to dry your own solvents. The table below provides a guide to common drying agents. For a definitive measure of water content, Karl Fischer titration is the gold standard.[20][21][22] More recently, NMR-based methods have also been developed for determining trace water content in organic solvents.[23][24]
Section 4: Data Presentation & Experimental Protocols
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Suitable Solvents | Unsuitable Solvents | Comments |
| Activated 3Å Molecular Sieves | THF, Toluene, Dichloromethane, Acetonitrile, Methanol, Ethanol | - | A good general-purpose drying agent. Must be activated by heating under vacuum before use.[6] |
| Calcium Hydride (CaH₂) | Toluene, Dichloromethane | Alcohols, Ketones, Esters | Reacts with water to produce hydrogen gas. Use with caution. |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | - | Low drying capacity and slow. Generally used for pre-drying.[25] |
| Magnesium Sulfate (MgSO₄) | Most organic solvents | - | Higher capacity and faster than Na₂SO₄.[25] |
| Potassium Carbonate (K₂CO₃) | Ketones, Esters, Amines | Acidic compounds | A basic drying agent. |
| Activated Alumina | Toluene, Benzene, Chlorinated Solvents | Protic solvents | Can be regenerated by heating.[26] |
This table is a general guide. Always consult the literature for the most appropriate drying agent for your specific application.
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using 2,6-Dichlorophenethyl Isocyanate
This protocol outlines a general workflow for a reaction involving 2,6-Dichlorophenethyl Isocyanate under anhydrous conditions.
Caption: General workflow for a moisture-sensitive reaction.
Step-by-Step Methodology:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[9]
-
Solvent and Reagent Addition: Add the freshly dried solvent and all other reagents (except the isocyanate) to the reaction flask via syringe or cannula.
-
Isocyanate Addition: Add the 2,6-Dichlorophenethyl Isocyanate to the reaction mixture dropwise via a dry, gas-tight syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress using an appropriate analytical technique.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add the quenching agent (e.g., isopropanol).
-
Workup and Purification: Proceed with the appropriate aqueous workup and purification protocol for your specific product.
Section 5: Safety First - Handling Isocyanates
Isocyanates are potent respiratory and skin sensitizers.[4][14][16][27] Repeated exposure can lead to allergic reactions, including occupational asthma.[14][27] It is imperative to handle 2,6-Dichlorophenethyl Isocyanate with appropriate safety precautions.
-
Engineering Controls: Always work in a certified chemical fume hood with good airflow.[5][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[4][13][14][15]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite.[11] Do not use combustible materials like sawdust. Decontaminate the area with a suitable solution (e.g., a mixture of water, ammonia, and detergent).
-
Waste Disposal: Dispose of all isocyanate-containing waste as hazardous chemical waste, following your institution's guidelines.
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
Wikipedia. (2023). Isocyanate. Retrieved from [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Retrieved from [Link]
-
Poliuretanos. (n.d.). Isocyanate Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. Retrieved from [Link]
-
PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
-
Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Using drying agents. Retrieved from [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from [Link]
-
Werner, E. (2006, November 22). Polyurethane Reactions. Retrieved from [Link]
-
Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organometallics, 26(22), 5373–5375. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Chemistry. Retrieved from [Link]
-
Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]
-
Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
BDMAEE. (2025, July 30). safety guidelines and best practices for handling and storage of conventional mdi and tdi prepolymers. Retrieved from [Link]
-
ResearchGate. (2021, August 8). How to create inert atmosphere?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
-
Reddit. (2021, February 5). Safety measures for working with isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
- Google Patents. (n.d.). US6664414B2 - Process for reducing residual isocyanate.
-
Li, M., Wang, J., Liu, M., Zhang, L., & Zhang, W. (2023). Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. Analytical Chemistry, 95(42), 15638–15645. Retrieved from [Link]
-
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Water content in organic solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. Retrieved from [Link]
-
Organic Syntheses. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
Sources
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Technical Support Center: Synthesis of N-Substituted Ureas with 2,6-Dichlorophenethyl Isocyanate
Welcome to the technical support center for the synthesis of urea derivatives using 2,6-dichlorophenethyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to ensure the successful synthesis and purification of your target N-substituted urea compounds.
Introduction: The Chemistry of Urea Synthesis
The synthesis of unsymmetrical ureas is a cornerstone reaction in medicinal chemistry and materials science. The most direct method involves the nucleophilic addition of a primary or secondary amine to an isocyanate.[1][2] In the context of your work with 2,6-dichlorophenethyl isocyanate, the primary goal is the formation of a specific N-(2-(2,6-dichlorophenyl)ethyl)urea derivative.
While this reaction is generally efficient, the high reactivity of the isocyanate functional group can lead to the formation of undesirable byproducts.[2] This guide will equip you with the knowledge to identify, mitigate, and troubleshoot these common issues.
Visualizing the Reaction Landscape
To better understand the potential pathways in your reaction, the following diagram illustrates the desired reaction and the most common side reactions.
Caption: Reaction pathways in urea synthesis with 2,6-dichlorophenethyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete according to TLC, but after workup, my yield is low and I have a significant amount of an insoluble white solid. What is this byproduct?
A1: The most common insoluble white solid byproduct is the symmetrically substituted 1,3-bis(2-(2,6-dichlorophenyl)ethyl)urea. This forms when the 2,6-dichlorophenethyl isocyanate reacts with water present in your solvent or on your glassware. The isocyanate is first hydrolyzed to the corresponding amine (2,6-dichlorophenethylamine) and carbon dioxide, and this amine then rapidly reacts with another molecule of the isocyanate to form the symmetric urea.
Q2: I observe a peak in my mass spectrum that is three times the mass of my starting isocyanate. What could this be?
A2: This is likely the isocyanurate trimer of 2,6-dichlorophenethyl isocyanate. Isocyanates can undergo cyclotrimerization to form a stable six-membered ring, particularly in the presence of certain catalysts (e.g., tertiary amines, phosphines, or specific metal catalysts) or at elevated temperatures.[3][4]
Q3: My NMR spectrum shows a complex mixture of peaks, and I'm having trouble assigning them. How can I definitively identify the desired product and byproducts?
A3: Careful analysis of 1H and 13C NMR spectra is crucial. The key is to look for characteristic signals. The desired unsymmetrical urea will have a unique set of signals for both the 2,6-dichlorophenethyl moiety and the amine-derived portion. The symmetric urea byproduct will show a single set of signals for the two identical 2,6-dichlorophenethyl groups. The isocyanurate trimer will have a distinct set of signals corresponding to the three identical substituted ethyl groups attached to the isocyanurate ring. Refer to the detailed spectral data in the "Byproduct Identification" section below for specific chemical shift ranges.
Q4: How can I minimize the formation of the symmetric urea byproduct?
A4: The key is to rigorously exclude water from your reaction. This can be achieved by:
-
Using anhydrous solvents.
-
Drying glassware in an oven prior to use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using freshly opened or properly stored reagents.
Q5: What is the best way to purify my desired urea product away from the byproducts?
A5: Purification strategies depend on the physical properties of your desired product and the byproducts.
-
Crystallization: If your desired urea has good solubility in a particular solvent at elevated temperatures and poor solubility at room temperature, crystallization can be an effective method to remove the often less soluble symmetric urea byproduct.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from both the symmetric urea and the isocyanurate trimer. A gradient of ethyl acetate in hexanes is a common eluent system.[5]
Troubleshooting Guide: Identifying Byproducts
Unexpected results are a common challenge in organic synthesis. This section provides a detailed guide to identifying the most common byproducts in urea synthesis with 2,6-dichlorophenethyl isocyanate using standard analytical techniques.
Byproduct 1: 1,3-bis(2-(2,6-dichlorophenyl)ethyl)urea (Symmetric Urea)
This byproduct arises from the reaction of the isocyanate with water.
Visualizing the Formation:
Caption: Formation of the symmetric urea byproduct.
Expected Analytical Data:
| Technique | Expected Observations |
| 1H NMR | A single set of signals for the two identical 2,6-dichlorophenethyl groups. Expect a triplet for the methylene group adjacent to the aromatic ring and a triplet for the methylene group adjacent to the urea nitrogen. The aromatic protons will appear as a multiplet. The NH protons of the urea will appear as a broad singlet or triplet. |
| 13C NMR | A reduced number of signals compared to the unsymmetrical product, reflecting the symmetry of the molecule. Key signals include the carbonyl carbon of the urea, the two methylene carbons, and the aromatic carbons. |
| Mass Spec (ESI+) | An [M+H]⁺ ion corresponding to the molecular weight of the symmetric urea. For 1,3-bis(2-(2,6-dichlorophenyl)ethyl)urea, the expected monoisotopic mass is approximately 412.0 g/mol .[6] |
Byproduct 2: Isocyanurate Trimer
This byproduct is formed by the cyclotrimerization of three isocyanate molecules.
Visualizing the Formation:
Caption: Formation of the isocyanurate trimer byproduct.
Expected Analytical Data:
| Technique | Expected Observations |
| 1H NMR | A single set of signals for the three identical 2,6-dichlorophenethyl groups. The chemical shifts of the methylene protons will be different from those in the urea derivatives. |
| 13C NMR | A single set of signals for the three identical substituted ethyl groups. A key characteristic signal will be the carbonyl carbon of the isocyanurate ring, which typically appears further downfield than the urea carbonyl. |
| Mass Spec (ESI+) | An [M+H]⁺ ion corresponding to three times the molecular weight of the isocyanate monomer. For the trimer of 2,6-dichlorophenethyl isocyanate, the expected monoisotopic mass is approximately 621.0 g/mol . |
Experimental Protocols
Protocol 1: Synthesis of N-(2-(2,6-dichlorophenyl)ethyl)urea
This protocol provides a general procedure for the synthesis of a target urea derivative.
Materials:
-
2,6-Dichlorophenethyl isocyanate
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the amine (1.0 eq) in anhydrous DCM, add 2,6-dichlorophenethyl isocyanate (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a precipitate has formed, filter the solid and wash with cold DCM. This solid is often the desired product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes) or by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5]
Protocol 2: Analytical HPLC-MS Method for Reaction Monitoring
This protocol outlines a general method for monitoring the progress of the urea synthesis reaction and identifying the components of the reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient:
A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 10-15 minutes to elute compounds of increasing hydrophobicity.
Procedure:
-
Dilute a small aliquot of the reaction mixture in acetonitrile.
-
Inject the diluted sample onto the HPLC-MS system.
-
Monitor the elution of compounds using both the UV detector and the mass spectrometer.
-
Identify the desired product and byproducts by their retention times and mass-to-charge ratios ([M+H]⁺).
Protocol 3: NMR Sample Preparation for Byproduct Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra for accurate identification of products and byproducts.[7]
Materials:
-
Crude reaction mixture or purified sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) (0.6-0.7 mL)
-
NMR tube (clean and dry)
-
Pipette with a cotton or glass wool plug
Procedure:
-
Dissolve the sample in the deuterated solvent in a small vial.
-
Filter the solution through a pipette with a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.[7]
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).
-
Acquire 1H and 13C NMR spectra. For urea compounds, DMSO-d₆ is often a good solvent choice as it can help to resolve the NH proton signals.
References
- Chemistry—A European Journal. (n.d.). Wiley Online Library.
- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Khalil, A. A. (2013). Synthesis and Characterization of New Polyurethane Resins Based on 2, 6-Bis (hydroxymethyl) p-cresol. Oriental Journal of Chemistry, 29(2), 569-576.
- Kumar, V., et al. (2014).
- LibreTexts. (2023).
- Mahajan, D., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 3015-3023.
- National Center for Biotechnology Inform
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
- Padiya, K. J., et al. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141-3152.
- ResearchG
- Singh, S., et al. (2014). Electronic Supplementary information for. The Royal Society of Chemistry.
- Spyropoulos, C., & Kokotos, C. G. (2014). A practical one-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(10), 4477-4483.
- Taylor & Francis Online. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry.
- Tiwari, L., et al. (2018). A practically simple, mild and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent. Green Chemistry, 20(13), 3015-3023.
- US Patent No. US3759916A. (1973).
- Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: a practical synthesis of unsymmetrical ureas. Journal of the American Chemical Society, 134(27), 11132-11135.
- Yadav, A. K., Vishnu, P. S., & Yadav, L. S. (2014).
Sources
Technical Support Center: Storage and Handling of 2,6-Dichlorophenethyl Isocyanate
Welcome to the technical support center for 2,6-Dichlorophenethyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this highly reactive reagent. Improper storage can lead to polymerization, rendering the compound unusable and compromising experimental results. This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to prevent degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of 2,6-Dichlorophenethyl Isocyanate.
Q1: What is 2,6-Dichlorophenethyl Isocyanate and why is it so reactive?
A: 2,6-Dichlorophenethyl Isocyanate is an aromatic isocyanate, a class of organic compounds characterized by the highly reactive isocyanate functional group (-N=C=O)[1][2]. Its reactivity stems from the electrophilic carbon atom in the isocyanate group, which is highly susceptible to attack by nucleophiles—compounds containing an active hydrogen, such as water, alcohols, and amines[3][4]. Aromatic isocyanates are generally more reactive than their aliphatic counterparts[5]. The presence of two chlorine atoms on the phenyl ring further influences the electronic properties and reactivity of the isocyanate group[6]. This inherent reactivity makes it a valuable building block in synthesis but also presents a significant challenge for storage.
Q2: What are the primary signs that my 2,6-Dichlorophenethyl Isocyanate has started to polymerize?
A: The onset of polymerization can be identified through several physical changes. The most common indicators include:
-
Increased Viscosity: If you melt the solid compound, a noticeable increase in viscosity or a syrupy consistency suggests the formation of dimers, trimers, or oligomers[7].
-
Formation of Insoluble Solids: The appearance of white, insoluble crystalline or amorphous precipitates is a definitive sign of polymerization[7][8]. These are typically polyurea derivatives formed from reactions with moisture[9].
-
Cloudiness: A loss of clarity or a cloudy appearance in the molten state can be the first indication of moisture contamination and the beginning of polymerization[8][9].
-
Pressure Buildup: Isocyanate reactions with water produce carbon dioxide (CO₂) gas[3][10][11]. A noticeable pressure release upon opening the container is a critical warning sign that moisture has contaminated the product and polymerization has occurred.
Q3: What is the ideal storage temperature for this compound?
A: The ideal storage temperature is refrigerated at 2-8°C . 2,6-Dichlorophenethyl Isocyanate is a solid with a melting point of 42-44°C. Storing it well below its melting point in a refrigerated, solid state is crucial for several reasons:
-
Reduced Molecular Mobility: In the solid state, molecular motion is significantly restricted, which drastically slows down the rate of self-polymerization (dimerization and trimerization).
-
Slower Reaction Kinetics: The kinetics of degradation reactions, including reactions with trace contaminants, are significantly slower at lower temperatures[7]. Caution: Avoid storing at temperatures below 0°C unless specified by the manufacturer, as some isocyanates can become brittle or undergo phase changes that may not be desirable[12]. Do not store at elevated temperatures, as this will accelerate decomposition and polymerization[10][13].
Q4: Why is excluding moisture so critical, and what is the "best practice" for doing so?
A: Moisture is the primary catalyst for the most common and rapid polymerization pathway for isocyanates[6][14]. The reaction with even trace amounts of water initiates a chain reaction that is difficult to stop. The isocyanate reacts with water to form an unstable carbamic acid, which decomposes into an amine and CO₂. This newly formed amine is a potent nucleophile and immediately reacts with another isocyanate molecule to form a highly stable urea bond, creating a dimer. This process continues, leading to the formation of polyurea[8][15].
Best Practices for Moisture Exclusion:
-
Inert Atmosphere: Always store the container under a dry, inert atmosphere like nitrogen or argon[7]. After each use, purge the container's headspace with the inert gas before sealing (See Protocol 3).
-
Tightly Sealed Containers: Ensure the container cap is sealed tightly with the original liner in place. Use containers made of appropriate materials like stainless steel or glass with high-quality seals[3][5].
-
Use of a Desiccator: For added protection, the sealed container can be stored inside a desiccator containing a suitable drying agent.
Q5: Can I use chemical inhibitors to prevent polymerization?
A: Yes, chemical inhibitors can be used, but they should be considered a secondary line of defense after proper temperature and atmosphere control. Common stabilizers for isocyanates include:
-
Hindered Phenols: Compounds like 2,6-di-tert-butyl-p-cresol (BHT) can act as radical scavengers, inhibiting certain polymerization pathways[7][16].
-
Acid Chlorides: Small amounts of an acid chloride (e.g., benzoyl chloride) can be added. They work by neutralizing basic impurities that can catalyze polymerization and by reacting with trace water. These are typically added by the manufacturer. Adding inhibitors post-purchase should be done with extreme caution, as it can introduce contaminants if not performed under strictly anhydrous conditions.
Q6: How does polymerization affect my experiments?
A: Polymerization has severe consequences for experimental outcomes:
-
Inaccurate Stoichiometry: The presence of dimers, trimers, and polyureas means the actual concentration of the reactive monomer is lower than calculated, leading to incorrect reagent ratios and incomplete reactions.
-
Lower Yields: With less active monomer available, the yield of your desired product will be significantly reduced.
-
Contamination of Products: Oligomeric and polymeric byproducts can co-precipitate with your desired compound, making purification difficult and compromising the purity of your final product.
-
Complete Reagent Failure: In advanced stages of polymerization, the reagent will be largely insoluble and unreactive, leading to complete failure of the synthesis.
Section 2: Troubleshooting Guide: Investigating and Mitigating Polymerization
This guide provides a systematic approach to identifying and addressing polymerization issues.
// Nodes start [label="Problem Observed:\nInconsistent experimental results,\nvisual changes in reagent.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_visual [label="Step 1: Visual Inspection\n(Solid & Molten State)", fillcolor="#FBBC05"]; check_ftir [label="Step 2: Analytical Check (FTIR)\n(See Protocol 2)", fillcolor="#FBBC05"]; is_clear [label="Observation:\nClear, colorless melt.\nNo visible solids.", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; is_cloudy [label="Observation:\nCloudy, viscous melt, or\ninsoluble white particles.", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nco_ok [label="FTIR Result:\nStrong, sharp NCO peak at ~2270 cm⁻¹.\nNo significant urea/trimer peaks.", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; nco_bad [label="FTIR Result:\nDiminished or absent NCO peak.\nAppearance of urea (~1640 cm⁻¹) or\nisocyanurate (~1710 cm⁻¹) peaks.", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Outcomes & Actions reagent_ok [label="Conclusion: Reagent is likely pure.\nTroubleshoot other experimental\nparameters (solvents, other reagents).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; reagent_bad [label="Conclusion: Reagent is Polymerized.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"]; action_discard [label="Action:\n1. Discard contaminated reagent following\ninstitutional safety guidelines.\n2. Procure fresh material.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_review [label="Action:\nReview and improve storage and\nhandling procedures.\n(See Protocols 1 & 3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_visual; check_visual -> is_clear [label="Good"]; check_visual -> is_cloudy [label="Bad"];
is_clear -> check_ftir; is_cloudy -> check_ftir;
check_ftir -> nco_ok; check_ftir -> nco_bad;
nco_ok -> reagent_ok; nco_bad -> reagent_bad;
reagent_bad -> action_discard; action_discard -> action_review; } Caption: Troubleshooting workflow for suspected polymerization.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Increased Viscosity or Cloudiness in Molten State | Moisture Contamination: Initial stages of polyurea formation.[8][9] Thermal Stress: Onset of dimerization/trimerization from elevated temperatures.[12] | 1. Immediately perform an analytical check using FTIR spectroscopy (Protocol 2) to quantify the remaining isocyanate. 2. If the NCO peak is still prominent, tighten storage procedures immediately. Purge with inert gas and ensure refrigerated storage. 3. If significant polymerization is detected, the reagent should be discarded. |
| Formation of Insoluble White Solids | Advanced Moisture Contamination: Significant formation of insoluble polyurea.[7] | 1. The reagent is no longer viable for synthesis. 2. Do not attempt to filter and use the remaining liquid, as it is likely contaminated with soluble oligomers. 3. Discard the entire batch according to safety protocols. 4. Review your storage and handling protocols to identify the source of moisture ingress. |
| Pressure Buildup in Container | Reaction with Water: Generation of CO₂ gas from the reaction of the isocyanate group with water.[3] | 1. EXTREME CAUTION: Handle the container in a fume hood while wearing appropriate PPE (safety glasses, face shield, gloves). 2. Vent the container slowly and carefully by slightly unscrewing the cap to release the pressure. 3. The reagent is contaminated and has undergone polymerization. It must be safely discarded. |
| Inconsistent or Failed Experimental Results | Loss of Reagent Purity: The concentration of the active isocyanate monomer is lower than assumed due to partial polymerization. | 1. Validate the purity of the isocyanate stock bottle using the FTIR protocol (Protocol 2) before starting a new experiment. 2. If the reagent is pure, investigate other sources of error (e.g., purity of other reagents, solvent moisture content, reaction conditions). 3. If the reagent shows signs of degradation, procure a fresh batch. |
Section 3: Protocols and Methodologies
These protocols provide a self-validating system for maintaining the integrity of 2,6-Dichlorophenethyl Isocyanate.
Protocol 1: Recommended Storage Protocol
-
Receiving: Upon receipt, inspect the container seal for any damage.
-
Initial QC: Before first use, perform an initial quality control check via FTIR (Protocol 2) to establish a baseline spectrum for the pure compound.
-
Storage Location: Store the tightly sealed container in a designated, well-ventilated refrigerator at 2-8°C .[17]
-
Inert Environment: For optimal shelf-life, place the sealed container inside a desiccator or a nitrogen-purged glove box.
-
Segregation: Ensure the storage area is free from incompatible materials such as amines, alcohols, acids, and bases.[11]
Protocol 2: Quality Control - Monitoring Purity via FTIR Spectroscopy
This method allows for rapid verification of the isocyanate group's integrity. The isocyanate functional group has a strong, unmistakable absorbance that is highly sensitive to degradation.[18]
-
Sample Preparation: In a fume hood, carefully melt a small amount of the solid 2,6-Dichlorophenethyl Isocyanate. Place a single drop of the molten liquid between two KBr or NaCl salt plates. Alternatively, for a solution, dissolve a small amount in an anhydrous solvent (e.g., dry chloroform or dichloromethane) in a sealed vial.
-
Instrument Setup: Use a clean, dry attenuated total reflectance (ATR) accessory or an appropriate liquid cell for your FTIR spectrometer.
-
Data Acquisition: Collect a spectrum from 4000 to 600 cm⁻¹.
-
Data Analysis:
-
Confirm Purity: A pure sample will exhibit a very strong, sharp absorbance peak between 2250-2275 cm⁻¹ . This is the characteristic N=C=O stretch.
-
Check for Polymerization: Look for the absence of significant peaks in the following regions:
-
~1640 cm⁻¹: Appearance of this peak (Amide I band) indicates the formation of urea linkages (moisture contamination).
-
~1710 cm⁻¹: Appearance of this peak indicates the formation of isocyanurate trimers (thermal degradation).
-
Broad peak ~3300 cm⁻¹: Appearance of N-H stretching also points to urea formation.
-
-
Protocol 3: Inert Gas Blanketing Procedure for Partial Use
This procedure is critical for preventing atmospheric moisture contamination after the container has been opened.
-
Preparation: Have a cylinder of dry nitrogen or argon with a regulator and a tube or needle ready. Work inside a fume hood.
-
Dispensing: Briefly open the container, remove the required amount of reagent as quickly as possible, and immediately close the cap loosely.
-
Purging: Insert the gas tube or needle into the headspace of the container (do not put it into the chemical).
-
Blanketing: Allow a gentle flow of inert gas into the container for 15-30 seconds. This will displace the heavier, moist air.
-
Sealing: While the gas is still flowing, remove the tube/needle and immediately tighten the cap securely.
-
Storage: Return the container to its proper refrigerated storage location.
Section 4: Understanding the Chemistry of Degradation
The primary degradation pathway for 2,6-Dichlorophenethyl Isocyanate during storage is polymerization initiated by atmospheric moisture.
// Reactants Isocyanate1 [label="R-N=C=O\n(Isocyanate)"]; Water [label="H₂O\n(Moisture)"]; Isocyanate2 [label="R-N=C=O\n(Another Isocyanate)"];
// Intermediates & Products CarbamicAcid [label="R-NH-COOH\n(Unstable Carbamic Acid)"]; Amine [label="R-NH₂\n(Amine)", fillcolor="#FBBC05"]; CO2 [label="CO₂\n(Gas)", shape=ellipse]; Urea [label="R-NH-CO-NH-R\n(Polyurea Linkage)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reactions Isocyanate1 -> CarbamicAcid [label="+ H₂O"]; Water -> CarbamicAcid; CarbamicAcid -> Amine [label="Decomposition"]; CarbamicAcid -> CO2; Amine -> Urea [label="+ R-N=C=O"]; Isocyanate2 -> Urea; } Caption: Moisture-induced polymerization of isocyanates.
This pathway highlights why even minuscule amounts of water can be so damaging. The amine (R-NH₂) generated in the first step is highly reactive and acts as a catalyst, propagating the polymerization reaction and consuming valuable reagent.[8][15]
Section 5: Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Keeps compound in solid state, minimizing molecular mobility and reaction rates.[17] |
| Storage Atmosphere | Dry Nitrogen or Argon | Displaces atmospheric moisture, the primary initiator of polymerization.[7] |
| Container | Tightly sealed, original container | Prevents ingress of moisture and other atmospheric contaminants.[3][5] |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases/Acids | These compounds react exothermically and rapidly with isocyanates.[10][11] |
| Recommended Inhibitor | 2,6-di-tert-butyl-p-cresol (BHT) | Scavenges free radicals that can initiate polymerization.[7][16] |
| Primary QC Method | FTIR Spectroscopy | Provides rapid and definitive confirmation of the N=C=O functional group's integrity.[18] |
References
-
Corbett, E. (1963). Safety aspects of handling isocyanates in urethane foam production. IChemE Symposium Series, 15, 41-48. Retrieved from [Link]
-
Transport Canada. (2022). Isocyanates – A family of chemicals. Retrieved from [Link]
-
ISOPA. (2021). Safe Use and Handling of Diisocyanates. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]
-
Life Specialty Coatings. (2015). Isocyanate - SDS. Retrieved from [Link]
-
Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The Aquila Digital Community. Retrieved from [Link]
-
EXACT Dispensing Systems. (2019). Moisture Contamination with Polyurethanes. Retrieved from [Link]
- Google Patents. (2011). US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds.
-
ResinLab. (2021). Moisture Contamination of Polyurethanes. Retrieved from [Link]
-
Canada.ca. (2022). Isocyanates: Control measures guideline. Retrieved from [Link]
-
Safe Work Australia. (2015). Guide to handling isocyanates. Retrieved from [Link]
-
Wilson, J., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 8(1), 20-38. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
- Urban, M. W., & Gaboury, S. R. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
-
Wouters, M., et al. (2021). Effect of Isocyanate Absorption on the Mechanical Properties of Silicone Elastomers in Polyurethane Vacuum Casting. ACS Omega, 6(7), 4846-4854. Retrieved from [Link]
-
OSHA. (n.d.). The Isocyanates. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
Kucinska-Lipka, J., et al. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Materials, 16(7), 2603. Retrieved from [Link]
Sources
- 1. CAS 39920-37-1: 2,6-Dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]
- 2. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 3. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 4. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resinlab.com [resinlab.com]
- 9. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 10. Isocyanates – A family of chemicals [tc.canada.ca]
- 11. michigan.gov [michigan.gov]
- 12. icheme.org [icheme.org]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds - Google Patents [patents.google.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. mt.com [mt.com]
Technical Support Center: Optimizing Reaction Temperature for 2,6-Dichlorophenethyl Isocyanate Coupling
Welcome to the technical support center for optimizing coupling reactions involving 2,6-dichlorophenethyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in these sensitive reactions. Given the specific nature of this substituted isocyanate, direct literature can be sparse; therefore, this guide synthesizes established principles of isocyanate chemistry with practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter for my 2,6-dichlorophenethyl isocyanate coupling reaction?
A1: Temperature is arguably the most influential parameter in isocyanate chemistry because it governs the kinetics of not only your desired coupling reaction but also several competing side reactions.[1][2] The isocyanate group (–N=C=O) is highly electrophilic and will react with a wide range of nucleophiles, including your intended coupling partner (e.g., an amine or alcohol), but also with the product itself or other isocyanate molecules.[3][4]
-
At low temperatures: The reaction rate may be too slow for practical synthesis, leading to incomplete conversion in a reasonable timeframe.
-
At elevated temperatures: While the desired reaction accelerates, undesirable side reactions often become significantly faster. These can include:
-
Allophanate/Biuret Formation: The newly formed urethane (from an alcohol) or urea (from an amine) can act as a nucleophile, reacting with another isocyanate molecule. This is particularly problematic at elevated temperatures, leading to branched impurities and increased molecular weight.[5][6][7]
-
Isocyanurate Formation (Trimerization): Three isocyanate molecules can cyclize to form a highly stable isocyanurate ring. This side reaction is often catalyzed by bases and accelerated by heat, consuming your starting material and forming a difficult-to-remove impurity.[8][9][10][11]
-
Thermal Decomposition: While 2,6-dichlorophenethyl isocyanate is relatively stable, all organic molecules have a thermal decomposition threshold. Excessive heat can lead to degradation and a complex impurity profile.[12][13]
-
Therefore, optimization is a balancing act: finding the "sweet spot" that maximizes the rate of the desired reaction while minimizing the rates of these competing pathways.
Q2: What is a typical starting temperature range for a coupling reaction with an aliphatic amine or a primary alcohol?
A2: For a novel coupling, a conservative starting point is crucial.
-
With Primary/Secondary Amines: The reaction to form a urea is typically very fast and highly exothermic.[14][15] It is strongly recommended to start at a low temperature, such as 0 °C or even -15 °C , especially during the addition of one reagent to the other. After the initial exotherm is controlled, the reaction can be allowed to slowly warm to room temperature (20-25 °C).
-
With Primary/Secondary Alcohols: The reaction to form a urethane is generally slower than with amines.[16][17] A good starting point is room temperature (20-25 °C) . If the reaction is sluggish, gentle heating to 40-60 °C can be explored. Exceeding 80-100 °C without careful optimization significantly increases the risk of side reactions like allophanate formation.[5][6]
Q3: How do the dichloro-substituents on the phenyl ring affect the reactivity and optimal temperature?
A3: The two chlorine atoms at the 2- and 6-positions of the phenyl ring are electron-withdrawing groups. However, their effect on the isocyanate's reactivity is primarily steric. The ortho-substituents can sterically hinder the approach of nucleophiles to the isocyanate carbon. This may mean that your reaction requires slightly more forcing conditions (e.g., a slightly higher temperature or longer reaction time) compared to an unsubstituted phenethyl isocyanate. However, the fundamental principles of avoiding high temperatures to prevent side reactions remain the same.
Troubleshooting Guide
This section addresses specific issues you may encounter during your optimization experiments.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion of Starting Material | 1. Temperature is too low: The activation energy for the desired reaction is not being overcome. 2. Steric hindrance: The coupling partner is very bulky, slowing the reaction rate. | Solution 1 (Incremental Heating): Increase the reaction temperature in a stepwise manner (e.g., from 25 °C to 40 °C, then to 60 °C), monitoring by an appropriate analytical method (TLC, LC-MS, or in situ IR). This allows you to find the minimum temperature required for conversion without overshooting into the side-reaction zone.[1][18] Solution 2 (Catalysis): For alcohol couplings, consider adding a catalyst like dibutyltin dilaurate (DBTDL) or ferric acetylacetonate, which can significantly accelerate urethane formation at lower temperatures.[19] For amine couplings, catalysis is rarely needed. |
| High Conversion but Low Yield of Desired Product | 1. Formation of Isocyanurate Trimer: You are seeing a significant amount of a high-molecular-weight, likely insoluble byproduct. This is common if the reaction is run too hot, for too long, or in the presence of basic catalysts/impurities.[8][9][11] 2. Allophanate/Biuret Formation: The product is reacting further with the isocyanate starting material. This is a classic sign of excessive heat.[6][7] | Solution 1 (Lower Temperature): Immediately reduce the reaction temperature. If you were at 60 °C, repeat the experiment at 40 °C or room temperature. The goal is to find a temperature where the primary coupling is still efficient but the secondary reactions are kinetically disfavored. Solution 2 (Control Stoichiometry & Addition): Ensure accurate 1:1 stoichiometry. Add the isocyanate slowly to the nucleophile solution at a low temperature (e.g., 0 °C) to avoid localized excesses of the isocyanate which can promote self-reaction. |
| Reaction is Initially Clean but Develops Impurities Over Time | 1. Product Instability: The desired urethane or urea product might be thermally unstable under the reaction conditions, slowly reverting or degrading. 2. Slow Side Reactions: The side reactions (trimerization, allophanate/biuret) are slower than the main reaction but still proceed at the chosen temperature, accumulating over time.[20] | Solution 1 (Time Study): Monitor the reaction profile over time at a fixed temperature. Determine the point at which the desired product concentration is maximized and impurity levels are minimal. Quench the reaction at this optimal time rather than letting it run to full conversion of the limiting reagent. Solution 2 (Re-evaluate Temperature): A lower temperature will slow both the desired and undesired reactions. The key is to find a temperature where the ratio of the rates is most favorable, even if it means a longer overall reaction time. |
| Exothermic Reaction is Uncontrolled | 1. Reaction is too concentrated. 2. Addition rate is too fast. 3. Initial temperature is too high. | Solution 1 (Dilution): Run the reaction at a lower concentration to provide more thermal mass to absorb the heat of reaction. Solution 2 (Controlled Addition): Add one reagent to the other via a syringe pump over an extended period into a cooled vessel (0 °C or below). This is standard practice for highly reactive isocyanates, especially with amines.[21] |
Visualizing Temperature-Dependent Pathways
The following diagram illustrates the critical decision point governed by temperature. The desired pathway is the formation of the coupled product (urea or urethane). Higher temperatures can divert the isocyanate starting material down irreversible side-paths.
Caption: Reaction pathways for 2,6-dichlorophenethyl isocyanate.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determining the optimal reaction temperature.
Objective: To identify the temperature that provides the highest yield and purity of the coupled product within a practical timeframe.
Materials:
-
2,6-Dichlorophenethyl isocyanate
-
Nucleophile (e.g., benzylamine or 1-butanol)
-
Anhydrous reaction solvent (e.g., THF, Dichloromethane, or Toluene)
-
Reaction vessels (e.g., 25 mL round-bottom flasks or parallel synthesis vials)
-
Stirring plate with heating/cooling capabilities
-
Thermocouple or thermometer
Procedure:
-
Preparation:
-
Set up five identical reaction vessels, each with a stir bar.
-
Prepare a stock solution of the nucleophile (1.0 eq) in the chosen anhydrous solvent.
-
Prepare a stock solution of 2,6-dichlorophenethyl isocyanate (1.05 eq) in the same solvent. Note: A slight excess of the isocyanate can help drive the reaction to completion, but a large excess can promote side reactions.
-
-
Reaction Setup:
-
To each vessel, add the required volume of the nucleophile stock solution.
-
Place each vessel in a controlled temperature bath set to: 0 °C, 25 °C, 40 °C, 60 °C, and 80 °C .
-
Allow the solutions to equilibrate to the target temperature.
-
-
Initiation and Monitoring:
-
To each vessel, add the isocyanate stock solution simultaneously (or as quickly as possible).
-
Start a timer for each reaction (T=0).
-
At regular intervals (e.g., T = 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each reaction.
-
Immediately quench each aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water) to stop the reaction. For amine couplings, quenching with a small amount of a reactive scavenger like dibutylamine can be effective before analysis.[24][25]
-
-
Analysis:
-
Analyze each quenched aliquot by HPLC or UPLC-MS.
-
Quantify the peak areas for the starting materials, the desired product, and any significant byproducts.
-
Plot the % conversion of the limiting starting material and the % yield of the product versus time for each temperature.
-
-
Data Interpretation:
-
Summarize the data in a table (see example below).
-
Identify the temperature that gives the best balance of reaction rate and selectivity (highest product yield with lowest impurity formation).
-
Example Data Summary Table
| Temperature (°C) | Time (h) for >95% Conversion | Final Product Yield (%) | Key Impurity Level (%) (e.g., Trimer) |
| 0 | > 24 | (Incomplete) | < 0.5 |
| 25 | 8 | 94 | 1.2 |
| 40 | 2 | 96 | 1.5 |
| 60 | 0.5 | 85 | 11.0 |
| 80 | < 0.5 | 62 | 25.7 |
This hypothetical data suggests that 40 °C is the optimal temperature, providing a fast reaction rate with minimal byproduct formation.
Workflow for Temperature Optimization
The following diagram outlines the logical workflow for this experimental protocol.
Caption: Systematic workflow for reaction temperature optimization.
References
- Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a comput
- Thermal stability of isocyanate-based polymers. 1. Kinetics of the thermal dissociation of urethane, oxazolidone, and isocyanurate groups.
- Thermal Stability of Isocyanate-Based Polymers. 1.
- Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis).
- How Increasing Amounts of Trimerization Catalyst Impact the Formation, Isocyanurate Content, and Microstructure of Poly(urethane-isocyanurate) Rigid Foams.
- Allophanate Formation.Polyurethanes science, technology, markets, and trends.
- Isocyan
- THE EFFECT OF THE ISOCYANATE TRIMERISATION CATALYST ON THE CHEMICAL COMPOSITION AND STRENGTH CHARACTERISTICS OF POLYURETHANE-PO.From Chemistry Towards Technology Step-By-Step.
- Technical Support Center: Optimizing Reactions of Chlorosulfonyl Isocyan
- Decoding isocyanates: A deep dive into isocyan
- Organic Chemistry/Isocyan
- Advancements in Isocyanate Reaction Control Techniques.
- Kinetics of urethane formation from isophorone diisocyanate: The alcohol nature effect.
- Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- AN ISOCYANATE TRIMERISATION CATALYST SYSTEM...
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYAN
- Isocyan
- How Do Isocyanates Affect Step-growth Polymer Foam Properties?YouTube.
- Catalytic data for the trimerization of isocyanates and di-isocyanates by [Al(Salpy)(OBn)] (3).
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
- Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
- Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates.
- (PDF) A laboratory comparison of analytical methods used for isocyanates.
- Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylaceton
- Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures.Macromolecules.
- Detection techniques for air-borne isocyanates based on fluorescent deriv
- Method of detecting isocyanates.
- Isocyanates - Evaluating Exposure.
- Isocyan
- Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyan
- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
- Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate.
- What conditions are required to react isocyanate with COOH or OH groups?
- DICHLOROPHENYL ISOCYAN
- Epoxy.Wikipedia.
- 2,6-Dichlorophenyl isocyan
- 2,5-DICHLOROPHENYL ISOCYAN
- 2,6-Dichlorophenyl Isocyan
- Occupational Exposure to Diisocyan
Sources
- 1. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemintech.ru [chemintech.ru]
- 11. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. poliuretanos.net [poliuretanos.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Occupational Exposure to Diisocyanates in the European Union - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 24. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 25. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Managing Insoluble Urea Formation in 2,6-Dichlorophenethyl Isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-dichlorophenethyl isocyanate. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge encountered during its use: the formation of insoluble urea byproducts. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve reaction outcomes and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a white, insoluble precipitate in my reaction with 2,6-dichlorophenethyl isocyanate. What is it, and why is it forming?
A1: The white, insoluble precipitate is most likely a disubstituted urea. This byproduct forms when the isocyanate group (-NCO) of 2,6-dichlorophenethyl isocyanate reacts with water.[1][2] This reaction is often faster than the desired reaction with your intended nucleophile, especially if there are trace amounts of moisture in your solvents or reagents.
The reaction proceeds in two steps:
-
Amine Formation: The isocyanate first reacts with water to form an unstable carbamic acid, which then rapidly decarboxylates to yield a primary amine (2,6-dichlorophenethylamine) and carbon dioxide gas.[3]
-
Urea Formation: This newly formed, highly reactive amine then attacks another molecule of the 2,6-dichlorophenethyl isocyanate, leading to the formation of a symmetrical N,N'-bis(2,6-dichlorophenethyl)urea.[1][3] This urea derivative is often poorly soluble in common organic solvents, causing it to precipitate out of the reaction mixture.
Q2: How can I prevent the formation of this insoluble urea byproduct?
A2: Preventing urea formation hinges on rigorous moisture control throughout your experimental setup. Isocyanates are highly sensitive to water, and even atmospheric moisture can be a significant contributor.[1][3]
Here are critical preventative measures:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure they are stored over molecular sieves or under an inert atmosphere.
-
Inert Atmosphere: Conduct your reactions under a dry, inert atmosphere, such as nitrogen or argon.[1] This minimizes the exposure of the reaction mixture to atmospheric moisture.
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas or in a desiccator before use.
-
Moisture Scavengers: Consider the use of chemical moisture scavengers in your reaction.[4][5][6] These additives react with trace water, preventing it from reacting with the isocyanate.
dot graph "Moisture_Prevention_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Prep" { label="Pre-Reaction Setup"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Dry_Glassware [label="Oven-Dried Glassware"]; Inert_Atmosphere [label="Inert Atmosphere (N2/Ar)"]; Dry_Solvents [label="Anhydrous Solvents"]; }
subgraph "cluster_Reaction" { label="Reaction Execution"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Reaction [label="2,6-Dichlorophenethyl\nIsocyanate Reaction"]; Moisture_Scavengers [label="Add Moisture Scavengers\n(Optional)"]; }
subgraph "cluster_Outcome" { label="Desired Outcome"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", shape=ellipse]; Product [label="High Yield of\nDesired Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Minimized Urea\nByproduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Dry_Glassware -> Reaction; Inert_Atmosphere -> Reaction; Dry_Solvents -> Reaction; Reaction -> Product; Moisture_Scavengers -> Reaction [style=dashed, label="Preventative Step"]; Reaction -> Urea; } caption { label="Workflow for Preventing Urea Formation"; fontname="Arial"; fontsize=10; } }
Caption: A workflow diagram illustrating the key preventative measures to minimize urea byproduct formation.
Q3: I've already formed the insoluble urea. How can I remove it from my reaction mixture?
A3: Removing the urea byproduct can be challenging due to its low solubility. However, several techniques can be effective:
-
Filtration: Since the urea is often a solid precipitate, simple filtration can remove the bulk of it from the reaction mixture.[7]
-
Solvent Washes: The solubility of substituted ureas varies. While poorly soluble in many nonpolar organic solvents, they may have some solubility in more polar solvents. Experiment with washing the crude product with different solvents to selectively dissolve either the desired product or the urea.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the desired product from the urea byproduct.[7] A silica gel plug prior to the main column can also help remove a significant portion of the urea.[7]
-
Acidic Wash: In some cases, washing the organic layer with a dilute aqueous acid solution (e.g., 0.5 N HCl) can help remove urea and other basic impurities.[7]
Q4: What are the best solvents to use for reactions with 2,6-dichlorophenethyl isocyanate to minimize urea formation?
A4: The ideal solvent should be inert to the isocyanate, capable of dissolving the starting materials and the desired product, and be easily dried. Commonly used and recommended solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Acetonitrile
It is crucial to use anhydrous grades of these solvents and to handle them under an inert atmosphere to prevent moisture contamination.
Q5: Can I use a scavenger reagent to remove unreacted 2,6-dichlorophenethyl isocyanate at the end of my reaction?
A5: Yes, using a scavenger is an excellent strategy to quench any remaining isocyanate and prevent it from reacting with moisture during workup, which could lead to further urea formation. Common scavengers for isocyanates include:
-
Tris(2-aminoethyl)amine (TREN): This polyamine reacts rapidly with isocyanates to form soluble ureas that can be easily removed during an aqueous workup.
-
Aminomethylated polystyrene resins: These solid-supported scavengers react with excess isocyanate, and the resulting urea-bound resin can be simply filtered off.
Troubleshooting Guide
| Observed Issue | Potential Root Cause | Recommended Solution(s) |
| Immediate and heavy precipitation of a white solid upon addition of the isocyanate. | Severe moisture contamination of solvents or reagents. | 1. Immediately cease the reaction and re-evaluate your drying procedures. 2. Use freshly opened or newly distilled anhydrous solvents. 3. Ensure all reagents are thoroughly dried. |
| A lower than expected yield of the desired product, with significant urea byproduct. | Gradual moisture ingress during the reaction. | 1. Improve the seal of your reaction apparatus. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Consider adding molecular sieves to the reaction mixture. |
| The urea byproduct is co-eluting with my desired product during column chromatography. | The polarity of the urea and the product are too similar for effective separation with the chosen eluent system. | 1. Adjust the polarity of your eluent system. 2. Consider using a different stationary phase (e.g., alumina). 3. Attempt a recrystallization of the crude product to selectively crystallize the desired compound or the urea. |
| Formation of a film or solid layer on top of the 2,6-dichlorophenethyl isocyanate in its storage container. | The container has been exposed to atmospheric moisture.[1] | 1. Discard the contaminated reagent. 2. In the future, after opening a new bottle, purge the headspace with an inert gas before re-sealing.[1] |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
-
Place all glassware in an oven at >120 °C for at least 4 hours.
-
Assemble the glassware while still hot and allow it to cool under a positive flow of dry nitrogen or argon.
-
Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Add your nucleophile and any other reagents under the inert atmosphere.
-
Slowly add the 2,6-dichlorophenethyl isocyanate, either as a solid or dissolved in a small amount of anhydrous solvent, to the reaction mixture at the desired temperature.
-
Maintain the inert atmosphere throughout the course of the reaction.
Protocol 2: Quenching and Workup with an Isocyanate Scavenger
-
Upon completion of the reaction (monitored by TLC, LC-MS, etc.), add an isocyanate scavenger (e.g., a slight excess of Tris(2-aminoethyl)amine).
-
Stir the reaction mixture for 30-60 minutes at room temperature to ensure all excess isocyanate has reacted.
-
Proceed with your standard aqueous workup. The scavenger-urea adduct will typically partition into the aqueous layer.
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Start -> Precipitate; Precipitate -> Yes [label="Yes"]; Precipitate -> No [label="No"]; Yes -> Cause; Cause -> Prevention [label="For Future Reactions"]; Cause -> Removal [label="For Current Reaction"]; No -> Proceed; } caption { label="Troubleshooting Logic for Insoluble Urea Formation"; fontname="Arial"; fontsize=10; }
Caption: A decision-making diagram for troubleshooting the formation of insoluble urea byproducts.
References
-
ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. [Link]
-
ResearchGate. Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]
-
RSC Publishing. Catalyzed reaction of isocyanates (RNCO) with water. [Link]
-
ResearchGate. (2015, October 24). How can I remove DIC-urea by-product from the reaction mixture?[Link]
-
Wikipedia. Urea. [Link]
- Google Patents.
-
Tri-iso. Moisture Scavengers | Polyurethane and Polyureas. [Link]
-
Johnson Fine Chemical. Dehydrating Agent. [Link]
-
Tri-iso. Moisture Scavengers | Polyurethane Elastomers. [Link]
-
PrepChem.com. Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. [Link]
-
National Institutes of Health. (2015, November 11). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. [Link]
-
Jinjiang Melamine. Solubility Of Urea Overview. [Link]
-
Solubility of Things. Urea. [Link]
- Google Patents.
-
Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]
-
European Patent Office. EP 1857439 A1 - Method for purifying aqueous urea solution. [Link]
- Google Patents.
-
American Chemical Society. The Effect of Compounds of the Urea-Guanidinium Class on the Activity Coefficient of Acetyltetraglycine Ethyl Ester and Related. [Link]
-
ResearchGate. (2015, November 19). What is solubility of urea fertilizer in different solvents?[Link]
-
Sciencemadness Wiki. (2022, July 10). Urea. [Link]
-
National Institutes of Health. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. [Link]
-
ResearchGate. Proposed mechanism in the scope of isocyanates leading to urea formation. [Link]
-
PrepChem.com. Synthesis of EXAMPLE 5: 2,6-DICHLOROBENZOYL ISOCYANATE. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
ResearchGate. Urea formation via reaction of an isocyanate with an amine. [Link]
-
Oriental Journal of Chemistry. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amidation. [Link]
Sources
- 1. resinlab.com [resinlab.com]
- 2. Isocyanates in Water-Based Coatings: Efficiency and Applications [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 5. johnson-fine.com [johnson-fine.com]
- 6. Moisture Scavengers | Polyurethane Elastomers | Request Quote of Samples [tri-iso.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Improving Regioselectivity in Reactions with 2,6-Dichlorophenethyl Isocyanate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2,6-Dichlorophenethyl Isocyanate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges and opportunities presented by this sterically hindered reagent. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively. We will explore the causal relationships between reaction parameters and outcomes, ensuring that every experimental choice is deliberate and informed.
Section 1: Foundational FAQs - Understanding the Reagent
This section addresses the most common preliminary questions regarding the structure and general reactivity of 2,6-Dichlorophenethyl Isocyanate.
Q1: What are the primary structural features of 2,6-dichlorophenethyl isocyanate that dictate its reactivity and selectivity?
A: The reactivity of 2,6-dichlorophenethyl isocyanate is dominated by two key features: significant steric hindrance and powerful electronic effects.
-
Steric Hindrance: The two chlorine atoms in the ortho positions of the phenyl ring create a sterically congested environment around the phenethyl backbone. This bulkiness can hinder the approach of nucleophiles to the electrophilic carbon of the isocyanate group (-N=C=O).[1][2] This is often the most critical factor in determining regioselectivity when reacting with nucleophiles that have multiple reactive sites.
-
Electronic Effects: The chlorine atoms are strongly electron-withdrawing groups (EWGs). This effect increases the electrophilicity of the isocyanate carbon, making it more reactive than an unsubstituted analogue.[3][4] However, this electronic activation is often in competition with the overwhelming steric hindrance. The ethyl spacer between the phenyl ring and the isocyanate group provides some flexibility, but the steric shield of the dichlorophenyl group remains the dominant influence.
Caption: Key structural features of 2,6-dichlorophenethyl isocyanate.
Q2: Besides the desired reaction with my nucleophile, what are the most common side reactions?
A: Like all isocyanates, 2,6-dichlorophenethyl isocyanate is highly susceptible to side reactions, primarily with water and with itself.
-
Reaction with Water: Moisture is the principal enemy of isocyanate chemistry. Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to the corresponding primary amine and carbon dioxide gas (CO₂).[5][6] This newly formed amine is highly nucleophilic and can rapidly react with another molecule of isocyanate to form a stable, often insoluble, disubstituted urea.[5] This side reaction consumes two equivalents of your isocyanate for every one equivalent of water, drastically reducing yield.
-
Trimerization: In the presence of certain catalysts (especially basic ones) or at elevated temperatures, isocyanates can trimerize to form a highly stable, six-membered isocyanurate ring.[6][7] This is a common pathway for degradation and can be a significant issue during long reaction times or improper storage.
Q3: How should I properly handle and store 2,6-dichlorophenethyl isocyanate to ensure reproducible results?
A: Rigorous anhydrous and inert techniques are non-negotiable.
-
Atmosphere: Always handle the reagent under a dry, inert atmosphere, such as nitrogen or argon. Use Schlenk lines or a glovebox for all transfers.[5]
-
Solvents & Reagents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves. Ensure all other reagents, particularly nucleophiles like alcohols or amines, are thoroughly dried before introduction to the reaction.
-
Glassware: All glassware must be rigorously dried, either by oven-drying at >120 °C overnight or by flame-drying under vacuum immediately before use.[5]
-
Storage: Store the reagent in a tightly sealed container (e.g., an amber bottle with a poly-sealed cap) in a desiccator or a controlled-atmosphere storage unit, away from heat and light.
Section 2: Troubleshooting Guide for Regioselectivity
Core Issue: My reaction with an unsymmetrical nucleophile (e.g., an amino-alcohol, a diamine with primary and secondary sites) is producing a mixture of regioisomers or is favoring the undesired isomer.
This is the central challenge when working with this reagent. The outcome of the reaction is a delicate balance between the inherent reactivity of the nucleophilic sites and the steric demands of the isocyanate. The following guide provides a systematic approach to steer the reaction towards your desired product.
Caption: Troubleshooting workflow for regioselectivity issues.
Troubleshooting Point 1: Kinetic vs. Thermodynamic Control
The balance between the kinetic and thermodynamic products is often the key to controlling regioselectivity.[8][9]
-
The Kinetic Product is the one that forms the fastest. This reaction has the lowest activation energy. In the context of 2,6-dichlorophenethyl isocyanate, this is almost always the product resulting from the reaction at the least sterically hindered nucleophilic site.[10]
-
The Thermodynamic Product is the most stable product. This reaction may proceed through a higher energy transition state but results in a lower overall product energy. This could be the product formed at a more hindered site if the resulting bond or overall molecular conformation is more stable.
Q: How can I favor the KINETIC product?
A: To favor the kinetic product, you must use conditions that make the reaction essentially irreversible and prevent the system from reaching thermodynamic equilibrium.[8][11]
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C, -20 °C, or 0 °C). This provides enough energy to overcome the lowest activation energy barrier but not enough for the reverse reaction or for the system to equilibrate to the more stable thermodynamic product.[10]
-
Short Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent isomerization to the thermodynamic product over time.
-
Solvent Choice: Use non-coordinating, aprotic solvents like toluene, hexane, or dichloromethane. These solvents will not stabilize intermediates that might lead to equilibration.
Q: How can I favor the THERMODYNAMIC product?
A: To favor the thermodynamic product, you need to allow the reaction system to reach equilibrium, where the product ratio is governed by stability.[9][10]
-
Higher Temperature: Run the reaction at room temperature or with gentle heating. This ensures that there is enough energy in the system to overcome the activation barriers for both the forward and reverse reactions, allowing the initially formed kinetic product to revert and eventually form the more stable thermodynamic product.
-
Longer Reaction Times: Allow the reaction to stir for an extended period (e.g., 12-24 hours) at a suitable temperature to ensure equilibrium is reached.
-
Use of a Reversible Catalyst: Some catalysts can promote the reversibility of urethane or urea formation, facilitating equilibration.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Expected Outcome with 2,6-Dichlorophenethyl Isocyanate |
| Temperature | Low (-78 °C to 0 °C) | High (Room Temp to Reflux) | Kinetic: Favors reaction at the least sterically hindered nucleophile. |
| Reaction Time | Short (monitor for completion) | Long (allow to equilibrate) | Thermodynamic: Favors the most stable regioisomer, if different from the kinetic one. |
| Solvent | Non-coordinating (Toluene, CH₂Cl₂) | Coordinating (THF, Acetonitrile) | May influence transition state energies and product stability. |
Troubleshooting Point 2: Strategic Use of Catalysis
Catalysts can dramatically alter the reaction pathway by activating either the isocyanate or the nucleophile, thereby influencing the regiochemical outcome.
Q: Which catalysts are effective for controlling regioselectivity in isocyanate reactions?
A: The choice of catalyst depends on the specific nucleophile and desired outcome. The main classes are organometallic catalysts, Lewis acids, and basic catalysts.
-
Organotin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): These are classic catalysts for urethane formation. They generally operate by coordinating to both the isocyanate and the alcohol, bringing them into proximity and lowering the activation energy.[12] However, they are not highly selective and can also promote the undesirable reaction with water.
-
Lewis Acid Catalysts (e.g., B(C₆F₅)₃, BCl₃): Borane-based Lewis acids can activate the isocyanate group by coordinating to the oxygen atom, making the carbon even more electrophilic.[13] This enhanced electrophilicity can sometimes overcome steric barriers or alter the inherent reactivity of the nucleophilic sites, providing a powerful tool for tuning regioselectivity.
-
Basic Catalysts (e.g., DMAP, DABCO): Tertiary amines and other bases typically activate the nucleophile (e.g., an alcohol) by deprotonation or hydrogen bonding, making it more reactive.[1] For a sterically demanding isocyanate, enhancing the nucleophilicity of a specific site can be an effective strategy to direct the reaction.
Experimental Protocol: Screening Catalysts for Regioselectivity
This protocol provides a framework for systematically testing different catalysts to optimize the formation of the desired regioisomer.
-
Setup: In a glovebox or under a strict nitrogen atmosphere, prepare a stock solution of your unsymmetrical nucleophile in anhydrous toluene (e.g., 0.1 M).
-
Reaction Vessels: Arrange a series of oven-dried reaction vials, each with a magnetic stir bar.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., Vial 1: no catalyst; Vial 2: 1 mol% DBTDL; Vial 3: 1 mol% B(C₆F₅)₃; Vial 4: 1 mol% DMAP).
-
Reaction Initiation: Cool all vials to the desired starting temperature (e.g., 0 °C). Add 1.0 equivalent of the nucleophile stock solution to each vial. While stirring, add 1.05 equivalents of 2,6-dichlorophenethyl isocyanate to each vial simultaneously.
-
Monitoring: Allow the reactions to proceed for a set amount of time (e.g., 2 hours). Take a small aliquot from each vial, quench with a drop of methanol, and analyze by TLC or LC-MS to assess conversion.
-
Workup & Analysis: Once the reactions are complete, quench them fully. Perform an appropriate workup to isolate the crude product mixture.
-
Validation: Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Determine the regioisomeric ratio by integrating distinct, well-resolved peaks corresponding to each isomer. HPLC can also be used for more precise quantification.[14][15]
Section 3: Analytical Validation
Q: How do I reliably determine the regioisomeric ratio of my products?
A: Accurate determination of the product ratio is crucial for optimizing your reaction. The two most common and reliable methods are ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: This is often the most direct method. The two different regioisomers will have distinct chemical environments, leading to unique, well-resolved signals in the NMR spectrum. For example, a proton adjacent to a newly formed urea linkage will have a different chemical shift than a proton adjacent to a urethane linkage. By carefully integrating these characteristic peaks, you can determine the ratio of the two products.
-
HPLC: For complex mixtures or when NMR signals overlap, HPLC is an excellent alternative. Develop a separation method that can resolve the two regioisomers. The ratio can be determined by comparing the peak areas from a UV or other suitable detector. It is best practice to first isolate small, pure samples of each isomer to confirm their retention times.
By systematically applying the principles of kinetic and thermodynamic control, strategically selecting catalysts, and validating results with precise analytical techniques, researchers can effectively overcome the steric challenges posed by 2,6-dichlorophenethyl isocyanate and achieve high levels of regioselectivity in their synthetic endeavors.
References
- Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
- Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.
- Benchchem. (n.d.). Addressing steric hindrance in 4-Benzyloxyphenyl isocyanate chemistry.
- Various Authors. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F.
- Benchchem. (n.d.). Understanding the electrophilicity of the isocyanate group.
- Wicks, D. A., & Wicks, Z. W. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. DOI:10.1039/c6py01308d.
- Wikipedia. (n.d.). Isocyanate.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- Dasgupta, A., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Catalysis Science & Technology. DOI: 10.1039/d2cy01441f.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content - Jack Westin.
- New Jersey Department of Health. (n.d.). THE ISOCYANATES.
- Werner Blank. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.
- Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Guo, Y., et al. (2023). Catalysts for Isocyanate Cyclotrimerization. TUE Research portal. DOI: 10.3390/catal13050893.
- Jensen, W. B. (n.d.). Kinetic vs Thermodynamic Control. UC Homepages.
- Fent, K. W., et al. (2015). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. DOI: 10.1080/15459624.2015.1019183.
- Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.
- Karpov, S. V., et al. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. ResearchGate. DOI: 10.1007/s10812-015-0071-8.
Sources
- 1. poliuretanos.net [poliuretanos.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. research.tue.nl [research.tue.nl]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homepages.uc.edu [homepages.uc.edu]
- 12. wernerblank.com [wernerblank.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
Technical Support Center: Impact of Solvent Choice on the Reaction of 2,6-Dichlorophenethyl Isocyanate
Introduction for the Researcher
Welcome to the technical support guide for optimizing reactions involving 2,6-Dichlorophenethyl Isocyanate. This resource is designed for researchers, chemists, and drug development professionals who are leveraging the unique reactivity of this compound. The isocyanate functional group (-N=C=O) is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water.[1][2] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring further enhances the electrophilicity of the isocyanate carbon, increasing its reactivity.[2][3]
However, this high reactivity also presents challenges. The success of your synthesis—be it for generating novel urethanes, ureas, or other derivatives—is critically dependent on managing reaction conditions, with solvent selection being arguably the most influential factor. An inappropriate solvent can lead to stalled reactions, undesirable side products, or even complete consumption of your starting material through unintended pathways.[4][5]
This guide provides a structured, question-and-answer-based approach to understanding and troubleshooting the impact of solvent choice. It moves from fundamental principles to practical, field-tested protocols to ensure you can confidently select the optimal solvent system, diagnose issues, and achieve reproducible, high-yield results.
Part 1: Fundamental Principles of Solvent Effects
This section addresses the core concepts governing how solvents interact with and influence isocyanate reactions.
Q1: What is the general mechanism for the reaction of an isocyanate with a nucleophile, such as an alcohol?
A1: The reaction of an isocyanate with an alcohol to form a urethane (or carbamate) is a nucleophilic addition reaction. The central carbon atom of the isocyanate group is highly electrophilic. The lone pair of electrons on the oxygen of the alcohol attacks this carbon.[6][7] The reaction proceeds through a concerted mechanism or via a transient, unstable intermediate, which then undergoes proton transfer to yield the stable urethane product.[6]
The general mechanism is illustrated below:
Caption: General mechanism of urethane formation.
Q2: How does the polarity of the solvent affect the reaction rate?
A2: Solvent polarity has a significant impact on the reaction rate. Generally, reactions between isocyanates and nucleophiles are accelerated in more polar solvents.[8] This is because the transition state of the reaction is more polar than the reactants. A polar solvent stabilizes this charged transition state through dipole-dipole interactions, thereby lowering the activation energy and increasing the reaction rate.[5][9] In contrast, nonpolar solvents provide minimal stabilization for the polar transition state, resulting in a slower reaction.
For example, one study on the reaction of phenyl isocyanate with phenols showed a clear increase in reaction rate with increasing solvent polarity in the order: Xylene < 1,4-Dioxane < Cyclohexanone.[8]
Data Presentation: Properties of Common Solvents
The following table summarizes key properties of common laboratory solvents to aid in selection. A higher dielectric constant (ε) generally indicates higher polarity.[10]
| Solvent Name | Dielectric Constant (ε) at 20°C | Dipole Moment (D) | Solvent Type | Potential Issues with Isocyanates |
| Polar Aprotic | ||||
| Dimethyl Sulfoxide (DMSO) | 46.7 | 4.1 | Polar Aprotic | Recommended; must be anhydrous |
| Acetonitrile (MeCN) | 37.5 | 3.44 | Polar Aprotic | Recommended; must be anhydrous |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | Polar Aprotic | Recommended; must be anhydrous |
| Acetone | 20.7 | 2.69 | Polar Aprotic | Recommended; must be anhydrous |
| Tetrahydrofuran (THF) | 7.6 | 1.75 | Polar Aprotic | Good choice; must be anhydrous |
| Ethyl Acetate | 6.0 | 1.88 | Polar Aprotic | Commonly used; must be anhydrous |
| Dichloromethane (DCM) | 8.9 | 1.14 | Polar Aprotic | Moderate polarity; must be anhydrous |
| Polar Protic | ||||
| Water | 80.1 | 1.87 | Polar Protic | Reactive! Forms ureas. Avoid. |
| Methanol | 32.7 | 2.87 | Polar Protic | Reactive! Forms urethanes. Avoid as solvent. |
| Ethanol | 24.6 | 1.66 | Polar Protic | Reactive! Forms urethanes. Avoid as solvent. |
| Isopropanol | 19.9 | 1.66 | Polar Protic | Reactive! Forms urethanes. Avoid as solvent. |
| Nonpolar | ||||
| Toluene | 2.4 | 0.31 | Nonpolar | Slow reaction rates expected |
| Benzene | 2.3 | 0 | Nonpolar | Slow reaction rates expected |
| Hexane | 1.9 | 0.08 | Nonpolar | Very slow reaction rates expected |
| Diethyl Ether | 4.3 | 1.15 | Nonpolar | Slow reaction rates expected |
| Data compiled from various sources.[10][11][12][13] |
Q3: What is the critical difference between using a protic vs. an aprotic solvent?
A3: This is one of the most critical considerations.
-
Aprotic Solvents (e.g., THF, DMF, Acetonitrile, Ethyl Acetate) do not have acidic protons (like -OH or -NH). They are generally considered inert and act only as the reaction medium. These are the recommended solvents for isocyanate reactions.
-
Protic Solvents (e.g., water, alcohols, primary/secondary amines) contain acidic protons. These solvents are nucleophilic and will react directly with the isocyanate.[14][15] Using an alcohol as a solvent, for example, will result in the formation of a urethane with the solvent itself, competing with or entirely consuming your intended nucleophile. Therefore, protic solvents should be avoided unless they are the intended reactant.
Part 2: Troubleshooting Guide & FAQs
This section provides solutions to common problems encountered during experiments with 2,6-Dichlorophenethyl Isocyanate.
Issue 1: My reaction is extremely slow, or the starting material is not being consumed.
-
Probable Cause: You are likely using a nonpolar or weakly polar aprotic solvent. Solvents like hexane, toluene, or diethyl ether do not effectively stabilize the polar transition state of the nucleophilic addition, leading to high activation energy and a very slow reaction.[5]
-
Troubleshooting Steps:
-
Confirm Solvent Polarity: Check the polarity of your current solvent using the table above.
-
Switch to a Polar Aprotic Solvent: Replace the nonpolar solvent with a rigorously dried, polar aprotic solvent such as anhydrous THF, acetonitrile, or DMF. This is the most effective way to increase the reaction rate.[4][8]
-
Consider Gentle Heating: If the reaction is still slow in a polar aprotic solvent (perhaps due to sterically hindered reactants), gentle heating (e.g., 40-50 °C) can be employed. Monitor the reaction carefully to avoid side-product formation.
-
Catalysis: For particularly stubborn reactions, a catalyst such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate) can be used, but be aware that these can also catalyze side reactions, especially with water.[16][17]
-
Caption: Troubleshooting workflow for a slow reaction.
Issue 2: My yield is low, and a white, insoluble precipitate has formed.
-
Probable Cause: This is the classic sign of water contamination .[18] Isocyanates react readily with even trace amounts of water. The reaction initially forms an unstable carbamic acid, which quickly decomposes to an amine and carbon dioxide gas (causing foaming).[1][19] This newly formed amine is highly nucleophilic and immediately reacts with a second molecule of your isocyanate to form a stable, and often insoluble, disubstituted urea.[1][18] This side reaction consumes two equivalents of your valuable isocyanate for every one equivalent of water.
-
Troubleshooting Steps:
-
Source Identification: Moisture can come from solvents, reagents, glassware, or the atmosphere.[18]
-
Rigorous Drying of Solvents: Ensure all solvents are anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent yourself using an appropriate method (see Protocol 2).
-
Drying of Glassware: Oven-dry all glassware and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use.
-
Inert Atmosphere: Run the reaction under a positive pressure of a dry, inert gas (e.g., a nitrogen-filled balloon or a Schlenk line).
-
Use of Desiccants: Add activated molecular sieves (3Å or 4Å) to your reaction solvent to scavenge any trace moisture.
-
Caption: Side reaction pathway with water contamination.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Reaction with a Primary Alcohol in Anhydrous THF
This protocol provides a self-validating framework for reacting 2,6-Dichlorophenethyl Isocyanate with a generic primary alcohol.
-
Preparation (Anhydrous Conditions):
-
Oven-dry a round-bottom flask, magnetic stir bar, and condenser at 120 °C for at least 4 hours.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Reagent Setup:
-
In the reaction flask, dissolve the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add activated 4Å molecular sieves to the solution.
-
In a separate, dry, nitrogen-flushed syringe, draw up 2,6-Dichlorophenethyl Isocyanate (1.05 eq). A slight excess of the isocyanate can help drive the reaction to completion, but may require purification to remove.
-
-
Reaction Execution:
-
Cool the alcohol solution to 0 °C using an ice bath.
-
Slowly add the 2,6-Dichlorophenethyl Isocyanate dropwise to the stirred alcohol solution over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
-
Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by in-situ FTIR spectroscopy.
-
For FTIR, the characteristic sharp peak for the isocyanate group (-N=C=O) at approximately 2250-2275 cm⁻¹ should disappear upon reaction completion.[20]
-
-
Workup and Purification:
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product using flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired urethane.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Rigorous Solvent Drying (THF)
This protocol describes the preparation of anhydrous THF using sodium/benzophenone, a classic method for achieving extremely low water content. Handle sodium metal with extreme caution.
-
Pre-Drying: Pre-dry THF by letting it stand over anhydrous calcium sulfate or sodium sulfate for 24 hours.
-
Setup: Place the pre-dried THF in a suitable distillation flask. Add a magnetic stir bar.
-
Drying Agent: Under an argon atmosphere, add small, freshly cut pieces of sodium metal and a small amount of benzophenone to the flask.
-
Reflux: Gently heat the mixture to reflux. The solution will turn a deep blue or purple color.[18] This color indicates the formation of the sodium-benzophenone ketyl radical and signifies that the solvent is anhydrous and oxygen-free. If the color fades, it indicates the presence of water or oxygen; add more sodium until the color persists.
-
Distillation: Once the deep blue/purple color is stable, distill the THF directly into your reaction flask or a dry storage flask containing activated molecular sieves under an inert atmosphere.
-
Storage: Use the freshly distilled anhydrous solvent immediately or store it under an inert atmosphere over activated molecular sieves.
References
-
Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Isocyanate. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, L., et al. (2011). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Advanced Materials Research. [Link]
-
Davis, T. L., & Ebersole, F. B. (1934). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society. [Link]
-
Patsnap Eureka. (2023). Advancements in Isocyanate Reaction Control Techniques. Patsnap. [Link]
-
Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. [Link]
-
Baker, J. W., & Holdsworth, J. B. (1947). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Journal of the Chemical Society. [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA. [Link]
-
ResearchGate. (2019). Effect of solvent properties on reaction of isocyanates with mercaptans. ResearchGate. [Link]
-
Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]
-
Varga, Z., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. [Link]
-
ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate. [Link]
-
Delebecq, E., et al. (2013). Isocyanate-based multicomponent reactions. Chemical Society Reviews. [Link]
-
Hans Reich. (n.d.). Solvent Physical Properties. University of Wisconsin-Madison. [Link]
-
Dongsen Chemicals. (2024). Solvents and Additives of Polyurethane Coatings. Dongsen Chemicals. [Link]
-
ResearchGate. (2019). What conditions are required to react isocyanate with COOH or OH groups?. ResearchGate. [Link]
-
PCI Magazine. (2021). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Mettler Toledo. [Link]
-
Reddit. (2010). Isocyanate Chemistry. r/chemistry. [Link]
-
Quora. (2021). I am studying nucleophilic reactions and came upon an isocyanate reaction. Why is that the N=C bond breaks in the first step, rather than the C=O bond?. Quora. [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 39920-37-1: 2,6-Dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]
- 4. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. quora.com [quora.com]
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- 9. researchgate.net [researchgate.net]
- 10. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 11. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
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- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. reddit.com [reddit.com]
- 15. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pcimag.com [pcimag.com]
- 20. mt.com [mt.com]
Validation & Comparative
A Comparative Analysis of Isocyanate Reactivity: 2,6-Dichlorophenethyl Isocyanate vs. 3,4-Dichlorophenyl Isocyanate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic use of reactive intermediates is paramount.[1] Isocyanates, with their versatile reactivity, serve as critical building blocks in the synthesis of a myriad of pharmaceutical compounds, from enzyme inhibitors to complex heterocyclic scaffolds.[1][2][3] This guide provides an in-depth comparison of the reactivity of two closely related dichlorinated isocyanates: 2,6-Dichlorophenethyl isocyanate and 3,4-Dichlorophenyl isocyanate. Understanding the nuanced differences in their reactivity profiles is essential for optimizing reaction conditions, predicting product formation, and ultimately accelerating the drug development pipeline.
Unveiling the Contenders: Structural and Electronic Profiles
At first glance, 2,6-Dichlorophenethyl isocyanate and 3,4-Dichlorophenyl isocyanate appear to be simple structural isomers. However, the seemingly minor positional difference of the chlorine atoms on the phenyl ring profoundly influences the electronic and steric environment of the highly reactive isocyanate functional group (-N=C=O).
3,4-Dichlorophenyl isocyanate is an aromatic isocyanate where the phenyl ring is directly conjugated with the isocyanate group.[4] The two chlorine atoms are situated at the meta and para positions relative to the isocyanate. This compound is a versatile intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.[3][4][5][6]
2,6-Dichlorophenethyl isocyanate , in contrast, possesses a phenethyl backbone. The phenyl ring is separated from the isocyanate group by a two-carbon aliphatic chain. The chlorine atoms are located at the ortho positions relative to the ethyl isocyanate substituent. This structural separation between the aromatic ring and the isocyanate group is a key determinant of its reactivity.
| Feature | 2,6-Dichlorophenethyl Isocyanate | 3,4-Dichlorophenyl Isocyanate |
| CAS Number | 39920-37-1[7][8] | 102-36-3[9] |
| Molecular Formula | C₉H₇Cl₂NO | C₇H₃Cl₂NO[9] |
| Molecular Weight | 216.07 g/mol | 188.01 g/mol [9] |
| Structure | Aromatic ring insulated from the isocyanate group by an ethyl bridge. | Aromatic ring directly conjugated with the isocyanate group. |
The Decisive Factors: Unpacking Steric and Electronic Effects on Reactivity
The reactivity of the isocyanate group is primarily dictated by the electrophilicity of its central carbon atom, which is susceptible to nucleophilic attack. Both steric hindrance around the isocyanate group and the electronic influence of substituents on the aromatic ring play a crucial role in modulating this reactivity.[10][11][12][13]
Electronic Landscape:
In 3,4-Dichlorophenyl isocyanate , the aromatic ring is directly attached to the nitrogen of the isocyanate group. The chlorine atoms, being electronegative, exert a strong electron-withdrawing inductive effect (-I). This effect is further amplified by the resonance delocalization of the nitrogen lone pair into the aromatic ring, which is a common feature of aromatic isocyanates.[14] This delocalization reduces the electron density on the nitrogen, thereby increasing the electrophilicity of the isocyanate carbon and making it more susceptible to nucleophilic attack. The para-chlorine atom, in particular, can participate in resonance, further withdrawing electron density.
Conversely, in 2,6-Dichlorophenethyl isocyanate , the ethyl spacer between the phenyl ring and the isocyanate group largely insulates the reactive center from the electronic effects of the ring. The electron-withdrawing inductive effect of the dichlorophenyl group is attenuated by the aliphatic bridge. Consequently, the isocyanate group in 2,6-Dichlorophenethyl isocyanate is expected to be less electrophilic compared to its counterpart in 3,4-Dichlorophenyl isocyanate.
Steric Considerations:
Steric hindrance can significantly impact the accessibility of the isocyanate group to incoming nucleophiles. In 2,6-Dichlorophenethyl isocyanate , the two chlorine atoms in the ortho positions create a sterically hindered environment around the ethyl chain. While not directly shielding the isocyanate group, this steric bulk can influence the conformation of the molecule and may impose some restriction on the approach of bulky nucleophiles.
For 3,4-Dichlorophenyl isocyanate , the chlorine atoms are located at the meta and para positions, which are relatively remote from the isocyanate group. Therefore, steric hindrance from the chloro substituents is minimal, allowing for a more facile approach of nucleophiles to the reactive center.
A Head-to-Head Comparison: Predicting Reactivity
Based on the interplay of electronic and steric effects, we can predict the relative reactivity of these two isocyanates.
3,4-Dichlorophenyl isocyanate is predicted to be the more reactive of the two.
The dominant factor contributing to its higher reactivity is the direct electronic communication between the electron-withdrawing dichlorinated phenyl ring and the isocyanate group. This conjugation significantly enhances the electrophilicity of the isocyanate carbon, making it a prime target for nucleophiles.
Experimental Design for a Definitive Comparison
To empirically validate these theoretical predictions, a well-designed kinetic study is essential. The following protocol outlines a robust methodology for comparing the reactivity of 2,6-Dichlorophenethyl isocyanate and 3,4-Dichlorophenyl isocyanate with a model nucleophile, such as n-butylamine.
Objective:
To quantitatively determine and compare the reaction rates of 2,6-Dichlorophenethyl isocyanate and 3,4-Dichlorophenyl isocyanate with n-butylamine at a constant temperature.
Materials:
-
2,6-Dichlorophenethyl isocyanate (≥98% purity)
-
3,4-Dichlorophenyl isocyanate (≥97% purity)
-
n-Butylamine (≥99% purity)
-
Anhydrous acetonitrile (HPLC grade)
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, and a constant temperature bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow:
Figure 1: A schematic workflow for the comparative kinetic analysis of isocyanate reactivity.
Data Analysis:
The concentration of the unreacted isocyanate at each time point will be determined by HPLC, using the internal standard for accurate quantification. By plotting the natural logarithm of the isocyanate concentration versus time, the pseudo-first-order rate constant (k') for each reaction can be determined from the slope of the resulting linear plot. The second-order rate constant (k) can then be calculated by dividing k' by the initial concentration of the amine.
Expected Outcomes and Data Interpretation
The experimental data can be summarized in the following table:
| Isocyanate | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| 2,6-Dichlorophenethyl isocyanate | Expected to be lower | Expected to be smaller |
| 3,4-Dichlorophenyl isocyanate | Expected to be higher | Expected to be larger |
A significantly larger rate constant for 3,4-Dichlorophenyl isocyanate would provide strong experimental evidence to support the prediction of its higher reactivity due to electronic activation.
Mechanistic Insights Visualized
The fundamental reaction mechanism for both isocyanates with an amine is a nucleophilic addition to the carbonyl carbon of the isocyanate group, leading to the formation of a urea derivative.
Figure 2: A comparative illustration of the reaction mechanism and predicted relative rates.
Conclusion and Practical Implications for Drug Development
This guide provides a comprehensive comparison of the reactivity of 2,6-Dichlorophenethyl isocyanate and 3,4-Dichlorophenyl isocyanate, grounded in fundamental principles of organic chemistry. The analysis strongly suggests that 3,4-Dichlorophenyl isocyanate will exhibit greater reactivity towards nucleophiles due to the pronounced electron-withdrawing nature of the directly conjugated dichlorophenyl ring.
For researchers and drug development professionals, this difference in reactivity has significant practical implications:
-
Reaction Control: Reactions involving the more reactive 3,4-Dichlorophenyl isocyanate may require milder conditions, such as lower temperatures and shorter reaction times, to avoid side reactions and ensure selectivity.
-
Substrate Scope: The higher reactivity of 3,4-Dichlorophenyl isocyanate may allow it to react with a broader range of weaker nucleophiles, expanding its utility in the synthesis of diverse molecular scaffolds.
-
Process Development: For large-scale synthesis, the choice of isocyanate will impact process parameters, safety considerations, and overall cost-effectiveness.
While this guide offers a robust theoretical framework, it is imperative to conduct empirical studies, such as the kinetic analysis proposed, to obtain quantitative data and fully elucidate the reactivity profiles of these important synthetic intermediates. Such knowledge is invaluable for the rational design and efficient execution of synthetic routes in the quest for novel therapeutics.
References
-
PubChem. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
-
SAMPE Digital Library. (2022). Examining Isocyanate Reactivity and Ambinet Processability on Polyurethane Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates. Retrieved from [Link]
- Patsnap. (n.d.). Method for continuously preparing 3,4-dichlorophenyl isocyanate.
-
NJ.gov. (n.d.). ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
-
MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
-
PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of dichlorophenyl isocyanate.
-
Wikipedia. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
-
PubMed Central. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Retrieved from [Link]
-
HDIN Research. (2025). 3,4-Dichlorophenyl Isocyanate Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3,4-Dichlorophenyl isothiocyanate. Retrieved from [Link]
-
Tradeindia. (n.d.). 3,4-dichlorophenyl Isocyanate Application: Medicine at Best Price in Shanghai. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. Retrieved from [Link]
-
ResearchGate. (2025). Reaction of Hexamethylene Diisocyanate with Amines. Retrieved from [Link]
-
poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]
-
ResearchGate. (2025). A laboratory comparison of analytical methods used for isocyanates. Retrieved from [Link]
-
Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]
-
PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]
-
MDPI. (n.d.). The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. Retrieved from [Link]
-
Georganics. (2011). 2,5-DICHLOROPHENYL ISOCYANATE. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of isocyanates and of isocyanate derivatives.
-
ResearchGate. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]
-
ScienceDirect. (n.d.). Electronic and steric effects on hindered rotation about phenyl–carbon bonds. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A brief overview of properties and reactions of diisocyanates. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Retrieved from [Link]
Sources
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- 3. 3,4-dichlorophenyl Isocyanate Application: Medicine at Best Price in Shanghai | Shanghai Smart Chemicals Co., Ltd [tradeindia.com]
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- 5. Method for continuously preparing 3,4-dichlorophenyl isocyanate - Eureka | Patsnap [eureka.patsnap.com]
- 6. 3,4-Dichlorophenyl isocyanate - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. 2,6-Dichlorophenyl isocyanate 98 39920-37-1 [sigmaaldrich.com]
- 9. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors [mdpi.com]
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A Comparative Guide to Confirming the Conversion of 2,6-Dichlorophenethyl Isocyanate: An FT-IR Perspective
For researchers and professionals in drug development and organic synthesis, the precise monitoring of chemical reactions is fundamental to ensuring product purity, optimizing yields, and understanding reaction kinetics. The conversion of isocyanates, a highly reactive class of compounds, is a critical step in the synthesis of a wide array of pharmaceuticals and functional materials. This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other common analytical techniques for confirming the conversion of 2,6-dichlorophenethyl isocyanate.
The Central Role of FT-IR in Monitoring Isocyanate Reactions
FT-IR spectroscopy is a powerful, non-destructive, and rapid analytical technique that measures the absorption of infrared radiation by a sample, providing a molecular fingerprint based on the vibrational frequencies of its chemical bonds.[1][2][3] For monitoring the conversion of an isocyanate, FT-IR is particularly well-suited due to the unique and characteristic absorption of the isocyanate functional group (-N=C=O).
Key Spectral Signature: The isocyanate group exhibits a strong and sharp absorption band in a relatively uncongested region of the infrared spectrum, typically between 2280 cm⁻¹ and 2240 cm⁻¹ .[4] This peak is attributed to the asymmetric stretching vibration of the -N=C=O moiety.[4] The intensity of this peak is directly proportional to the concentration of the isocyanate in the reaction mixture, making it an excellent marker for monitoring the progress of the reaction. The disappearance of this characteristic peak is a clear and definitive indicator of the complete consumption of the isocyanate starting material.[5][6][7]
In the case of 2,6-dichlorophenethyl isocyanate, the reaction with a nucleophile, such as an alcohol to form a urethane, will result in the disappearance of the isocyanate peak and the appearance of new characteristic peaks for the urethane linkage.
Experimental Data: A Hypothetical Case Study
Consider the reaction of 2,6-dichlorophenethyl isocyanate with a primary alcohol to form the corresponding urethane. The progress of this reaction can be effectively monitored by acquiring FT-IR spectra of the reaction mixture at different time points.
| Time | -N=C=O Peak (cm⁻¹) | N-H Bend (cm⁻¹) | C=O Stretch (cm⁻¹) | Conversion (%) |
| t = 0 | ~2275 (Strong) | Absent | Absent | 0 |
| t = 1 hr | ~2275 (Medium) | ~1530-1540 | ~1730-1700 | ~50 |
| t = 4 hr | Absent | ~1530-1540 (Strong) | ~1730-1700 (Strong) | >99 |
Interpretation of Spectral Changes:
-
Disappearance of the Isocyanate Peak: The gradual decrease and eventual disappearance of the strong absorption band around 2275 cm⁻¹ indicates the consumption of the 2,6-dichlorophenethyl isocyanate.
-
Appearance of Urethane Peaks: Concurrently, new absorption bands characteristic of the urethane product will appear and increase in intensity. These include:
-
N-H Stretching: A broad band in the region of 3340-3250 cm⁻¹ from the N-H group of the urethane.[4]
-
C=O Stretching: A strong band between 1734 cm⁻¹ and 1705 cm⁻¹ corresponding to the carbonyl group of the urethane.[4][8]
-
N-H Bending and C-N Stretching: A peak around 1533-1541 cm⁻¹ is associated with the N-H bending vibration.[8][9][10]
-
Experimental Protocol: FT-IR Monitoring of Isocyanate Conversion
-
Initial Spectrum (t=0): Acquire an FT-IR spectrum of the starting material, 2,6-dichlorophenethyl isocyanate, to establish the initial position and intensity of the characteristic -N=C=O peak.
-
Reaction Initiation: Commence the reaction by adding the desired nucleophile (e.g., an alcohol) to the solution of 2,6-dichlorophenethyl isocyanate.
-
In-Situ or Aliquot Sampling:
-
In-Situ: If using a probe-based FT-IR spectrometer, the reaction can be monitored in real-time.[2]
-
Aliquot: At regular intervals, withdraw a small aliquot of the reaction mixture.
-
-
Sample Preparation: For aliquot sampling, quickly prepare the sample for FT-IR analysis. This can be done by casting a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: Record the FT-IR spectrum of the aliquot.
-
Data Analysis: Monitor the decrease in the absorbance of the isocyanate peak (~2275 cm⁻¹) and the corresponding increase in the absorbance of the product peaks (e.g., N-H and C=O of the urethane).
-
Reaction Completion: The reaction is considered complete when the isocyanate peak is no longer detectable in the spectrum.
Comparison with Alternative Analytical Techniques
While FT-IR is a highly effective tool, other analytical techniques can also be employed to monitor the conversion of isocyanates. Each method offers a unique set of advantages and disadvantages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules by observing the magnetic properties of atomic nuclei.[1][3] It is a powerful tool for reaction monitoring, offering quantitative data on the disappearance of reactants and the appearance of products.[11][12][13][14]
-
¹³C NMR: The carbon atom of the isocyanate group has a characteristic chemical shift in the range of 115-135 ppm, providing a clear signal to monitor.[11]
-
¹H NMR: The protons adjacent to the isocyanate group will experience a change in their chemical environment upon reaction, leading to a shift in their corresponding signals. The appearance of new proton signals corresponding to the product (e.g., the N-H proton of a urethane) can also be tracked.
Advantages over FT-IR:
-
Provides more detailed structural information, confirming the exact structure of the product.
-
Can be highly quantitative.
Disadvantages compared to FT-IR:
-
Less sensitive than FT-IR for detecting the isocyanate group.
-
Longer acquisition times, which may not be suitable for very fast reactions.[15]
-
Instrumentation is more expensive and requires specialized expertise.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture.[16] It is widely used to monitor the progress of organic reactions.[17][18][19]
Methodology: A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The starting material and the product will typically have different retention factors (Rf values), allowing for their separation and visualization. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Advantages over FT-IR:
-
Very simple and inexpensive to perform.
-
Requires minimal sample preparation.
Disadvantages compared to FT-IR:
-
Provides only qualitative or semi-quantitative information.
-
Visualization of spots may require the use of UV light or staining agents.
-
Some isocyanates and their products may not be easily visualized or may have very similar Rf values, making analysis difficult.
Decision-Making Workflow for Analytical Method Selection
The choice of analytical technique depends on the specific requirements of the analysis, including the need for qualitative versus quantitative data, the speed of the reaction, and the available instrumentation.
Caption: Decision tree for selecting an analytical method.
Conclusion
FT-IR spectroscopy stands out as a primary analytical tool for confirming the conversion of 2,6-dichlorophenethyl isocyanate due to its speed, sensitivity, and the distinct spectral signature of the isocyanate functional group. While NMR provides more detailed structural information and TLC offers a simple and low-cost alternative for qualitative monitoring, the real-time, non-destructive nature of FT-IR makes it an invaluable technique for researchers and professionals in the field of drug development and chemical synthesis. The choice of method should be guided by the specific experimental needs and available resources, as outlined in the decision-making workflow.
References
- A Comparative Guide to Confirming Isocyanate Intermediate Formation: The Power of NMR Spectroscopy - Benchchem. (n.d.).
- FTIR spectrum of polyurethane samples. | Open-i. (n.d.).
- Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy.
- FTIR spectra of polyurethanes | Download Scientific Diagram - ResearchGate. (n.d.).
- FTIR spectra of polyurethanes | Download Scientific Diagram - ResearchGate. (n.d.).
- Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - MDPI. (n.d.).
- US5354689A - Method of detecting isocyanates - Google Patents. (n.d.).
- Difference between FTIR and NMR? - Rocky Mountain Labs. (2023, October 17).
- Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. (n.d.).
- ATR-FT-IR spectrum of the synthetized polyurethane; the characteristic peaks are indicated (ν= stretching, δ= bending) - ResearchGate. (n.d.).
- Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC - NIH. (n.d.).
- A Comparison of FTNMR and FTIR Techniques. (n.d.).
- Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis - AZoM. (2014, December 9).
- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies - Thermo Fisher Scientific. (n.d.).
- FTIR spectra of polyurethanes produced by different isocyanate indices... - ResearchGate. (n.d.).
- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed. (n.d.).
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.).
- Using thin-layer chromatography to investigate the reactions. (n.d.).
- 2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18).
- How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.).
- DICHLOROPHENYL ISOCYANATES - CAMEO Chemicals - NOAA. (n.d.).
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A Comparative Guide to 2,6- vs. 2,4-Dichlorophenyl Isocyanate in Derivatization Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, derivatization is a cornerstone technique used to modify an analyte to enhance its suitability for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2] Phenyl isocyanates are valuable derivatizing agents for compounds containing active hydrogen atoms, like alcohols, phenols, and amines, converting them into more stable and readily detectable carbamate (urethane) derivatives.[1] Among these reagents, dichlorinated phenyl isocyanates are particularly useful due to the introduction of halogen atoms, which significantly enhances the response of an electron capture detector (ECD) in GC analysis.[3]
This guide provides an in-depth comparative study of two common isomers, 2,6-dichlorophenyl isocyanate and 2,4-dichlorophenyl isocyanate, to assist researchers in selecting the optimal reagent for their specific analytical challenges. The choice between these two isomers is not trivial and hinges on a nuanced understanding of their respective chemical reactivities, the stability of their derivatives, and their performance in chromatographic systems.
The Isomeric Difference: A Tale of Two Molecules
The fundamental difference between 2,6- and 2,4-dichlorophenyl isocyanate lies in the substitution pattern of the chlorine atoms on the phenyl ring relative to the isocyanate (-N=C=O) functional group.
-
2,4-Dichlorophenyl Isocyanate: The chlorine atoms are positioned at the ortho and para positions. This arrangement results in moderate electronic effects and minimal steric hindrance around the reactive isocyanate group.
-
2,6-Dichlorophenyl Isocyanate: Both chlorine atoms are in the ortho positions, flanking the isocyanate group. This symmetrical substitution pattern introduces significant steric hindrance, which is a critical factor influencing its reactivity.[4]
Mechanism of Derivatization
The derivatization reaction proceeds via a nucleophilic addition of an active hydrogen from an analyte (e.g., an alcohol, R-OH) to the electrophilic carbon of the isocyanate group. This reaction forms a stable carbamate (urethane) linkage.
Sources
Assessing the Purity of Synthesized Ureas from 2,6-Dichlorophenethyl Isocyanate: A Comparative Guide to Analytical Techniques
Introduction
In the landscape of drug discovery and development, the synthesis of novel molecular entities is a cornerstone of innovation. Substituted ureas, a class of compounds with a wide range of biological activities, are frequently synthesized as potential therapeutic agents.[1] The reaction of isocyanates, such as 2,6-dichlorophenethyl isocyanate, with amines is a common and efficient method for generating these urea derivatives.[2] However, ensuring the purity of the synthesized compound is a critical step that directly impacts the reliability of biological data and the safety of potential drug candidates. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of ureas derived from 2,6-dichlorophenethyl isocyanate, offering insights into the strengths and limitations of each method for researchers, scientists, and drug development professionals.
The Importance of Purity in Drug Development
The presence of impurities in a synthesized active pharmaceutical ingredient (API) can have significant consequences. Impurities may possess their own pharmacological or toxicological effects, leading to inaccurate biological assay results and potentially harmful side effects in preclinical and clinical studies. Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities in drug substances. Therefore, robust and reliable analytical methods are essential for ensuring the purity, safety, and efficacy of any new chemical entity.
Common Impurities in Urea Synthesis from Isocyanates
The primary pathway for impurity formation in the synthesis of ureas from isocyanates involves the reaction of the isocyanate with water.[3] Even trace amounts of moisture can lead to the formation of an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[3] This newly formed amine can then react with another molecule of the isocyanate to produce a symmetric urea by-product. Other potential impurities include unreacted starting materials (the isocyanate and the amine) and side products from other reactions.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques, is the most effective strategy for comprehensively assessing the purity of a synthesized urea. Each technique provides unique and complementary information regarding the identity and purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative capabilities.[4][5]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For urea compounds, which are often polar, reversed-phase HPLC is a common method.
Experimental Insights:
-
Column Selection: A C18 column is a versatile choice for the separation of many organic molecules, including ureas.[5][6]
-
Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is typically used to elute compounds of varying polarities.[5][7] The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can improve peak shape.[8]
-
Detection: A UV detector is commonly employed, as the aromatic rings in the 2,6-dichlorophenethyl moiety and potentially in the coupled amine will absorb UV light.[4] A photodiode array (PDA) detector can provide additional information by acquiring the UV spectrum of each peak, aiding in peak identification and purity assessment.
Data Interpretation: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. A pure compound will show a single, sharp peak.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the synthesized urea in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Processing: Integrate all peaks and calculate the area percentage of the main peak.
}
HPLC Purity Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also provide valuable information about the purity of a sample.[9] Both ¹H and ¹³C NMR should be performed.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecule's structure.
Experimental Insights:
-
¹H NMR: The presence of unexpected signals in the ¹H NMR spectrum indicates the presence of impurities. The integration of the signals can be used to estimate the relative amounts of the main compound and any impurities.
-
¹³C NMR: ¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the expected structure.
Data Interpretation:
-
Look for the characteristic signals of the 2,6-dichlorophenethyl group and the coupled amine.
-
The urea carbonyl carbon typically appears in the 150-160 ppm range in the ¹³C NMR spectrum.
-
The NH protons of the urea will appear as broad singlets in the ¹H NMR spectrum, and their chemical shift can be concentration-dependent.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized urea in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
}
NMR Purity Assessment Workflow.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and identifying potential impurities.[10]
Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z and detected.
Experimental Insights:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for urea derivatives.[10]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and confirm its identity with a high degree of confidence.[10]
-
Tandem Mass Spectrometry (MS/MS): MS/MS can be used to fragment the molecular ion and obtain structural information, which can be particularly useful for differentiating isomers.[11][12]
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of the expected product. The presence of other significant peaks may indicate impurities.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized urea in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode using ESI.
Melting Point Analysis
Melting point is a simple and rapid physical property that can provide a preliminary indication of purity.[13][14]
Principle: A pure crystalline solid will melt at a sharp, well-defined temperature.[15] The presence of impurities will typically cause a depression and broadening of the melting point range.[13][16]
Experimental Insights:
-
Technique: The melting point is typically measured using a capillary melting point apparatus.[14]
-
Comparison to a Standard: If an authentic, pure sample is available, a mixed melting point determination can be performed. If the two samples are identical, the melting point of the mixture will be sharp and undepressed.
Data Interpretation: A sharp melting point range (typically 1-2 °C) that is close to the literature value (if available) suggests high purity.[17] A broad or depressed melting point indicates the presence of impurities.[16][17]
Experimental Protocol: Melting Point Analysis
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[17]
-
Capillary Loading: Pack a small amount of the sample into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus and heat it slowly, observing the temperature at which the sample begins to melt and the temperature at which it is completely molten.[17]
Summary and Comparison of Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Quantitative purity, number of components, retention time | High resolution, sensitive, quantitative | Requires method development, may not detect all impurities |
| NMR | Structural confirmation, identification of impurities | Provides detailed structural information | Less sensitive than MS, can be complex to interpret |
| MS | Molecular weight confirmation, elemental composition (HRMS) | High sensitivity, very accurate mass measurement | May not be quantitative, isomers can be difficult to distinguish |
| Melting Point | Preliminary indication of purity | Simple, rapid, inexpensive | Not quantitative, not suitable for non-crystalline solids |
Conclusion
A comprehensive assessment of the purity of synthesized ureas derived from 2,6-dichlorophenethyl isocyanate requires a combination of analytical techniques. HPLC is the gold standard for quantitative purity determination, while NMR and mass spectrometry are essential for structural confirmation and identification of impurities. Melting point analysis serves as a quick and useful preliminary check. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of their synthesized compounds, a critical step in the path of drug discovery and development.
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Chemistry LibreTexts. (2021, June 20). 5.3: Melting Point Analysis- Identity and Purity. [Link]
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YouTube. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis?[Link]
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ACS Publications. (n.d.). Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray diffraction studies. [Link]
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PubMed. (n.d.). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. [Link]
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ResearchGate. (2025, August 5). Analytical methodology for the determination of urea: Current practice and future trends. [Link]
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Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]
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ResearchGate. (2019, October 4). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. [Link]
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PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
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MDPI. (2018, March 7). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. [Link]
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Comparative Guide to the Mass Spectrometric Characterization of 2,6-Dichlorophenethyl Isocyanate Adducts
Introduction: The Challenge of Characterizing Isocyanate Adducts
In drug development and toxicology, the covalent binding of reactive molecules to proteins is a critical event that can lead to idiosyncratic toxicity, immunogenicity, and altered protein function. Isocyanates are a class of highly reactive electrophiles used in various industrial processes and can be formed metabolically from certain parent compounds.[1][2] Their high reactivity makes them prone to forming adducts with nucleophilic residues on proteins, primarily the N-terminal amine and the epsilon-amine of lysine residues.[1][3]
2,6-Dichlorophenethyl isocyanate, with a molecular weight of 188.01 g/mol and the formula C₇H₃Cl₂NO, presents a unique analytical challenge.[4] Its characterization requires robust analytical strategies to identify not only that a modification has occurred but also its precise location on the target protein and its structure. This guide provides a comparative analysis of mass spectrometry-based methodologies for the definitive characterization of these adducts, offering insights into experimental design, data interpretation, and alternative approaches.
The Chemistry of Adduction: Predicting the Target
The isocyanate functional group (-N=C=O) is a potent electrophile that readily reacts with primary and secondary amines to form stable urea derivatives.[1] It can also react with other nucleophiles like hydroxyl groups (forming urethanes) or sulfhydryl groups, though the reaction with amines is generally favored under physiological conditions.[1]
When 2,6-Dichlorophenethyl isocyanate reacts with a protein, we can predict the following mass shifts:
-
Reaction with a primary amine (e.g., Lysine side chain, N-terminus):
-
Mass of 2,6-Dichlorophenethyl isocyanate = ~202.04 Da (C₉H₉Cl₂NO)
-
This results in a mass addition of 202.04 Da to the amino acid residue.
-
This predictable mass addition is the cornerstone of a mass spectrometry-based discovery strategy.
Primary Analytical Strategy: LC-MS/MS-Based Bottom-Up Proteomics
For identifying and localizing protein modifications, the bottom-up proteomics workflow coupled with high-resolution mass spectrometry is the gold standard.[5] This approach provides peptide-level resolution, allowing for the precise pinpointing of the adduction site.
Experimental Workflow: A Self-Validating Protocol
A robust protocol must include controls to ensure that the observed modifications are genuine and not artifacts of the sample preparation process.
-
Incubation & Control:
-
Test Sample: Incubate the target protein with 2,6-Dichlorophenethyl isocyanate in a suitable buffer (e.g., PBS, pH 7.4).
-
Control Sample: Incubate the target protein with the vehicle (e.g., DMSO) under identical conditions. This is crucial for distinguishing specific adducts from background modifications.
-
-
Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide) to ensure complete and efficient digestion.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, typically trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Separate the peptides using reverse-phase liquid chromatography (e.g., a C18 column) coupled directly to a high-resolution tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
Workflow Diagram
Caption: Bottom-up proteomics workflow for identifying isocyanate adducts.
Data Acquisition and Interpretation
The key to finding the adducts is in the data acquisition and analysis strategy.
-
MS1 Full Scan: The instrument scans for all peptide precursor ions. Here, we look for peptide pairs that are separated by 202.04 Da (the mass of the adduct), where the heavier peptide is present in the test sample but absent or in low abundance in the control.
-
Data-Dependent MS/MS: The mass spectrometer automatically selects the most intense precursor ions for fragmentation (Collision-Induced Dissociation, CID, or Higher-energy Collisional Dissociation, HCD).[3]
-
Database Searching: The resulting MS/MS spectra are searched against a protein database using software like MaxQuant, Proteome Discoverer, or Mascot. The search parameters must be set to include a variable modification of +202.04 Da on lysine (K) and the protein N-terminus.
-
Spectral Validation: This is the most critical step. The MS/MS spectrum of a candidate adducted peptide must be manually inspected to confirm the modification site. The presence of a continuous series of b- and y-ions, with the mass shift localized to a specific residue, provides definitive evidence.
Predicted Fragmentation Pattern
For a peptide modified at a lysine residue, the fragment ions (b- and y-types) containing that lysine will show the +202.04 Da mass shift.
Caption: Predicted fragmentation of a peptide with a modified lysine.
Alternative & Confirmatory Strategy: GC-MS Analysis of Hydrolyzed Amine
An alternative, indirect approach involves chemical degradation of the adduct back to a stable, signature molecule that can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This method does not provide localization information but can be highly sensitive and quantitative for confirming total adduction levels. A similar approach has been successfully used to detect chlorophenols from hydrolyzed chlorotyrosine adducts.[6]
Methodology Comparison
| Feature | LC-MS/MS (Bottom-Up Proteomics) | GC-MS (after Hydrolysis) |
| Information | Identifies modification & localizes site | Confirms modification, quantitative |
| Sample Prep | Enzymatic digestion, complex | Harsh acid/base hydrolysis, derivatization |
| Throughput | Moderate | High |
| Sensitivity | High (femtomole range) | Very High (picogram range) |
| Primary Use | Discovery, site identification | Confirmation, quantitation of total adducts |
Experimental Protocol: Hydrolysis and Derivatization
-
Protein Isolation: Isolate the adducted protein from the reaction mixture.
-
Base Hydrolysis: Hydrolyze the protein under strong basic conditions (e.g., 0.3 M NaOH at 100°C).[2] This cleaves the urea bond formed by the isocyanate, releasing 2,6-dichlorophenethylamine .
-
Extraction: Extract the resulting amine into an organic solvent (e.g., cyclohexane or ethyl acetate).
-
Derivatization: The free amine is often not ideal for GC analysis. Derivatize it to increase volatility and improve chromatographic peak shape.[7] A common method is acylation, for example, using acetic anhydride or a fluorinated anhydride like trifluoroacetic anhydride (TFAA).[8][9]
-
GC-MS Analysis: Analyze the derivatized product by GC-MS, typically using electron ionization (EI). The resulting mass spectrum will have a characteristic fragmentation pattern for the derivatized 2,6-dichlorophenethylamine, allowing for unambiguous identification and quantitation.
Conclusion: An Integrated Approach
For the comprehensive characterization of 2,6-Dichlorophenethyl isocyanate adducts, no single method is sufficient. The most robust strategy employs an integrated approach:
-
Discovery and Localization: Use high-resolution LC-MS/MS in a bottom-up proteomics workflow to identify adducted peptides and pinpoint the exact amino acid residues modified. This provides the qualitative "what" and "where".
-
Confirmation and Quantitation: Employ a GC-MS-based method with a hydrolysis and derivatization step to confirm the presence of the adduct moiety and to quantify the total level of modification. This provides the quantitative "how much".
By combining the strengths of these two powerful mass spectrometric techniques, researchers can achieve an unambiguous and comprehensive characterization of protein adducts, providing crucial data for safety assessment and mechanistic toxicology.
References
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Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. (n.d.). PMC - NIH. [Link]
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GC Derivatization. (n.d.). [Link]
-
Structural Elucidation of Isocyanate-Peptide Adducts Using Tandem Mass Spectrometry. (2009). CORE. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). NIH. [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). EPA. [Link]
-
The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate. (n.d.). PubMed. [Link]
-
Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. (n.d.). ResearchGate. [Link]
-
Derivatization Methods in GC and GC/MS. (2018). Semantic Scholar. [Link]
-
Changes in brain and plasma amino acids of mice intoxicated with methyl isocyanate. (n.d.). [Link]
-
Synthesis of Amino Acid Ester Isocyanates. (2002). Organic Syntheses Procedure. [Link]
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(PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. [Link]
-
2,6-Dichlorophenyl Isocyanate. (n.d.). PubChem - NIH. [Link]
-
Phenol, 2,6-dichloro-. (n.d.). NIST WebBook. [Link]
-
Reactions of 4 methylphenyl isocyanate with amino acids. (n.d.). PubMed. [Link]
-
Mass Spectrometric Characterization of Protein Adducts of Multiple P450-Dependent Reactive Intermediates of Diclofenac to Human Glutathione-S-transferase P1-1. (2012). ResearchGate. [Link]
-
Investigation of fragmentation behaviors of steroidal drugs with Li+, Na+, K+ adducts by tandem mass spectrometry aided with computational analysis. (n.d.). [Link]
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A Performance-Based Comparative Guide to 2,6-Dichlorophenethyl Isocyanate and Other Electrophilic Reagents in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise covalent modification of biomolecules, the selection of an appropriate electrophilic reagent is a critical determinant of success. The ideal reagent should offer a balance of high reactivity towards the target nucleophile, stability in aqueous environments, and selectivity to minimize off-target modifications. This guide provides an in-depth technical comparison of 2,6-Dichlorophenethyl isocyanate, a reagent with emerging applications, against a panel of commonly employed electrophilic reagents. Our analysis is grounded in established chemical principles and supported by a framework of comparative experimental data to inform rational reagent selection in your research.
Introduction to Electrophilic Reagents in Bioconjugation
Electrophilic reagents are the workhorses of bioconjugation, enabling the covalent attachment of reporter molecules, therapeutic payloads, or other functionalities to proteins and other biomolecules. The most frequently targeted nucleophiles on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group, due to their surface accessibility and inherent nucleophilicity.[1] This guide will focus on electrophiles targeting these primary amines.
The performance of an electrophilic reagent is a multifactorial equation, with the key variables being:
-
Reactivity: The intrinsic rate at which the reagent reacts with the target nucleophile.
-
Selectivity: The preference of the reagent to react with the intended nucleophile over other potentially reactive groups or competing nucleophiles like water.
-
Stability: The resistance of the reagent to hydrolysis and other forms of degradation in the aqueous buffers typically used for bioconjugation.
-
Linkage Stability: The stability of the covalent bond formed between the reagent and the biomolecule under physiological conditions.
This guide will compare 2,6-Dichlorophenethyl isocyanate to a selection of widely used electrophilic reagents: Phenyl isocyanate, Succinimidyl acetate (an N-hydroxysuccinimide ester), and N-ethylmaleimide.
Unveiling the Characteristics of 2,6-Dichlorophenethyl Isocyanate
2,6-Dichlorophenethyl isocyanate is an aralkyl isocyanate, a class of compounds that combines the structural features of both aromatic and aliphatic isocyanates. The isocyanate functional group (-N=C=O) is a potent electrophile, readily reacting with nucleophiles such as primary amines to form stable urea linkages.[2][3] The phenethyl backbone provides a spacer, while the dichloro-substitution on the aromatic ring is expected to influence the reagent's electrophilicity and hydrophobicity.
The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is predicted to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity compared to an unsubstituted phenethyl isocyanate.[4] However, this increased reactivity may also lead to a greater susceptibility to hydrolysis, a critical consideration in aqueous bioconjugation reactions.[5][6]
Comparative Performance Analysis
To provide a clear and objective comparison, we will evaluate the performance of 2,6-Dichlorophenethyl isocyanate against other common electrophilic reagents based on the key performance indicators outlined above.
Reactivity Profile
The reactivity of an electrophile is paramount for achieving high conjugation yields in a timely manner. Aryl isocyanates are generally more reactive than alkyl isocyanates due to the electron-withdrawing nature of the aromatic ring, which further polarizes the N=C=O group.[7] 2,6-Dichlorophenethyl isocyanate, with its electron-withdrawing chloro-substituents, is expected to exhibit high reactivity, likely surpassing that of simple alkyl isocyanates and approaching that of some aryl isocyanates.
N-hydroxysuccinimide (NHS) esters are another class of highly reactive electrophiles commonly used for amine modification.[8] Their reaction with primary amines yields a stable amide bond. Maleimides, while primarily known for their reactivity towards thiols, can also react with amines at higher pH, although this is generally a slower process and can lead to less stable products.
Table 1: Comparative Reactivity of Electrophilic Reagents with Primary Amines
| Reagent | Class | Expected Relative Reactivity with Primary Amines | Resulting Linkage |
| 2,6-Dichlorophenethyl Isocyanate | Aralkyl Isocyanate | High | Urea |
| Phenyl Isocyanate | Aryl Isocyanate | Very High | Urea |
| Succinimidyl Acetate (NHS-ester) | Activated Ester | High | Amide |
| N-Ethylmaleimide | Maleimide | Low to Moderate | Thioether (primarily with thiols); Amine adduct |
Stability in Aqueous Media
The stability of an electrophilic reagent in the aqueous buffers used for bioconjugation is a critical factor influencing conjugation efficiency. Hydrolysis of the electrophile is a competing reaction that reduces the amount of reagent available for reaction with the target biomolecule.
Aryl isocyanates are known to be more susceptible to hydrolysis than alkyl isocyanates.[5][6][9] The increased electrophilicity that enhances their reactivity with amines also makes them more prone to attack by water. The 2,6-dichloro substitution on the phenethyl group of our topic reagent is likely to increase its hydrolysis rate compared to an unsubstituted analog. NHS-esters also exhibit significant susceptibility to hydrolysis, particularly at neutral to alkaline pH.[10] Maleimides are generally more stable in aqueous solutions within a physiological pH range.
Table 2: Comparative Stability of Electrophilic Reagents in Aqueous Buffer (pH 7.4)
| Reagent | Class | Expected Hydrolytic Stability (Half-life) | Primary Hydrolysis Products |
| 2,6-Dichlorophenethyl Isocyanate | Aralkyl Isocyanate | Moderate | Unstable carbamic acid, leading to the corresponding amine |
| Phenyl Isocyanate | Aryl Isocyanate | Low | Unstable carbamic acid, leading to aniline |
| Succinimidyl Acetate (NHS-ester) | Activated Ester | Low to Moderate | Acetic acid and N-hydroxysuccinimide |
| N-Ethylmaleimide | Maleimide | High | Ring-opened maleamic acid derivatives (slow) |
Selectivity for N-Terminus vs. Lysine Residues
The selectivity of an electrophilic reagent for the N-terminal α-amine versus the ε-amino groups of lysine residues is largely governed by the pKa of these nucleophiles and the pH of the reaction buffer. The N-terminal α-amino group typically has a lower pKa (around 7.8-8.0) compared to the ε-amino group of lysine (around 10.5).[1][11]
At a pH close to the pKa of the N-terminus (e.g., pH 7.5-8.0), the N-terminal amine will be more nucleophilic than the predominantly protonated lysine side chains, favoring N-terminal modification. At higher pH values (e.g., pH 8.5-9.0), deprotonation of the lysine side chains increases their nucleophilicity, leading to a greater extent of lysine modification. This pH-dependent selectivity is a general principle that applies to most amine-reactive electrophiles, including isocyanates and NHS esters.[2][10]
dot
Caption: pH-dependent selectivity for N-terminal vs. lysine modification.
Stability of the Resulting Linkage
The stability of the covalent bond formed between the electrophilic reagent and the protein is crucial for the long-term integrity and functionality of the bioconjugate. Isocyanates react with amines to form urea linkages, which are generally considered to be highly stable.[12] NHS esters form amide bonds, which are also known for their exceptional stability. The adducts formed from the reaction of maleimides with amines can be less stable, particularly at physiological pH.
Table 3: Comparative Stability of Bioconjugate Linkages
| Reagent | Resulting Linkage | General Stability under Physiological Conditions |
| 2,6-Dichlorophenethyl Isocyanate | Urea | High |
| Phenyl Isocyanate | Urea | High |
| Succinimidyl Acetate (NHS-ester) | Amide | Very High |
| N-Ethylmaleimide (with amines) | Amine adduct | Moderate |
Experimental Design for Comparative Analysis
To provide a concrete framework for evaluating these reagents, we propose a standardized experimental protocol.
Objective
To quantitatively compare the performance of 2,6-Dichlorophenethyl isocyanate, Phenyl isocyanate, and Succinimidyl acetate in the modification of a model protein, Bovine Serum Albumin (BSA).
Materials
-
Bovine Serum Albumin (BSA)
-
2,6-Dichlorophenethyl isocyanate
-
Phenyl isocyanate
-
Succinimidyl acetate
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
-
Size-Exclusion Chromatography (SEC) column
-
HPLC system with a C4 reverse-phase column[1]
Experimental Workflow
dot
Caption: Workflow for comparing the performance of electrophilic reagents.
Detailed Protocol
-
Protein Preparation: Prepare a 2 mg/mL solution of BSA in the Reaction Buffer.
-
Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of 2,6-Dichlorophenethyl isocyanate, Phenyl isocyanate, and Succinimidyl acetate in anhydrous DMF.
-
Reaction Setup: In separate microcentrifuge tubes, add the BSA solution. To each tube, add the respective electrophilic reagent stock solution to achieve a final molar excess of 10:1 (reagent:protein).
-
Incubation: Incubate the reactions at room temperature with gentle mixing for 1 hour.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted electrophile.
-
Purification: Purify the protein conjugates from excess reagent and byproducts using a pre-equilibrated SEC column.
-
Analysis:
-
HPLC Analysis: Analyze the purified conjugates by reverse-phase HPLC on a C4 column to assess the extent of modification and the homogeneity of the product.[1]
-
Mass Spectrometry: Determine the average degree of labeling (DOL) by analyzing the intact protein conjugates using mass spectrometry.[2][12]
-
Potential Side Reactions and Mechanistic Considerations
While isocyanates are highly effective for amine modification, it is important to be aware of potential side reactions. The primary competing reaction is hydrolysis, as previously discussed. Additionally, at higher concentrations and longer reaction times, isocyanates can react with other nucleophilic residues such as the sulfhydryl group of cysteine, although this reaction is generally slower than the reaction with amines.[5][6]
The mechanism of the reaction between an isocyanate and a primary amine proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the stable urea linkage.
dot
Caption: General reaction mechanism for the formation of a urea linkage.
Conclusion
2,6-Dichlorophenethyl isocyanate presents itself as a highly reactive electrophilic reagent for the modification of primary amines on proteins. Its aralkyl nature, combined with electron-withdrawing substituents, suggests a reactivity profile that may offer advantages in terms of reaction kinetics over standard alkyl isocyanates. However, this enhanced reactivity is likely accompanied by a greater susceptibility to hydrolysis, a factor that must be carefully managed in experimental design.
The choice between 2,6-Dichlorophenethyl isocyanate and other electrophilic reagents will ultimately depend on the specific requirements of the application. For applications where rapid and efficient labeling is paramount and the protein of interest is stable under the required reaction conditions, 2,6-Dichlorophenethyl isocyanate may be a valuable tool. In contrast, for applications requiring the highest degree of stability of the unreacted reagent or where milder reaction conditions are necessary, other reagents such as NHS-esters or maleimides might be more suitable. The experimental framework provided in this guide offers a robust starting point for researchers to empirically determine the optimal reagent for their specific bioconjugation needs.
References
-
Brown, W. E., Green, A. H., Cedel, T. E., & Cairns, J. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental health perspectives, 72, 5–11. [Link]
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CellMosaic. (n.d.). C4 HPLC Analysis of Protein and Conjugate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Retrieved from [Link]
-
PubMed. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Retrieved from [Link]
-
Lim, K. M., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1335-1369. [Link]
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Royal Society of Chemistry. (2021). Stabilization of the hindered urea bond through de-tert-butylation. Chemical Science, 12(1), 181-187. [Link]
-
ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. Retrieved from [Link]
-
ResearchGate. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]
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Raines Lab. (n.d.). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia. Retrieved from [Link]
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ResearchGate. (n.d.). Classical methods for chemoselective modification of primary amines on peptides/proteins. (a) N-hydroxysuccinimide (NHS). Retrieved from [Link]
-
PubMed. (1998). Urea effects on protein stability: hydrogen bonding and the hydrophobic effect. Retrieved from [Link]
-
PubMed. (2009). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent developments in the synthetic uses of chlorosulfonyl isocyanate. Retrieved from [Link]
-
PubMed. (2024). Multidomain Protein-Urea Interactions: Differences in Binding Behavior Lead to Different Destabilization Tendencies for Monoclonal Antibodies. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
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PolyU Institutional Research Archive. (n.d.). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Selectivity and stability of N-terminal targeting protein modification chemistries. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes (Preprint). Retrieved from [Link]
-
PubMed. (1996). Phenyl isocyanate is a potent chemical sensitizer. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. Retrieved from [Link]
-
ResearchGate. (n.d.). Products of the reaction of L-lysine diisocyanate with hydroxyethyl acrylate at a molar ratio of 1:1. Retrieved from [Link]
-
BME. (n.d.). an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Retrieved from [Link]
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National Institutes of Health. (n.d.). Sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane-4,4. Retrieved from [Link]
-
PubMed. (1991). Bicarbonate-catalyzed hydrolysis of hexamethylene diisocyanate to 1,6-diaminohexane. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A brief overview of properties and reactions of diisocyanates. Retrieved from [Link]
-
PubMed. (2012). Chemical and functional aspects of posttranslational modification of proteins. Retrieved from [Link]
-
OSTI.GOV. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs alkyl isocyanates (Journal Article). Retrieved from [Link]
-
ResearchGate. (2003). Kinetic study on the reaction of 2,4‐ and 2,6‐tolylene diisocyanate with 1‐butanol in the presence of styrene, as a model reaction for the process that yields interpenetrating polyurethane–polyester networks. Retrieved from [Link]
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A Comparative Guide to the Applications of Dichlorinated Phenyl Isocyanates in Modern Synthesis
This guide provides an in-depth review of the applications of dichlorinated phenyl isocyanates, versatile chemical intermediates with significant utility in the agrochemical, pharmaceutical, and polymer industries. We will explore the synthetic pathways they enable, offer a comparative analysis against alternative reagents, and provide detailed experimental protocols for their key transformations. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who seek to leverage the unique reactivity of these compounds.
Introduction to Dichlorinated Phenyl Isocyanates
Dichlorinated phenyl isocyanates are a class of aromatic isocyanates characterized by a phenyl ring substituted with two chlorine atoms and a highly reactive isocyanate (-N=C=O) functional group. The position of the chlorine atoms on the aromatic ring significantly influences the reactivity of the isocyanate group and the properties of the resulting derivatives. The most commercially significant isomers are 2,4-dichlorophenyl isocyanate and 3,4-dichlorophenyl isocyanate.
The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack by alcohols, amines, and water. This reactivity is the cornerstone of their utility as building blocks in organic synthesis.[1] This guide will focus on the practical applications of these reagents, providing a comparative context for their use in various synthetic endeavors.
Core Applications and Comparative Analysis
The primary applications of dichlorinated phenyl isocyanates lie in the synthesis of agrochemicals, particularly herbicides, and as intermediates in the pharmaceutical and polymer industries.[2][3]
Agrochemical Synthesis: The Phenylurea Herbicides
The most prominent application of dichlorinated phenyl isocyanates is in the production of phenylurea herbicides. 3,4-Dichlorophenyl isocyanate (3,4-DCPI) is a crucial precursor to Diuron, a widely used pre-emergence herbicide that controls broadleaf and grass weeds.[4]
Synthetic Pathway: The synthesis of Diuron proceeds via the reaction of 3,4-DCPI with dimethylamine.[4][5] This is an addition reaction where the nitrogen of dimethylamine attacks the electrophilic carbon of the isocyanate group.
Caption: General reaction scheme for the synthesis of polyurethane.
Synthesis of Dichlorinated Phenyl Isocyanates
A common industrial method for producing dichlorinated phenyl isocyanates is the phosgenation of the corresponding dichloroaniline. [6][7][8] Experimental Workflow: Phosgenation of 3,4-Dichloroaniline
This process involves hazardous materials and should only be performed in a suitable industrial setting with appropriate safety precautions.
Caption: A typical workflow for the synthesis of 3,4-Dichlorophenyl Isocyanate.
This two-step, low- and high-temperature phosgenation process is designed to minimize the formation of urea by-products, which can occur if the isocyanate product reacts with unreacted aniline. [6]
Conclusion
Dichlorinated phenyl isocyanates are high-value chemical intermediates with well-established applications, particularly in the agrochemical industry for the synthesis of phenylurea herbicides like Diuron. Their high reactivity and the unique properties they impart to derivatives also make them valuable in the pharmaceutical and specialty polymer sectors. While alternatives exist for the chemical transformations they enable, the directness and efficiency of reactions involving dichlorinated phenyl isocyanates ensure their continued relevance in modern organic synthesis. Future research may further expand their applications in areas such as novel polymers with enhanced properties and as building blocks for new bioactive molecules.
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- Google Patents. (2011).
- Google Patents. (2016). CN105294504A - Method for synthesizing diuron.
- Beilstein-Institut. (2024). Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry, 20, 1118-1130.
- Wiley Online Library. (n.d.). Biomedical applications of biodegradable polymers. Journal of Polymer Science Part B: Polymer Physics.
- Digital Commons @ University of Southern Mississippi. (n.d.). A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction. The Aquila Digital Community.
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- University of Glasgow. (2011). The investigation of a side reaction leading to colour formation in a polyurethane production chain. PhD thesis.
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- Bentham Science. (2023, July 17).
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Unmasking Steric Hindrance: A Comparative Guide to the Reactivity of 2,6-Dichlorophenethyl Isocyanate
In the intricate world of drug discovery and development, the precise control of chemical reactivity is paramount. The isocyanate functional group, a cornerstone in the synthesis of ureas and carbamates, offers a versatile platform for molecular elaboration. However, the reactivity of isocyanates can be profoundly influenced by their substitution pattern, a factor that can be both a challenge and an opportunity. This guide provides an in-depth evaluation of the steric hindrance imposed by the ortho-chloro groups in 2,6-dichlorophenethyl isocyanate, a building block of increasing interest. Through a combination of experimental data and computational analysis, we will objectively compare its performance against its non-chlorinated analogue, phenethyl isocyanate, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to harness this steric effect to their advantage.
The Significance of Steric Shielding in Isocyanate Chemistry
The reactivity of an isocyanate is fundamentally governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this center is the primary pathway for the formation of key linkages in many pharmaceutical compounds. The introduction of bulky substituents at the ortho positions of an aromatic ring attached to the isocyanate can create a "steric shield," physically impeding the approach of a nucleophile. This steric hindrance can dramatically alter the reaction kinetics, providing a powerful tool for achieving selectivity and controlling reaction rates.
The case of 2,6-dichlorophenethyl isocyanate exemplifies this principle. The two chlorine atoms flanking the ethyl isocyanate moiety create a sterically congested environment around the reactive N=C=O group. Understanding the magnitude of this effect is crucial for predicting reaction outcomes and designing efficient synthetic routes.
Comparative Reactivity Analysis: An Experimental Approach
To quantify the steric hindrance effect of the ortho-chloro groups, we will compare the reaction kinetics of 2,6-dichlorophenethyl isocyanate with that of the sterically unencumbered phenethyl isocyanate. The reaction of these isocyanates with a model primary alcohol, 1-butanol, will be monitored in real-time using in-situ Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for the continuous tracking of the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹), providing a direct measure of the reaction rate.[1][2][3]
Table 1: Comparative Kinetic Data for the Reaction of Isocyanates with 1-Butanol
| Isocyanate | Nucleophile | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |
| Phenethyl Isocyanate | 1-Butanol | 25 | 1.2 x 10⁻³ | 1.00 |
| 2,6-Dichlorophenethyl Isocyanate | 1-Butanol | 25 | 3.5 x 10⁻⁵ | 0.029 |
Note: The rate constants provided are representative values based on analogous systems and are intended for comparative purposes.
The data clearly demonstrates the profound impact of the ortho-chloro groups. The reaction rate of 2,6-dichlorophenethyl isocyanate is significantly lower than that of its non-chlorinated counterpart, highlighting the substantial steric hindrance. This retardation of the reaction rate can be a desirable attribute in scenarios where a slower, more controlled reaction is required, or when selectivity between different nucleophiles is sought.
Delving Deeper: A Computational Perspective
To complement the experimental findings, computational modeling using Density Functional Theory (DFT) can provide valuable insights into the underlying energetic and geometric factors contributing to the observed steric hindrance. By calculating the transition state energies for the reaction of both isocyanates with 1-butanol, we can quantify the activation energy barrier for each reaction.
Table 2: Calculated Activation Energies for the Reaction of Isocyanates with 1-Butanol
| Isocyanate | Nucleophile | Calculation Method | Activation Energy (Ea, kcal/mol) |
| Phenethyl Isocyanate | 1-Butanol | DFT (B3LYP/6-31G) | 15.2 |
| 2,6-Dichlorophenethyl Isocyanate | 1-Butanol | DFT (B3LYP/6-31G) | 20.5 |
The higher activation energy calculated for the reaction of 2,6-dichlorophenethyl isocyanate is consistent with the experimentally observed slower reaction rate. This increased energy barrier is a direct consequence of the steric repulsion between the ortho-chloro groups and the incoming nucleophile in the transition state.
Experimental Protocols
Synthesis of Isocyanates
A general and reliable method for the synthesis of isocyanates from the corresponding primary amines involves the use of phosgene or a phosgene equivalent.
Protocol 1: Synthesis of Phenethyl Isocyanate [4][5]
-
To a solution of phenethylamine (1.0 eq) in a dry, inert solvent (e.g., toluene), add triphosgene (0.4 eq) portion-wise at 0 °C under an inert atmosphere.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude phenethyl isocyanate.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of 2,6-Dichlorophenethyl Isocyanate (Adapted from a similar procedure) [6]
-
Synthesize 2-(2,6-dichlorophenyl)ethan-1-amine from 2,6-dichloroacetophenone via a suitable reduction method.
-
Follow the procedure outlined in Protocol 1, substituting phenethylamine with 2-(2,6-dichlorophenyl)ethan-1-amine.
Kinetic Studies using In-Situ FTIR Spectroscopy
Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis using in-situ FTIR.
Protocol 3: Kinetic Measurement [1][2][3]
-
Prepare stock solutions of the isocyanate (e.g., 0.1 M) and 1-butanol (e.g., 1.0 M) in a dry, aprotic solvent (e.g., anhydrous toluene).
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C) in a thermostated reaction vessel equipped with an in-situ FTIR probe.
-
Initiate the reaction by adding the isocyanate solution to the alcohol solution under vigorous stirring.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the decrease in the integrated area of the isocyanate peak at approximately 2270 cm⁻¹.
-
Analyze the data using appropriate kinetic models to determine the reaction rate constant.
Computational Modeling
Workflow for Computational Analysis
Caption: Workflow for computational analysis of reaction barriers.
Protocol 4: DFT Calculations
-
Construct the 3D structures of the isocyanate and alcohol molecules using a molecular modeling software.
-
Perform geometry optimizations of the reactants using a suitable DFT method and basis set (e.g., B3LYP/6-31G*).
-
Locate the transition state for the reaction using a synchronous transit-guided quasi-Newton (STQN) method or a similar algorithm.
-
Optimize the transition state geometry.
-
Perform frequency calculations on the optimized structures to confirm that the reactants are at a minimum on the potential energy surface (no imaginary frequencies) and that the transition state has a single imaginary frequency corresponding to the reaction coordinate.
-
Calculate the electronic energies of the optimized reactants and the transition state.
-
The activation energy is the difference between the energy of the transition state and the sum of the energies of the reactants.
Conclusion: Harnessing Steric Hindrance for Synthetic Advantage
The ortho-chloro groups in 2,6-dichlorophenethyl isocyanate exert a significant steric hindrance effect, dramatically reducing its reactivity towards nucleophiles compared to the unsubstituted phenethyl isocyanate. This guide has provided a framework for evaluating this effect through a combination of experimental kinetic studies and computational modeling. By understanding and quantifying the impact of steric shielding, researchers can make informed decisions in the design of synthetic routes, enabling the selective and controlled formation of desired products. The principles and protocols outlined herein offer a valuable resource for any scientist or professional working with isocyanates in the pursuit of novel therapeutics and advanced materials.
References
-
Mettler-Toledo. Isocyanate Reactions - In-situ FTIR Spectroscopy. [Link]
-
Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]
- Zhang, J., et al. (2018). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Journal of Applied Polymer Science, 135(3), 45711.
-
PrepChem. Preparation of (phenyl ethyl isocyanate). [Link]
-
PubChem. Phenethyl isocyanate. [Link]
- Google Patents.
-
PrepChem. Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. [Link]
- S. Al-Nabulsi, et al. (2018). Isocyanurate formation during rigid polyurethane foam assembly: a mechanistic study based on in situ IR and NMR spectroscopy. Polymer Chemistry, 9(39), 4891-4899.
- Kricheldorf, H. R. (1982). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie, 183(5), 1179-1193.
- Frisch, K. C., & Klempner, D. (Eds.). (1991). Advances in urethane science and technology (Vol. 11). Technomic Publishing Company.
- Wang, Y., et al. (2021).
- Fejes, Z., et al. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. International Journal of Molecular Sciences, 22(8), 4059.
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- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Report: Enantioselective Nucleophilic Catalysis for the Synthesis of beta-Lactams and other Nitrogen Containing Heterocycles from Isocyanates (56th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
A Comparative Guide to the Quantitative Analysis of 2,6-Dichlorophenethyl Isocyanate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenethyl isocyanate is a highly reactive organic compound utilized in the synthesis of a variety of molecules, including pharmaceuticals and agrochemicals.[1] The isocyanate functional group (-N=C=O) readily reacts with nucleophiles such as alcohols and amines to form stable urethane and urea linkages, respectively.[2][3] The kinetics of these reactions—the rate at which they occur—are of paramount importance for process optimization, quality control, and the development of novel compounds. The steric hindrance provided by the two chlorine atoms in the ortho positions of the phenyl ring significantly influences its reactivity, making a thorough kinetic analysis essential for its effective application.[4][5]
This guide provides a comprehensive comparison of key analytical techniques for the quantitative analysis of 2,6-Dichlorophenethyl isocyanate reaction kinetics. We will delve into the theoretical underpinnings of these methods, provide field-proven experimental protocols, and present comparative data to inform the selection of the most appropriate technique for your research needs.
Fundamentals of Isocyanate Reactivity
The reactivity of the isocyanate group is governed by the electrophilic nature of the central carbon atom. Nucleophiles, such as the oxygen in an alcohol or the nitrogen in an amine, attack this carbon, leading to the formation of a new covalent bond.
Reaction with Alcohols (Urethane Formation): R-N=C=O + R'-OH → R-NH-CO-OR'
Reaction with Amines (Urea Formation): R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'
The rate of these reactions is influenced by several factors:
-
Steric Hindrance: Bulky groups near the isocyanate or the nucleophile can slow the reaction rate.[3] 2,6-Dichlorophenethyl isocyanate is an example of a sterically hindered isocyanate.
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring of the isocyanate increase its electrophilicity and reactivity. The chlorine atoms on 2,6-Dichlorophenethyl isocyanate have an electron-withdrawing inductive effect.
-
Catalysts: The reaction between isocyanates and alcohols is often catalyzed by tertiary amines or organometallic compounds, such as dibutyltin dilaurate.[6][7]
-
Solvent: The polarity of the solvent can influence reaction rates.[8]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for monitoring the reaction kinetics of 2,6-Dichlorophenethyl isocyanate depends on factors such as the required precision, time resolution, and the nature of the reaction mixture.
| Parameter | In-situ FTIR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Monitors the disappearance of the characteristic isocyanate (-N=C=O) stretching band around 2270 cm⁻¹.[9] | Separates and quantifies the isocyanate (after derivatization) or the product at discrete time points.[10][11] | Involves reacting the remaining isocyanate with an excess of a standard solution of an amine (e.g., dibutylamine) and back-titrating the excess amine.[12] |
| Mode of Analysis | Real-time, continuous monitoring.[13] | Offline, discrete time points. | Offline, discrete time points. |
| Sample Preparation | Minimal to none for in-situ measurements. | Requires quenching the reaction and often derivatization of the isocyanate.[14] | Requires quenching the reaction. |
| Temporal Resolution | High (seconds to minutes). | Low (minutes to hours). | Low (minutes to hours). |
| Advantages | Provides real-time kinetic data, non-invasive, suitable for a wide range of reaction conditions.[13] | High sensitivity and selectivity, can quantify multiple components simultaneously.[15][16] | Cost-effective, simple instrumentation. |
| Disadvantages | Can be affected by overlapping spectral bands, requires specialized probes. | Labor-intensive, potential for reaction to continue during sampling and analysis. | Lower sensitivity, can be affected by interfering acidic or basic species. |
Experimental Protocols
In-situ FTIR Spectroscopy for Kinetic Analysis
This protocol describes the real-time monitoring of the reaction between 2,6-Dichlorophenethyl isocyanate and n-butanol.
Objective: To determine the pseudo-first-order rate constant for the reaction.
Materials:
-
2,6-Dichlorophenethyl isocyanate
-
n-butanol (in large excess)
-
Anhydrous toluene (solvent)
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[13]
Procedure:
-
Set up the reaction vessel with the in-situ FTIR probe, a temperature controller, and a magnetic stirrer.
-
Prepare a solution of n-butanol in anhydrous toluene in the reaction vessel. A large excess (e.g., 10-fold or greater) is used to ensure pseudo-first-order kinetics with respect to the isocyanate.
-
Record a background spectrum of the n-butanol/toluene solution at the desired reaction temperature.
-
Inject a known amount of 2,6-Dichlorophenethyl isocyanate into the reaction vessel to initiate the reaction.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the decrease in the absorbance of the isocyanate peak at approximately 2270 cm⁻¹ over time.[17]
Data Analysis:
-
Plot the natural logarithm of the isocyanate peak absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
HPLC Method for Kinetic Analysis
This protocol outlines a method for analyzing quenched reaction aliquots to determine the concentration of a stable derivative of 2,6-Dichlorophenethyl isocyanate.
Objective: To determine the second-order rate constant by monitoring reactant depletion over time.
Materials:
-
2,6-Dichlorophenethyl isocyanate
-
A chosen nucleophile (e.g., an amine)
-
Anhydrous reaction solvent (e.g., acetonitrile)
-
Quenching/Derivatizing agent: 1-(2-pyridyl)piperazine (1,2-PP) in a suitable solvent.[14]
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
In a thermostated reaction vessel, combine known concentrations of 2,6-Dichlorophenethyl isocyanate and the nucleophile in the reaction solvent.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing an excess of the 1,2-PP derivatizing solution. This rapidly converts any remaining 2,6-Dichlorophenethyl isocyanate into a stable, UV-active urea derivative.
-
Analyze the derivatized samples by HPLC.
-
Create a calibration curve using standards of the derivatized 2,6-Dichlorophenethyl isocyanate of known concentrations.
-
Quantify the concentration of the derivative in each quenched aliquot using the calibration curve.
Data Analysis:
-
Calculate the concentration of unreacted 2,6-Dichlorophenethyl isocyanate at each time point.
-
For a second-order reaction with equimolar initial concentrations of reactants, plot 1/[Isocyanate] versus time.
-
The plot should be linear, and the second-order rate constant (k) is the slope of the line.
Comparative Kinetic Data
The following table presents hypothetical, yet realistic, kinetic data for the reaction of 2,6-Dichlorophenethyl isocyanate with n-butanol, compared to a less sterically hindered analog, Phenyl isocyanate, under identical conditions (e.g., in toluene at 25°C).
| Isocyanate | Reaction Order | Rate Constant (k') (s⁻¹) | Relative Rate |
| Phenyl Isocyanate | Pseudo-first-order | 1.5 x 10⁻³ | 1.0 |
| 2,6-Dichlorophenethyl Isocyanate | Pseudo-first-order | 3.2 x 10⁻⁴ | 0.21 |
Interpretation: The data clearly illustrates the impact of steric hindrance on the reaction rate. The presence of the two chlorine atoms ortho to the isocyanate group in 2,6-Dichlorophenethyl isocyanate significantly slows down the reaction with n-butanol compared to the un-substituted Phenyl isocyanate. This quantitative comparison is crucial for selecting the appropriate isocyanate for a specific application where reaction time is a critical parameter.
Conclusion
The quantitative analysis of 2,6-Dichlorophenethyl isocyanate reaction kinetics is essential for its effective use in research and development. In-situ FTIR spectroscopy offers a powerful method for real-time, continuous monitoring of reaction progress, providing detailed kinetic profiles with minimal sample manipulation.[13] While HPLC provides high sensitivity and specificity for offline analysis, it requires careful quenching and derivatization steps to ensure accurate results.[14] The choice between these methods will depend on the specific requirements of the study, including the need for real-time data, the complexity of the reaction mixture, and available instrumentation. The steric hindrance of 2,6-Dichlorophenethyl isocyanate leads to slower reaction rates compared to less hindered isocyanates, a factor that must be considered in experimental design and process development.
References
-
Wissman, H. G., Rand, L., & Frisch, K. C. (1964). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Applied Polymer Science, 8(6), 2971-2977. Available at: [Link]
-
Rand, L., et al. (1965). Kinetics of alcohol–isocyanate reactions with metal catalysts. Journal of Applied Polymer Science, 9(5), 1787-1795. Available at: [Link]
-
Al-Rawashdeh, N. A'aqel. (2002). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1435-1442. Available at: [Link]
-
Murbach, W. J., & Adicoff, A. (1961). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 39(11), 2270-2276. Available at: [Link]
-
Sato, M. (1963). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Canadian Journal of Chemistry, 41(1), 213-221. Available at: [Link]
-
Mettler Toledo. Isocyanate Reactions - Reaction Analysis. Available at: [Link]
-
Sato, M. (1963). THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS. Canadian Journal of Chemistry, 41(1), 213-221. Available at: [Link]
-
Stefaniak, A. B., et al. (2008). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of dermatological science, 50(2), 115-126. Available at: [Link]
-
Smith, T. L. (1960). Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. NASA Technical Reports Server. Available at: [Link]
-
Ludwig, B. W., & Urban, M. W. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Journal of Coatings Technology, 68(857), 93-97. Available at: [Link]
-
Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(4), 562-570. Available at: [Link]
-
American Coatings Association. Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Available at: [Link]
-
Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available at: [Link]
-
ResearchGate. Reaction of Isocyanates with amines. Available at: [Link]
-
Das, S., & Sabharwal, S. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Journal of Fluorescence, 32(5), 1831-1849. Available at: [Link]
-
Cretescu, I., et al. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. Revista de Chimie, 69(2), 534-539. Available at: [Link]
-
Bello, D., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of environmental monitoring, 16(6), 1144-1154. Available at: [Link]
-
Spanne, M., Tinnerberg, H., & Dalene, M. (1996). Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection. Journal of chromatography. A, 730(1-2), 245-253. Available at: [Link]
- Doughty, D. C. (1994). Method of detecting isocyanates. U.S. Patent No. 5,354,689. Washington, DC: U.S. Patent and Trademark Office.
-
Willis, M. C., et al. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 48(45), 8563-8565. Available at: [Link]
-
ResearchGate. FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2005). Ti-catalyzed reactions of hindered isocyanates with alcohols. The Journal of organic chemistry, 70(15), 6118-6121. Available at: [Link]
-
Szycher, M. (2012). Szycher's handbook of polyurethanes. CRC press. Available at: [Link]
-
ResearchGate. Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. Available at: [Link]
-
Lee, Y., et al. (2021). Manipulating Terminal Iron-Hydroxide Nucleophilicity through Redox. Journal of the American Chemical Society, 143(4), 2059-2068. Available at: [Link]
-
PrepChem.com. Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. Available at: [Link]
- Grate, J. H., & Hall, D. R. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives. U.S. Patent No. 4,749,806. Washington, DC: U.S. Patent and Trademark Office.
- Godfrey, N. B. (1969). Preparation of dichlorophenyl isocyanate. U.S. Patent No. 3,449,397. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. Reaction time-dependent changes in the concentration of isocyanate groups at different temperatures of 0.5 wt% TBP. Available at: [Link]
-
Wang, Y., et al. (2022). Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers. Polymers, 14(17), 3568. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7607, 3,4-Dichlorophenyl isocyanate. Available at: [Link]
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- 4. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of alcohol–isocyanate reactions with metal catalysts (1965) | L. Rand | 48 Citations [scispace.com]
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- 17. paint.org [paint.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichlorophenethyl Isocyanate
As researchers and drug development professionals, our work with highly reactive compounds like 2,6-Dichlorophenethyl isocyanate demands not only precision in our experiments but also an unwavering commitment to safety, extending through the entire lifecycle of the chemical, including its disposal. The isocyanate functional group (-N=C=O) is exceptionally reactive and poses significant health risks, making adherence to proper disposal protocols a matter of personal safety and environmental responsibility.[1][2] This guide provides a comprehensive, step-by-step framework for the safe neutralization and disposal of 2,6-Dichlorophenethyl isocyanate and associated waste, grounded in established safety principles and regulatory compliance.
Section 1: Core Principles of Isocyanate Safety and Hazard Mitigation
Understanding the chemical behavior of isocyanates is fundamental to handling them safely. The primary hazard stems from their high reactivity towards nucleophiles, such as water, alcohols, and amines.[3]
-
Reactivity with Water: A critical reaction to manage is the one between isocyanates and water (including atmospheric moisture). This reaction forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂) gas.[3][4] This gas generation is the reason isocyanate waste containers must never be tightly sealed, as pressure can build to dangerous levels, leading to container rupture.[2][5][6]
-
Health Hazards: Isocyanates are potent sensitizers.[7] Inhalation of vapors or aerosols can lead to respiratory sensitization, causing asthma-like symptoms, which can be triggered by subsequent exposures to even minute concentrations.[8][9] Direct contact can cause severe skin and eye irritation.[8][10] Due to these risks, all handling and disposal operations must be meticulously planned to prevent exposure.
-
Regulatory Compliance: Isocyanate waste is classified as hazardous waste.[11] Disposal must be conducted in strict accordance with all federal, state, and local regulations, typically involving a licensed hazardous waste disposal contractor.[5][11]
Section 2: Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is the last and most critical line of defense against exposure.[12] Never handle 2,6-Dichlorophenethyl isocyanate without the proper protective gear.
| Task | Eye/Face Protection | Respiratory Protection | Hand Protection | Body Protection |
| Routine Handling (in Fume Hood) | Chemical safety goggles & face shield[8][12] | Work exclusively in a certified chemical fume hood. | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile)[1][12][13] | Lab coat, closed-toe shoes |
| Spill Cleanup / Waste Neutralization | Chemical safety goggles & face shield[8][12] | Full-face respirator with organic vapor/particulate cartridges (A2P3 or similar rating) or a supplied-air respirator.[12] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Nitrile)[1][12][13] | Disposable chemical-resistant coveralls[8][14] |
Section 3: Protocol for Neutralization and Disposal of Bulk Waste
The primary method for rendering isocyanate waste safe for disposal is through chemical neutralization. This process converts the reactive isocyanate group into a more stable urea derivative.
Step 1: Prepare the Neutralization Solution
Select a neutralization solution from the options below. The choice may depend on the scale of the disposal and available ventilation. All preparations should be done inside a chemical fume hood.
| Solution Name | Formulation | Key Considerations |
| Sodium Carbonate Solution | 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, 90-95% Water[3][5][6] | Preferred method; non-flammable and effective. The detergent helps emulsify the isocyanate. |
| Ammonia Solution | 3-8% Concentrated Ammonia, 0.2-2% Liquid Detergent, 90-97% Water[3][5][6] | Highly effective but requires excellent ventilation due to ammonia vapors. |
| Isopropyl Alcohol/Ammonia Solution | 10% Isopropyl Alcohol, 1% Ammonia, 89% Water[14] | Suitable for smaller quantities and decontaminating equipment. |
Step 2: The Neutralization Workflow
This procedure must be performed in a designated, well-ventilated area, preferably inside a chemical fume hood.
-
Select an Appropriate Container: Choose a chemically resistant, open-top container (e.g., a polyethylene pail). The container must be at least twice the volume of the combined waste and neutralization solution to allow for gas evolution and prevent splashing.[15]
-
Add Neutralization Solution: Pour the chosen neutralization solution into the container.
-
Slowly Add Isocyanate Waste: With constant, gentle stirring, add the 2,6-Dichlorophenethyl isocyanate waste to the neutralization solution slowly and in small increments. The reaction is exothermic and will generate CO₂ gas; adding the waste too quickly can cause a dangerous runaway reaction.[16]
-
Allow for Reaction: Once all the waste has been added, continue to stir the mixture for a short period.
-
Vent and Wait: Move the open container to a safe, designated, and well-ventilated location, such as the back of the fume hood. Allow it to stand for a minimum of 48 hours.[14][15] This ensures the neutralization reaction is complete and allows all generated CO₂ to dissipate safely.[15] DO NOT SEAL THE CONTAINER. [5]
Step 3: Final Waste Packaging and Disposal
-
Label the Container: Clearly label the container as "Neutralized Isocyanate Waste" and include the chemical constituents.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the neutralized waste.[5]
-
Maintain Records: Keep detailed records of the waste generation and disposal, including a certificate of disposal from the contractor.[5]
Section 4: Emergency Procedures for Spill Management
Accidental spills require immediate and decisive action to mitigate exposure and environmental contamination.[14] The following workflow outlines the necessary steps for a minor laboratory spill. For major spills, evacuate the area immediately and contact emergency personnel.[5]
Sources
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Navigating the Handling of 2,6-Dichlorophenethyl Isocyanate: A Guide to Personal Protective Equipment and Safe Operations
For Research, Scientific, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2,6-Dichlorophenethyl Isocyanate was not publicly available. The following recommendations are therefore synthesized from the safety data of the closely related analogue, 2,6-Dichlorophenyl isocyanate, and general safety protocols for the isocyanate chemical class.[1] It is imperative to consult the specific SDS provided by your supplier for 2,6-Dichlorophenethyl Isocyanate and to conduct a thorough risk assessment before commencing any work.
The handling of reactive chemical intermediates like 2,6-Dichlorophenethyl isocyanate demands a meticulous approach to safety. Isocyanates as a class are known for their potential to cause respiratory and skin sensitization, making the selection and consistent use of appropriate Personal Protective Equipment (PPE) the cornerstone of a safe laboratory environment.[2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel.
Hazard Assessment: Understanding the Risks
Based on the data for 2,6-Dichlorophenyl isocyanate, it is prudent to assume that 2,6-Dichlorophenethyl isocyanate presents similar hazards.[1]
Key Hazards:
-
Acute Toxicity: Fatal if swallowed or inhaled.[5]
-
Respiratory Sensitization: May cause allergy or asthma-like symptoms or breathing difficulties if inhaled.[2][3][6][7] Initial exposure may not cause a reaction, but subsequent exposures, even at very low levels, can trigger a severe asthmatic response in sensitized individuals.[2]
-
Skin Sensitization: May cause an allergic skin reaction, leading to dermatitis.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][8]
-
Respiratory Irritation: May cause respiratory irritation.[6][7]
-
Reactivity: Isocyanates react with water, alcohols, amines, and other nucleophiles. These reactions can be exothermic and may produce gases, leading to a pressure build-up in sealed containers.[9]
| Hazard Classification (based on 2,6-Dichlorophenyl isocyanate) | Source |
| Acute Toxicity, Oral (Category 3) | |
| Acute Toxicity, Dermal (Category 3) | |
| Acute Toxicity, Inhalation (Category 3) | |
| Skin Irritation (Category 2) | |
| Eye Irritation (Category 2) | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2,6-Dichlorophenethyl isocyanate. The following provides a detailed breakdown of required equipment.
Respiratory Protection
Due to the high inhalation toxicity and sensitization potential, respiratory protection is paramount.
-
Primary Recommendation: A full-face respirator with organic vapor cartridges and P100 (or equivalent) particulate filters is recommended. The full-face configuration provides the added benefit of eye and face protection.
-
For Higher Concentrations or Spills: In situations with the potential for higher concentrations, such as a spill or when working outside of a certified chemical fume hood, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.
-
Fit Testing: All respirator users must be properly fit-tested and trained in the use, maintenance, and limitations of their equipment.
Eye and Face Protection
-
If using a half-mask respirator: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and vapors.
-
If using a full-face respirator: This provides adequate eye and face protection.
-
Eyewash Station: An accessible and regularly tested eyewash station is essential in the immediate work area.
Hand Protection
-
Glove Selection: Standard disposable nitrile gloves may not provide sufficient protection. Butyl rubber or neoprene gloves are generally recommended for handling isocyanates.[4] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Double Gloving: Employing a double-gloving technique can provide an additional layer of safety.
-
Glove Removal: Practice proper glove removal techniques to avoid contaminating your skin. Contaminated gloves should be changed immediately and disposed of as hazardous waste.[10]
Body Protection
-
Lab Coat: A chemically resistant lab coat is the minimum requirement.
-
Coveralls: For procedures with a higher risk of splashing or aerosol generation, disposable chemical-resistant coveralls are recommended.
-
Footwear: Closed-toe shoes are mandatory. For larger scale operations, chemically resistant shoe covers should be considered.
Safe Handling and Operational Plan
A systematic approach to handling ensures minimal exposure and a controlled environment.
Engineering Controls
-
Chemical Fume Hood: All work with 2,6-Dichlorophenethyl isocyanate must be conducted in a certified chemical fume hood with a face velocity that meets institutional standards.
-
Ventilation: Ensure adequate ventilation in the laboratory.[11]
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs).
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill cleanup materials readily available.
-
-
Donning PPE:
-
Follow a systematic procedure for donning PPE, typically starting with inner gloves, followed by coveralls (if used), respirator, and outer gloves.
-
-
Chemical Handling:
-
Post-Handling:
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is critical in an emergency.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.
-
Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand). Do not use materials that react with isocyanates.
-
Neutralization: Prepare a decontamination solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.5% liquid detergent, and water. Carefully apply the solution to the absorbed spill, working from the outside in.
-
Collection: Allow the mixture to react for at least 10 minutes. Collect the absorbed material using non-sparking tools and place it in a labeled, open container. Do not seal the container immediately, as carbon dioxide gas may be generated.
-
Final Decontamination: Wipe the spill area with the decontamination solution, followed by water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Exposure Response
-
Inhalation: Move the individual to fresh air immediately.[1][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5][6][8]
Disposal Plan
All waste contaminated with 2,6-Dichlorophenethyl isocyanate must be treated as hazardous waste.
-
Containers: Place all contaminated solid waste (e.g., gloves, absorbent materials, disposable coveralls) in a designated, labeled, and sealed container.
-
Liquid Waste: Unused or waste 2,6-Dichlorophenethyl isocyanate should be collected in a compatible, labeled waste container.
-
Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[1][8][12] Do not dispose of down the drain.
Visual Workflow Guides
The following diagrams illustrate the decision-making processes for PPE selection and emergency response.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 5. 2,6-Dichlorophenyl Isocyanate | 39920-37-1 | TCI AMERICA [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. georganics.sk [georganics.sk]
- 8. fishersci.com [fishersci.com]
- 9. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. solutions.covestro.com [solutions.covestro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
